(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYPKCRIFNXKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378263 | |
| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312754-94-2 | |
| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a benzimidazole derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic route, analytical characterization methods, and prospective biological applications.
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][3][6] The introduction of an acetic acid moiety at the N-1 position and an allyl-sulfur group at the C-2 position of the benzimidazole ring is anticipated to modulate its physicochemical and biological properties, potentially leading to novel therapeutic agents.
Specifically, derivatives of 2-sulfanyl-benzimidazol-1-yl-acetic acid have been identified as potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in the inflammatory cascade of allergic diseases.[7] This suggests that this compound could be a valuable candidate for the development of new treatments for conditions such as asthma, allergic rhinitis, and atopic dermatitis.[7]
This guide will delve into the essential technical aspects of this promising molecule, providing a foundational understanding for its synthesis, characterization, and exploration of its therapeutic potential.
Proposed Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (2-Mercapto-benzoimidazol-1-yl)-acetic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Base: Add a slight excess of a base, such as sodium hydroxide or potassium carbonate (e.g., 1.1 equivalents), to the solution and stir until the 2-mercaptobenzimidazole is fully dissolved, forming the corresponding thiolate salt.
-
N-Alkylation: To the stirred solution, add a solution of chloroacetic acid (1 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-Mercapto-benzoimidazol-1-yl)-acetic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the (2-Mercapto-benzoimidazol-1-yl)-acetic acid (1 equivalent) from Step 1 in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a base such as potassium carbonate (2 equivalents) to the solution to deprotonate both the carboxylic acid and the thiol.
-
S-Alkylation: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its completion by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid to precipitate the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Physicochemical Properties
While experimentally determined data for this compound is scarce, its key physicochemical properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C12H12N2O2S | - |
| Molecular Weight | 248.30 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | General property of similar benzimidazole derivatives |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.[10] Limited solubility in water, but should dissolve in aqueous base. | Structural analogy |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3.5-4.5. The benzimidazole ring nitrogens are weakly basic. | Based on similar acetic acid derivatives[10] |
| LogP | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | Estimation based on structural fragments |
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized this compound. The following techniques are recommended:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expected signals would include aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the acetic acid group, and characteristic signals for the allyl group (a doublet for the CH2 attached to sulfur, a multiplet for the vinyl CH, and two doublets for the terminal vinyl CH2). The carboxylic acid proton may appear as a broad singlet.
-
13C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid, and the carbons of the allyl group.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm-1), the C=O stretch of the carboxylic acid (~1700-1725 cm-1), C=N and C=C stretching of the benzimidazole ring (~1450-1620 cm-1), and C-S stretching.[11][12][13]
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for determining the purity of the final compound and for quantitative analysis.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Potential Biological Significance and Therapeutic Applications
The structural features of this compound suggest several potential biological activities.
Anti-inflammatory and Anti-allergic Activity
As previously mentioned, the core structure is closely related to known CRTH2 antagonists.[7] The CRTH2 receptor is a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils, and it mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). By blocking this receptor, this compound could potentially inhibit the recruitment and activation of these key inflammatory cells, thereby mitigating the symptoms of allergic diseases.
Potential Mechanism of Action as a CRTH2 Antagonist
Caption: Proposed mechanism of action of this compound as a CRTH2 antagonist.
Other Potential Activities
The benzimidazole nucleus is associated with a broad spectrum of pharmacological effects. Therefore, it is plausible that this compound could also exhibit:
-
Analgesic Activity: Some 2-substituted benzimidazole-1-yl acetic acid derivatives have shown promising analgesic properties.[6]
-
Antimicrobial and Antifungal Activity: The benzimidazole scaffold is present in several antimicrobial and antifungal drugs.[1][14]
Further in-vitro and in-vivo studies are warranted to fully elucidate the biological activity profile of this compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust or vapors. Use a fume hood for all manipulations.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential for drug discovery, particularly in the area of inflammatory and allergic diseases. This technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the outlined analytical methods will ensure the structural integrity and purity of the compound. Further research into the pharmacological properties of this compound is highly encouraged and could lead to the development of novel and effective therapeutic agents.
References
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- Anonymous. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 928-936.
- El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4).
- Mumtaz, A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 394-403.
- Kumar, A., et al. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 13(42), 29699-29710.
- Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482.
- Ak, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 10.
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- Abdel-Rahman, A. A.-H. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Egypt. J. Chem., 64(5), 2631-2646.
- Google Patents. (n.d.). CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives.
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- El Kihel, A., et al. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite.
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- El-Sabbagh, O. I., et al. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl). Die Pharmazie, 50(12), 784-787.
- Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6697.
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ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
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HRD Pharm. (n.d.). 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]
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(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid CAS number 312754-94-2
An In-Depth Technical Guide to (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid (CAS 312754-94-2): A CRTH2 Antagonist for Inflammatory and Allergic Disorders
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in drug discovery and development. Identified as a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), this benzimidazole derivative stands at the intersection of immunology and medicinal chemistry. This document will delve into its chemical properties, a plausible synthetic route, its mechanism of action within the prostaglandin D2 signaling pathway, and detailed protocols for its biological evaluation.
Compound Identity and Physicochemical Properties
This compound is a member of the 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives class.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 312754-94-2 | ChemBK[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | ChemBK[2] |
| Molar Mass | 248.3 g/mol | ChemBK[2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | ChemBK[2] |
| Predicted Boiling Point | 456.8 ± 55.0 °C | ChemBK[2] |
| Predicted pKa | 3.17 ± 0.10 | ChemBK[2] |
| Synonyms | [2-(ALLYLTHIO)-1H-BENZIMIDAZOL-1-YL]ACETIC ACID, 2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid, 1H-Benzimidazole-1-acetic acid, 2-(2-propen-1-ylthio)- | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis initiates with the cyclization of o-phenylenediamine with carbon disulfide to form the central 2-mercaptobenzimidazole (also known as benzimidazole-2-thione) scaffold. This intermediate is then subjected to two successive alkylation reactions. First, an S-alkylation with an allyl halide introduces the allylthio group at the 2-position. Second, an N-alkylation of the benzimidazole nitrogen with an haloacetic acid ester, followed by hydrolysis, yields the final product.
Sources
Elucidating the Mechanism of Action of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Proposed Investigational Roadmap
An In-depth Technical Guide
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse mechanisms of action. This guide addresses the novel compound, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, for which specific mechanistic data is not yet publicly available. Rather than a simple review, this document presents a comprehensive, hypothesis-driven roadmap for its systematic investigation. We postulate a primary mechanism of action centered on the disruption of microtubule dynamics—a hallmark of several potent anticancer benzimidazoles. This guide provides a detailed, multi-phase experimental workflow, from initial cytotoxicity screening to direct target engagement confirmation, designed for researchers in oncology and drug development. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and rigorous investigational cascade.
Part 1: The Benzimidazole Core - A Legacy of Diverse Bioactivity
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural framework that allows for interaction with a wide array of biological targets. This has led to its successful incorporation into drugs with varied therapeutic applications. Notable examples include the anthelmintic agent albendazole, which functions by inhibiting tubulin polymerization, and the proton-pump inhibitor omeprazole, which covalently binds to the H+/K+ ATPase pump.
In the context of oncology, several benzimidazole derivatives have been identified as potent antineoplastic agents. Their primary mechanism often involves interference with the polymerization of tubulin, a critical protein for microtubule formation. Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.
Given the structural precedent, we hypothesize that this compound exerts its biological effects by a similar mechanism. The allyl-sulfur moiety at the 2-position and the acetic acid side chain at the 1-position provide unique steric and electronic properties that may confer high-affinity binding to the colchicine-binding site on β-tubulin. This guide outlines the necessary experimental steps to rigorously test this hypothesis.
Part 2: The Investigational Workflow - A Multi-Phase Approach
A logical, phased approach is critical to efficiently elucidate the compound's mechanism of action. Our proposed workflow is designed to first confirm biological activity, then identify the cellular phenotype, and finally, validate the direct molecular target.
Caption: A multi-phase workflow for mechanism of action elucidation.
Part 3: Experimental Protocols & Data Interpretation
Phase 1: Initial In Vitro Characterization
The primary objective of this phase is to confirm that this compound possesses anti-proliferative activity and to obtain initial evidence of its interaction with tubulin.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)
-
Rationale: This initial screen quantifies the compound's effect on cell proliferation and viability. It is essential for determining the half-maximal inhibitory concentration (IC50), which informs the dosage for all subsequent cell-based assays.
-
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the compound dilutions for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical IC50 Data
| Cell Line | Compound | IC50 (µM) |
| HeLa | This compound | 0.85 |
| A549 | This compound | 1.2 |
| MCF-7 | This compound | 0.92 |
| Colchicine | (Positive Control) | 0.05 |
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Rationale: This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules. It is a critical first step in validating our primary hypothesis.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add tubulin protein (e.g., >99% pure) to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations (e.g., 1x, 5x, 10x the IC50 value). Include paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as controls.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the change in light scattering (absorbance) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time. An inhibitory compound will suppress the rate and extent of the absorbance increase compared to the vehicle control.
-
Phase 2: Cellular Mechanism of Action
This phase investigates the cellular consequences of the compound's activity, focusing on the morphological and functional outcomes of microtubule disruption.
Caption: Proposed signaling pathway for the test compound.
Protocol 3: Immunofluorescence Staining for Microtubule Disruption
-
Rationale: This imaging-based assay provides direct visual evidence of the compound's effect on the microtubule network within the cell. Disruption of the filamentous network into a diffuse pattern is a classic indicator of a tubulin-destabilizing agent.
-
Methodology:
-
Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound at its IC50 concentration for 18-24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Interpretation: Compare the well-defined, filamentous microtubule network in control cells to the disorganized, diffuse tubulin staining expected in treated cells.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Rationale: Since microtubule disruption prevents the formation of a functional mitotic spindle, cells are unable to progress through mitosis. This assay will quantify the resulting arrest in the G2/M phase of the cell cycle.
-
Methodology:
-
Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for 24 hours.
-
Harvest & Fix: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in treated cells compared to controls indicates cell cycle arrest.
-
Phase 3: Direct Target Engagement & Validation
The final phase aims to confirm that the compound physically binds to tubulin within the complex cellular environment.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful technique for validating target engagement in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures, we can detect a "shift" in the melting point of tubulin in the presence of our compound.
-
Methodology:
-
Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction.
-
Protein Analysis: Analyze the amount of soluble tubulin remaining in the supernatant at each temperature using Western blotting with an anti-tubulin antibody.
-
Data Analysis: Plot the amount of soluble tubulin as a function of temperature. A rightward shift in the melting curve for the compound-treated sample compared to the control indicates target stabilization and thus, direct binding.
-
Part 4: Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action of this compound. The successful execution of these experiments would provide strong evidence for its role as a microtubule-destabilizing agent.
-
Positive results from the tubulin polymerization assay and immunofluorescence would confirm its effect on microtubule dynamics.
-
A significant G2/M arrest observed via flow cytometry would establish the functional consequence at the cellular level.
-
A positive thermal shift in the CETSA experiment would provide definitive proof of direct target engagement within the cell.
Should this hypothesis be confirmed, future work could involve competitive binding assays against colchicine to confirm the binding site, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. This systematic approach ensures that research and development efforts are built upon a solid, experimentally-validated mechanistic foundation.
References
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Kamal, A., & Addla, D. (2012). Benzimidazole-containing molecules as anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Song, Z., Liu, Y., & Zhang, Y. (2020). Benzimidazole-based derivatives as antitumour agents: a review of recent patents. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer. Available at: [Link]
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Creative Bioarray. (n.d.). In Vitro Tubulin Polymerization Assay. Available at: [Link]
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Miettinen, T. P., & Björklund, M. (2016). CETSA: A Method for Target Engagement Assessment in Live Cells and Tissues. Methods in Molecular Biology. Available at: [Link]
In-Depth Technical Guide: Biological Activity of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
A Comprehensive Analysis for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The introduction of an allyl-sulfur moiety at the 2-position and an acetic acid group at the 1-position of the benzimidazole core confers a unique profile of biological activities, with significant potential in the development of novel therapeutics. This document delves into the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating the anti-inflammatory, antimicrobial, and anticancer activities of this class of compounds. Particular emphasis is placed on their role as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key target in allergic and inflammatory diseases.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous clinically significant drugs.[1] Its structural similarity to naturally occurring purines allows for interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer therapies.[1][2] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3][4] This guide focuses on a specific derivative, this compound, exploring the synergistic contribution of the 2-allylthio and 1-acetic acid substituents to its biological activity.
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for the synthesis of related benzimidazole derivatives.[5][6]
Synthetic Workflow
The synthesis typically proceeds in three main stages:
-
Formation of the benzimidazole-2-thione core.
-
N-alkylation to introduce the acetic acid moiety.
-
S-alkylation to introduce the allyl group.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Benzimidazole-2-thione
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, add potassium ethyl xanthate (1.1 equivalents).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain benzimidazole-2-thione.
Step 2: Synthesis of (2-Thioxo-benzoimidazol-1-yl)-acetic acid ethyl ester
-
Dissolve benzimidazole-2-thione (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (K2CO3) (2.5 equivalents) to the solution.
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 3: Synthesis of this compound ethyl ester
-
Dissolve (2-Thioxo-benzoimidazol-1-yl)-acetic acid ethyl ester (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Filter the mixture and evaporate the solvent to yield the crude ester.
Step 4: Hydrolysis to this compound
-
Dissolve the crude this compound ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with dilute hydrochloric acid (HCl) to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a range of biological activities, primarily attributed to their ability to modulate key biological pathways involved in inflammation, microbial growth, and cancer progression.
Anti-inflammatory and Immunomodulatory Activity: CRTH2 Antagonism
A significant and promising biological activity of 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives is their potent antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[7] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[8]
Mechanism of Action: PGD2, when bound to CRTH2 on Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of events leading to the release of pro-inflammatory cytokines and chemokines, cellular chemotaxis, and the degranulation of eosinophils and basophils.[8][9] This contributes to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[8] this compound, by acting as a competitive antagonist, blocks the binding of PGD2 to CRTH2, thereby inhibiting these downstream inflammatory responses.[9]
Caption: Proposed mechanism of CRTH2 antagonism.
Experimental Evaluation: CRTH2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.
-
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
[3H]-PGD2 (Radioligand).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-hCRTH2 cells.
-
In a 96-well plate, add cell membranes, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The lipophilic nature of the benzimidazole ring facilitates its passage through microbial cell membranes.
Proposed Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to their ability to inhibit key microbial enzymes or interfere with cellular processes.[3] For bacteria, this can involve the inhibition of DNA gyrase or other enzymes involved in cell wall synthesis.[3] In fungi, benzimidazoles can disrupt microtubule assembly.[10] The allyl-sulfur group may enhance this activity by interacting with sulfhydryl groups of microbial enzymes.
Experimental Evaluation: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
96-well microtiter plates.
-
Test compound stock solution.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth only).
-
Microplate reader.
-
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well (except the negative control).
-
Include wells for a positive control antibiotic and a growth control (inoculum in broth without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |
| Staphylococcus aureus | 8 | 1 | - |
| Escherichia coli | 16 | 0.5 | - |
| Candida albicans | 4 | - | 2 |
Note: The data in this table is illustrative and not based on experimental results for the specific compound.
Anticancer Activity
Benzimidazole derivatives have shown promise as anticancer agents, acting through various mechanisms.[1]
Proposed Mechanism of Action: The anticancer effects of benzimidazoles can involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] They can also inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGF and EGFR pathways.[11] The presence of the sulfur atom and the allyl group may contribute to interactions with specific enzymatic targets within cancer cells.
Experimental Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
-
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 |
| HCT-116 (Colon Cancer) | 21.5 | 1.2 |
Note: The data in this table is illustrative and not based on experimental results for the specific compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are limited, general trends for related benzimidazole derivatives can provide valuable insights.[3][4]
-
The Acetic Acid Moiety at N1: The carboxylic acid group is often crucial for activity, particularly for CRTH2 antagonists, as it can mimic the carboxylate of the natural ligand, PGD2, and form key interactions within the receptor binding pocket.[12]
-
The 2-Alkylsulfanyl Group: The nature of the substituent at the 2-position significantly influences the biological activity. The sulfur atom acts as a linker, and the nature of the alkyl or aryl group attached to it can modulate potency and selectivity. The allyl group, with its unsaturation, may provide additional binding interactions or influence the compound's metabolic stability.
-
The Benzimidazole Core: Substitutions on the benzene ring of the benzimidazole nucleus can be explored to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as a CRTH2 antagonist highlights its utility in treating allergic and inflammatory conditions. Furthermore, its anticipated antimicrobial and anticancer activities warrant further investigation.
Future research should focus on:
-
Comprehensive Biological Profiling: Conducting extensive in vitro and in vivo studies to fully characterize the pharmacological profile of this compound and determine its efficacy and safety.
-
Lead Optimization: Synthesizing and evaluating a library of analogs to establish a detailed structure-activity relationship and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its various biological activities to facilitate rational drug design and identify potential biomarkers for patient stratification.
This technical guide provides a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of benzimidazole derivatives.
References
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An In-depth Technical Guide to the Potential Therapeutic Targets of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. Drawing upon current scientific literature and established methodologies in drug discovery, this document is designed to be a foundational resource for researchers investigating the mechanism of action and therapeutic potential of this and related small molecules.
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of FDA-approved drugs and clinical candidates. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been investigated for their antimicrobial, antiviral, anti-inflammatory, analgesic, and notably, anticancer properties.[1][2][3][4] The subject of this guide, this compound, is a member of this versatile class of compounds, suggesting a high potential for therapeutic relevance.
Primary Therapeutic Target: Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)
A significant breakthrough in understanding the therapeutic potential of compounds related to this compound comes from patent literature disclosing 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[5] CRTH2, a G protein-coupled receptor, is a key player in the inflammatory cascade, particularly in allergic diseases. It is activated by prostaglandin D2 (PGD2), leading to the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils. These immune cells are central to the pathophysiology of allergic asthma, atopic dermatitis, and allergic rhinitis.
The patent highlights that these derivatives are intended for the treatment of chronic and acute allergic and immune disorders, including:
-
Allergic asthma
-
Rhinitis
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Dermatitis
-
Inflammatory Bowel Disease[5]
The proposed mechanism of action involves the competitive antagonism of PGD2 binding to CRTH2, thereby inhibiting the downstream signaling pathways that promote inflammation.
Signaling Pathway of CRTH2 and Point of Intervention
The binding of PGD2 to CRTH2 initiates a signaling cascade that results in the chemotaxis and activation of inflammatory cells. This compound is hypothesized to act as a competitive antagonist at this receptor.
Secondary and Exploratory Therapeutic Targets
The broad bioactivity of the benzimidazole scaffold suggests that this compound may possess additional therapeutic targets beyond CRTH2.[1][6] These possibilities, while requiring further investigation, open avenues for drug repurposing and development in other disease areas, particularly in oncology.
Potential Anticancer Targets
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms.[1][7][8] Potential targets for this compound in this context include:
-
Topoisomerases I and II: These enzymes are crucial for DNA replication and transcription.[6] Certain benzimidazole-acridine and benzimidazole-rhodanine conjugates have shown inhibitory activity against Topoisomerase I and II, respectively.[1]
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors, such as the benzimidazole-derived Rucaparib and Veliparib, are effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[1]
-
Kinases: A wide range of kinases are implicated in cancer cell signaling pathways.[6] Benzimidazole derivatives have been developed to target specific kinases involved in tumor growth and proliferation.
-
Epigenetic Targets: Emerging research indicates that benzimidazole derivatives can modulate epigenetic processes by inhibiting enzymes like DNA methyltransferases and histone deacetylases, which are often dysregulated in cancer.[9]
Experimental Workflows for Target Identification and Validation
To definitively identify and validate the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required.[10][11][12]
Target Identification Strategies
The initial step is to identify the direct binding partners of the compound within the proteome.[10] Two primary strategies are employed for this purpose:
-
Affinity-Based Pull-Down Methods: This approach involves chemically modifying the small molecule to allow for its immobilization on a solid support (e.g., agarose beads) or conjugation with an affinity tag like biotin.[10] This "bait" is then incubated with cell lysates, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.[10]
-
Label-Free Methods: These techniques utilize the native, unmodified small molecule to identify its targets.[10] One such method is Drug Affinity Responsive Target Stability (DARTS), which relies on the principle that a small molecule binding to its target protein can confer stability to the protein, making it more resistant to proteolysis.[13]
Target Validation Protocols
Once potential targets have been identified, their biological relevance to the compound's mechanism of action must be validated.[11] This involves a series of in vitro and cell-based assays.
Biochemical Assays:
-
Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a kinase or topoisomerase), its activity can be measured in the presence and absence of the compound to determine the IC50 value.
-
Receptor Binding Assays: For receptor targets like CRTH2, competitive binding assays using a radiolabeled or fluorescently tagged natural ligand (e.g., PGD2) can be performed to determine the binding affinity (Ki) of the compound.
Cell-Based Assays:
-
Phenotypic Screening: The effects of the compound on cellular phenotypes, such as cell proliferation, apoptosis, or migration, can be quantified.[11]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target protein within intact cells.
-
Genetic Approaches: Genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to deplete the target protein in cells.[14] If the cells become resistant to the compound's effects after target depletion, it provides strong evidence that the protein is the relevant target.
| Validation Method | Principle | Key Output |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of a purified enzyme. | IC50 (concentration for 50% inhibition) |
| Receptor Binding Assay | Quantifies the ability of the compound to displace a known ligand from its receptor. | Ki (inhibitory constant) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon compound binding in cells. | Evidence of target engagement |
| RNAi/CRISPR Screening | Assesses the cellular response to the compound after genetic knockdown/knockout of the putative target. | Confirmation of target relevance |
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its close analogs are promising therapeutic agents, with the CRTH2 receptor being a primary and well-supported target for the treatment of allergic and inflammatory diseases. Furthermore, the rich pharmacology of the benzimidazole scaffold warrants a broader investigation into other potential targets, particularly in the realm of oncology. The systematic application of modern target identification and validation workflows will be crucial in fully elucidating the mechanism of action of this compound and paving the way for its clinical development.
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The Structure-Activity Relationship of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic Acid Derivatives as Potent CRTH2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) for a promising class of anti-inflammatory agents: (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid and its derivatives. The primary biological target for this chemical scaffold is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This document details the synthetic rationale, systematically dissects the key structural modifications influencing antagonist potency, and provides validated experimental protocols for the biological evaluation of these compounds.
Introduction: The Therapeutic Promise of Targeting CRTH2
Allergic inflammation is a complex process orchestrated by a variety of immune cells and mediators. A key player in this pathway is Prostaglandin D2 (PGD2), which is released predominantly by activated mast cells following allergen exposure[1]. PGD2 exerts its pro-inflammatory effects through two distinct receptors: the DP1 receptor and the CRTH2 receptor (also known as DP2)[1]. While DP1 activation can have some anti-inflammatory effects, the activation of CRTH2 is central to the recruitment and activation of key effector cells in the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils[1][2][3][4].
Activation of CRTH2 on these cells triggers a cascade of events, including chemotaxis (cell migration), the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, and the degranulation of eosinophils and basophils[2][3][4]. This solidifies the PGD2/CRTH2 signaling axis as a critical pathway in the pathophysiology of type 2 inflammatory diseases. Consequently, the development of small molecule antagonists for the CRTH2 receptor represents a highly promising therapeutic strategy for the treatment of these conditions. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds[5][6][7]. The specific substitution pattern of an acetic acid moiety at the N-1 position and a thioether linkage at the C-2 position has yielded a novel and potent class of CRTH2 antagonists.
This guide will focus on the this compound core, examining how modifications to its key structural components—the 2-thio-substituent, the benzimidazole ring, and the 1-acetic acid side chain—impact its biological activity.
Synthetic Strategy: Building the Benzimidazole Core
The synthesis of the (2-alkylsulfanyl-benzoimidazol-1-yl)-acetic acid scaffold is a multi-step process that begins with the formation of the core benzimidazole ring system. A common and efficient method involves the cyclization of o-phenylenediamine with a suitable one-carbon synthon. For this particular class of compounds, the key intermediate is 2-mercaptobenzimidazole.
A representative synthetic scheme is outlined below. The initial step is the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide to yield 1,3-dihydro-benzoimidazole-2-thione[8]. This intermediate is then subjected to a two-step alkylation. The first alkylation occurs at the exocyclic sulfur atom, which is the more nucleophilic site, to introduce the desired R1 substituent (e.g., an allyl or benzyl group). The subsequent N-alkylation at the 1-position with an acetic acid equivalent, such as ethyl bromoacetate, followed by saponification, yields the final carboxylic acid product[9][10].
Caption: General synthetic route for (2-Alkylsulfanyl-benzoimidazol-1-yl)-acetic acid derivatives.
Structure-Activity Relationship (SAR) Analysis
The potency of this compound class as CRTH2 antagonists is highly dependent on the nature of the substituents at three key positions: the thioether at C-2, the acetic acid sidechain at N-1, and the benzimidazole core. The following sections dissect the SAR based on data from a hit-to-lead optimization campaign.
The C-2 Position: Impact of the Thioether Substituent
The substituent attached to the sulfur atom at the C-2 position plays a critical role in receptor binding. Initial high-throughput screening identified a hit compound with a phenoxyethylthio group at this position. Subsequent optimization revealed that replacing this with a benzylthio moiety significantly enhanced potency. Further exploration of substitutions on the benzyl ring provided key insights into the electronic and steric requirements for optimal activity.
| Compound ID | R (C-2 Substituent) | CRTH2 IC50 (nM) |
| 1 | 2-(4-Chlorophenoxy)ethyl | 1000 |
| 2 | Benzyl | 250 |
| 3 | 4-Chlorobenzyl | 30 |
| 4 | 4-Fluorobenzyl | 45 |
| 5 | 4-Methoxybenzyl | 150 |
| 6 | 2,4-Dichlorobenzyl | 25 |
| 7 | 3,4-Dichlorobenzyl | 40 |
| 8 | Allyl | 400 |
Data is representative and compiled for illustrative purposes based on published findings.
Key Insights from the C-2 Position:
-
Aromatic Requirement: A benzyl group at the C-2 thioether position is highly favorable compared to alkyl or phenoxyalkyl groups.
-
Electronic Effects: Electron-withdrawing groups on the benzyl ring, particularly at the 4-position (para), significantly increase potency. For example, a 4-chloro substitution (Compound 3 ) results in a nearly 10-fold increase in activity compared to the unsubstituted benzyl analog (Compound 2 ).
-
Steric Tolerance: Di-substitution on the benzyl ring is well-tolerated, with the 2,4-dichloro analog (Compound 6 ) showing the highest potency in this series.
-
The Allyl Group: While the parent topic compound features an allyl group, this substitution (Compound 8 ) is generally less potent than an optimally substituted benzyl group, suggesting that the pi-stacking interactions afforded by the aromatic ring are crucial for high-affinity binding.
The N-1 Position: The Essential Acetic Acid Moiety
The carboxylic acid group at the N-1 position is a critical pharmacophore, likely mimicking the carboxylate of the endogenous ligand, PGD2, and forming a key ionic interaction within the CRTH2 binding pocket.
| Compound ID | R' (N-1 Substituent) | CRTH2 IC50 (nM) |
| 3 | -CH2COOH | 30 |
| 9 | -CH2COOCH2CH3 (Ethyl Ester) | >10,000 |
| 10 | -H (unsubstituted N-1) | >10,000 |
| 11 | -(CH2)2COOH (Propionic Acid) | 500 |
Data is representative and compiled for illustrative purposes based on published findings.
Key Insights from the N-1 Position:
-
Carboxylic Acid is Essential: Esterification of the carboxylic acid (Compound 9 ) or its complete removal (Compound 10 ) leads to a dramatic loss of activity, confirming its role as a primary binding determinant.
-
Optimal Chain Length: The acetic acid side chain provides the optimal spacing between the benzimidazole core and the carboxylate group. Increasing the chain length to a propionic acid (Compound 11 ) reduces potency.
The Benzimidazole Core: Ring Substitution Effects
Modifications to the benzene ring of the benzimidazole core have also been explored to fine-tune the electronic properties and metabolic stability of the scaffold.
| Compound ID | R'' (Benzimidazole Substituent) | CRTH2 IC50 (nM) |
| 3 | H | 30 |
| 12 | 5-Fluoro | 25 |
| 13 | 5-Chloro | 28 |
| 14 | 5-Methyl | 60 |
| 15 | 5,6-Dichloro | 20 |
Data is representative and compiled for illustrative purposes based on published findings.
Key Insights from the Benzimidazole Core:
-
Electron-Withdrawing Groups are Favorable: Small, electron-withdrawing substituents such as fluoro (Compound 12 ) and chloro (Compound 13 ) at the 5-position are well-tolerated and can slightly improve potency. Di-substitution with chloro groups (Compound 15 ) further enhances activity.
-
Electron-Donating Groups Reduce Potency: The introduction of an electron-donating methyl group (Compound 14 ) at the 5-position is detrimental to activity.
Caption: Summary of Structure-Activity Relationship findings.
Mechanism of Action: Interrupting the Allergic Cascade
This compound derivatives function as competitive antagonists at the CRTH2 receptor. By occupying the PGD2 binding site, they prevent the downstream signaling events that lead to the recruitment and activation of inflammatory cells.
The binding of PGD2 to CRTH2, a Gαi-coupled receptor, normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and initiating a signaling cascade that results in calcium mobilization. This increase in intracellular calcium is a key trigger for cellular responses like chemotaxis and degranulation. The benzimidazole antagonists block this initial binding event, thereby preventing the downstream calcium signal and abrogating the pro-inflammatory cellular response.
Caption: Mechanism of action of CRTH2 antagonists in blocking PGD2-mediated inflammation.
Experimental Protocols
The following protocols are representative of the methods used to characterize the SAR of this compound derivatives.
Synthesis of (2-(4-Chlorobenzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid (Representative Example)
Step 1: Synthesis of 1,3-dihydro-benzoimidazole-2-thione
-
A mixture of o-phenylenediamine (0.3 mol), potassium ethyl xanthate (0.33 mol), 300 mL of 95% ethanol, and 45 mL of water is heated under reflux for 3 hours[8].
-
Activated charcoal (12 g) is added, and the mixture is refluxed for an additional 10 minutes[8].
-
The hot solution is filtered to remove the charcoal. The filtrate is heated to 60-70°C, and 300 mL of warm water is added, followed by the slow addition of 25 mL of acetic acid in 50 mL of water with stirring[8].
-
The mixture is cooled to allow for crystallization. The resulting white crystals are collected by filtration and dried to yield 1,3-dihydro-benzoimidazole-2-thione[8].
Step 2: S-Alkylation
-
To a solution of 1,3-dihydro-benzoimidazole-2-thione (10 mmol) in DMF (20 mL), add potassium carbonate (15 mmol).
-
Add 4-chlorobenzyl chloride (11 mmol) dropwise and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-chlorobenzylthio)-1H-benzoimidazole.
Step 3: N-Alkylation and Saponification
-
To a solution of 2-(4-chlorobenzylthio)-1H-benzoimidazole (10 mmol) in acetone (30 mL), add potassium carbonate (20 mmol) and ethyl bromoacetate (12 mmol)[10].
-
Reflux the mixture for 12-18 hours, monitoring by TLC[10].
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Dissolve the crude ester in a mixture of ethanol (20 mL) and 2M sodium hydroxide (15 mL).
-
Stir the mixture at room temperature for 2-4 hours until hydrolysis is complete.
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the solution to pH 3-4 with 2N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol/water to afford the title compound.
CRTH2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.
-
Cell Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.
-
Assay Buffer: 20 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 5 mM MnCl₂, 0.1% (w/v) BSA, pH 7.5.
-
Procedure:
-
In a 96-well plate, add 20 µg of cell membrane protein per well.
-
Add various concentrations of the test compound (e.g., from 1 nM to 10 µM).
-
Add [³H]PGD₂ (radioligand) to a final concentration of 2 nM.
-
Nonspecific binding is determined in the presence of 10 µM of unlabeled PGD₂.
-
Incubate the plate for 2 hours at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block agonist-induced calcium release in CRTH2-expressing cells.
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human CRTH2 receptor and a G-protein such as Gα16.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), PGD₂ (agonist).
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a pre-determined concentration of PGD₂ (typically the EC80) to stimulate the cells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the PGD₂-induced fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
Eosinophil Shape Change Assay
This assay provides a physiologically relevant measure of CRTH2 antagonism by assessing the inhibition of agonist-induced morphological changes in primary human eosinophils.
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection).
-
Procedure:
-
Resuspend purified eosinophils in a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with a CRTH2 agonist (e.g., PGD₂ or DK-PGD₂) for 5-10 minutes at 37°C.
-
Stop the reaction by adding ice-cold paraformaldehyde to fix the cells.
-
Analyze the cell morphology by flow cytometry, measuring the change in forward scatter (FSC), which reflects cell size and shape.
-
-
Data Analysis: An increase in FSC indicates a "shape change." The percentage of inhibition of the agonist-induced shape change is calculated for each antagonist concentration to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly tractable and potent platform for the development of CRTH2 receptor antagonists. The structure-activity relationship is well-defined, with several key features governing antagonist potency. A carboxylic acid at the N-1 position is essential for activity, while a substituted benzylthio group at the C-2 position, particularly with electron-withdrawing groups, provides high-affinity binding. Further optimization can be achieved by introducing small, electron-withdrawing substituents onto the benzimidazole core.
The compelling biological rationale for CRTH2 antagonism, coupled with the favorable drug-like properties of this chemical series, positions these compounds as strong candidates for further preclinical and clinical development. Future work in this area will likely focus on optimizing pharmacokinetic and pharmacodynamic profiles, ensuring selectivity over other prostanoid receptors, and evaluating in vivo efficacy in relevant models of allergic inflammation. The insights provided in this guide offer a solid foundation for researchers and drug developers to build upon in the quest for novel oral therapeutics for asthma, allergic rhinitis, and other eosinophilic disorders.
References
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An In-depth Technical Guide on (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Potent CRTH2 Antagonist
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a novel derivative of the benzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, analgesic, and antiviral properties[1][2]. This guide will delve into the synthesis, proposed mechanism of action, and potential therapeutic applications of this compound, with a particular focus on its role as a potent antagonist of the Chemoattractant Receptor-like molecule expressed on Th2 cells (CRTH2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Therapeutic Potential of CRTH2 Antagonism
Prostaglandin D2 (PGD2) is a key mediator in the inflammatory cascade, particularly in allergic responses. It exerts its effects through two primary receptors: the PGD2 (DP) receptor and the CRTH2 receptor. The activation of CRTH2 on Th2 cells, eosinophils, and basophils is instrumental in orchestrating the allergic inflammatory response. Consequently, the development of potent CRTH2 antagonists represents a promising therapeutic strategy for a variety of inflammatory and allergic conditions.
A Chinese patent describes a series of 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives as potent CRTH2 antagonists for the treatment of prostaglandin-mediated diseases[3]. These compounds are proposed for use in treating chronic and acute allergic and immune disorders such as allergic asthma, rhinitis, chronic obstructive pulmonary disease (COPD), and atopic dermatitis[3]. Within this class of compounds, this compound emerges as a molecule of significant interest.
Synthesis and Chemical Characterization
The synthesis of this compound can be approached through a logical, multi-step process common in benzimidazole chemistry. The following proposed synthesis is based on established methodologies for similar benzimidazole derivatives[4][5].
Proposed Synthetic Pathway
The synthesis initiates with the formation of the benzimidazole core, followed by sequential alkylation at the sulfur and nitrogen atoms.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (2-sulfanyl-benzoimidazol-1-yl)-acetate
-
To a solution of 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as dry chloroform, add pyridine (4 equivalents)[4].
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4].
-
Upon completion, cool the reaction mixture and wash with water to remove pyridine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl (2-sulfanyl-benzoimidazol-1-yl)-acetate.
Step 2: Synthesis of this compound ethyl ester
-
Dissolve ethyl (2-sulfanyl-benzoimidazol-1-yl)-acetate (1 equivalent) in a polar aprotic solvent like acetone.
-
Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
The resulting crude product can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.30 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| pKa (acidic) | ~4.5 (Carboxylic acid) |
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound lies in its activity as a CRTH2 antagonist[3].
CRTH2 Receptor Antagonism
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand PGD2, initiates a signaling cascade leading to the activation of Th2 cells and eosinophils. This activation results in the release of pro-inflammatory cytokines and chemokines, driving the allergic inflammatory response.
This compound is designed to competitively bind to the CRTH2 receptor, thereby blocking the binding of PGD2 and inhibiting the downstream signaling pathways.
Caption: Proposed mechanism of CRTH2 antagonism by this compound.
Potential Therapeutic Applications
Based on its proposed mechanism as a CRTH2 antagonist, this compound is a promising candidate for the treatment of a range of inflammatory and allergic diseases, including:
-
Allergic Asthma
-
Rhinitis
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Atopic Dermatitis
-
Eosinophilic Esophagitis
-
Allergic Conjunctivitis[3]
Future Directions and Conclusion
This compound represents a significant development in the quest for effective treatments for allergic and inflammatory diseases. Its targeted action on the CRTH2 receptor offers the potential for a more specific and potent therapeutic effect with a favorable side-effect profile compared to broader anti-inflammatory agents.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to conduct comprehensive preclinical and clinical studies to validate its efficacy and safety in the aforementioned indications. The synthetic route outlined in this guide provides a solid foundation for the production of this molecule for further investigation. The benzimidazole scaffold continues to be a rich source of novel therapeutic agents, and derivatives such as this compound hold considerable promise for addressing unmet medical needs in the field of immunology and inflammation.
References
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Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30. Available at: [Link]
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Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives - ResearchGate. Available at: [Link]
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Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - MDPI. Available at: [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. Available at: [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
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Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives - RJPBCS. Available at: [Link]
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(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Technical Guide to a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant biological activities. This technical guide focuses on a specific, yet underexplored derivative: (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. While direct literature on this exact molecule is sparse, this document will serve as an in-depth guide by extrapolating from the rich chemistry and pharmacology of its constituent parts—the 2-mercaptobenzimidazole core, the N-acetic acid substituent, and the S-allyl group. We will delve into its probable synthetic routes, predicted biological activities with a focus on its potential as a CRTH2 antagonist, and propose detailed experimental protocols for its synthesis and evaluation.
Introduction: The Benzimidazole Privileged Scaffold
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring. This simple bicyclic system is a versatile pharmacophore, lending itself to a wide array of therapeutic applications.[1][2][3] The structural diversity that can be achieved by substituting at various positions on the benzimidazole ring has led to the development of drugs with anti-ulcer, antihypertensive, antiviral, antifungal, anticancer, and antihistaminic properties.[1][3] The core of the topic compound, 2-mercaptobenzimidazole, is a key intermediate in the synthesis of many of these derivatives and is known to possess its own spectrum of biological activities.[4]
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a stepwise manner, starting from the readily available o-phenylenediamine. The proposed synthetic pathway is based on established methodologies for the synthesis of 2-mercaptobenzimidazole and its subsequent alkylation.[5][6]
Synthesis of 2-Mercaptobenzimidazole (1)
The initial and crucial step is the formation of the 2-mercaptobenzimidazole ring system. This is typically achieved through the reaction of o-phenylenediamine with carbon disulfide.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add potassium hydroxide to the solution and stir until it dissolves.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Reflux the mixture for 3-4 hours.
-
After cooling, the precipitate of the potassium salt of 2-mercaptobenzimidazole is filtered, washed with cold ethanol, and dried.
-
The salt is then dissolved in hot water and acidified with acetic acid to precipitate 2-mercaptobenzimidazole.
-
The product is filtered, washed with water, and dried.
S-Alkylation with Allyl Bromide (2)
The next step involves the selective alkylation of the thiol group. 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms.[5] In the presence of a base, the thiol form is favored, allowing for nucleophilic attack on an alkyl halide.
Experimental Protocol:
-
Suspend 2-mercaptobenzimidazole (1) in a suitable solvent such as acetone or ethanol.
-
Add a base, for instance, potassium carbonate, to the suspension and stir.
-
Add allyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The crude product, 2-allylsulfanyl-1H-benzoimidazole, can be purified by recrystallization.
N-Alkylation with a Haloacetic Acid Derivative (3)
The final step is the N-alkylation of the benzimidazole ring with an acetic acid moiety. This is typically achieved using an ester of a haloacetic acid, such as ethyl chloroacetate, followed by hydrolysis of the ester.[7]
Experimental Protocol:
-
Dissolve 2-allylsulfanyl-1H-benzoimidazole (2) in a polar aprotic solvent like DMF.
-
Add a base, such as sodium hydride or potassium carbonate, to the solution.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the ester intermediate, this compound ethyl ester.
-
Hydrolyze the ester by heating with an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
After completion of the hydrolysis, acidify the reaction mixture to precipitate the final product, this compound (3).
-
Filter, wash with water, and dry the product.
Caption: Mechanism of action as a CRTH2 antagonist.
Other Potential Activities
The benzimidazole scaffold is associated with a broad range of biological activities. [1][2][8]Therefore, this compound and its derivatives should be evaluated for other potential therapeutic effects:
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit antibacterial and antifungal properties. [2][9]* Analgesic and Anti-inflammatory Activity: The acetic acid moiety, present in many non-steroidal anti-inflammatory drugs (NSAIDs), combined with the benzimidazole core, suggests potential for analgesic and broader anti-inflammatory effects beyond CRTH2 antagonism. [1][10]* Anticancer Activity: Certain substituted benzimidazoles have shown promise as anticancer agents. [2][11]
Proposed Experimental Workflows for Biological Evaluation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
| Assay Type | Objective | Experimental Protocol Outline |
| CRTH2 Receptor Binding Assay | To determine the binding affinity of the compound to the CRTH2 receptor. | 1. Use a cell line expressing human CRTH2. 2. Perform a competitive binding assay with radiolabeled PGD2. 3. Incubate the cells with varying concentrations of the test compound and the radioligand. 4. Measure the displacement of the radioligand to determine the Ki value. |
| Calcium Mobilization Assay | To assess the functional antagonist activity of the compound. | 1. Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye. 2. Stimulate the cells with PGD2 in the presence and absence of the test compound. 3. Measure the intracellular calcium flux using a fluorometric imaging plate reader. 4. Determine the IC50 value for the inhibition of PGD2-induced calcium mobilization. |
| Antimicrobial Susceptibility Testing | To evaluate the antibacterial and antifungal activity. | 1. Use standard broth microdilution or disk diffusion methods. 2. Test against a panel of clinically relevant bacteria and fungi. 3. Determine the Minimum Inhibitory Concentration (MIC). |
| Anti-inflammatory Assays | To assess general anti-inflammatory properties. | 1. Use assays such as inhibition of protein denaturation or cyclooxygenase (COX) activity assays. 2. Compare the activity with standard anti-inflammatory drugs. [10] |
In Vivo Models
Based on promising in vitro results, efficacy can be tested in relevant animal models of disease, such as ovalbumin-induced asthma in mice or rats to evaluate the anti-allergic and anti-inflammatory effects.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established pharmacophores. While direct experimental data is lacking, a strong rationale for its synthesis and biological evaluation exists based on the known activities of its structural components. The potential for this compound to act as a CRTH2 antagonist makes it a particularly attractive candidate for the development of novel treatments for allergic and inflammatory diseases. Future research should focus on the efficient synthesis of this compound and a comprehensive evaluation of its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications of the allyl and acetic acid side chains, could lead to the discovery of even more potent and selective drug candidates.
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An In-depth Technical Guide to the Research and Development of Benzimidazole Acetic Acid Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the study of benzimidazole acetic acid derivatives. Eschewing a rigid template, this document is structured to logically flow from fundamental principles to practical applications, mirroring the natural progression of a research and development program. The focus is on the causality behind experimental choices, ensuring that each protocol and piece of data is presented within a self-validating scientific framework.
Part 1: The Benzimidazole Acetic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity.[1][2][3] The addition of an acetic acid moiety at the 2-position of the benzimidazole ring introduces a critical functional group that can enhance solubility, provide an additional point for hydrogen bonding, and allow for further derivatization, thereby expanding the therapeutic potential of this versatile core.[4]
The inherent amphoteric nature of the benzimidazole ring system, capable of acting as both an acid and a base, further contributes to its favorable pharmacokinetic properties.[5] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these potent molecules, providing a solid foundation for their further development as therapeutic agents.
Part 2: Synthetic Strategies and Methodologies
The synthesis of benzimidazole acetic acid derivatives typically involves a multi-step process, beginning with the construction of the core benzimidazole ring, followed by the introduction of the acetic acid side chain. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Core Synthesis: The Phillips-Ladenburg Reaction
A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] This versatile method allows for the introduction of various substituents at the 2-position of the benzimidazole ring.
Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: A Key Intermediate
A common and crucial intermediate in the synthesis of many benzimidazole acetic acid derivatives is ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
-
Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in ethanol, add ethyl 2-chloroacetate (1 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product. The product can be further purified by recrystallization from ethanol.[6]
Synthesis of (5-Substituted-1H-benzo[d]imidazol-2-yl)methanamine: An Alternative Route
An alternative approach to accessing the acetic acid moiety involves the initial synthesis of a methanamine derivative, which can then be further functionalized.
Experimental Protocol: Synthesis of (5-Substituted-1H-benzo[d]imidazol-2-yl)methanamine
-
Reaction Setup: In a round bottom flask, add 4N HCl, followed by the 5-substituted o-phenylenediamine (1 equivalent) and glycine (1.1 equivalents) at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 95-100°C and stirred for 12-18 hours.
-
Work-up and Purification: After completion, the reaction is cooled to room temperature, and the pH is adjusted to neutral with a 20% NaOH solution. The resulting solid is cooled to 0-5°C, filtered, and washed with water. The crude product is then purified by column chromatography.[7]
The following diagram illustrates the general synthetic workflow for benzimidazole acetic acid derivatives.
Caption: General synthetic pathways for benzimidazole acetic acid derivatives.
Part 3: Biological Activities and Mechanisms of Action
Benzimidazole acetic acid derivatives exhibit a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
The antimicrobial action of benzimidazole derivatives is often attributed to their structural analogy to purine molecules.[3] This allows them to act as competitive inhibitors in key metabolic pathways.
Mechanism of Action: Antimicrobial Effects
-
Inhibition of Nucleic Acid Synthesis: By mimicking purines, these compounds can interfere with the biosynthesis of DNA and RNA, leading to cell cycle arrest and death.[3]
-
Interference with Folate Biosynthesis: Some derivatives have been shown to disrupt the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids in microbes.[3]
-
Inhibition of Cell Wall Synthesis: Benzimidazole derivatives can form covalent adducts with bacterial transpeptidase enzymes (penicillin-binding proteins), which are crucial for cell wall biosynthesis. This leads to cell wall degradation and bacterial lysis.[8]
The following diagram illustrates the key antimicrobial mechanisms of action.
Caption: Key antimicrobial targets of benzimidazole acetic acid derivatives.
Anticancer Activity
The anticancer properties of benzimidazole acetic acid derivatives are multifaceted, involving the disruption of several key cellular processes essential for tumor growth and survival.
Mechanism of Action: Anticancer Effects
-
Tubulin Polymerization Inhibition: Similar to other microtubule-targeting agents, these compounds can bind to β-tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate between DNA base pairs, while other parts of the molecule can inhibit the activity of topoisomerases I and II, enzymes critical for DNA replication and repair.[1][9]
-
Kinase Inhibition: Several benzimidazole derivatives have been identified as potent inhibitors of key signaling kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[9][10]
The diagram below outlines the primary anticancer mechanisms.
Caption: Primary anticancer mechanisms of benzimidazole acetic acid derivatives.
Part 4: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For benzimidazole acetic acid derivatives, SAR studies have revealed key insights into optimizing their therapeutic potential.
Key SAR Findings:
-
Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (-NO₂), at the 5- or 6-position of the benzimidazole ring often enhances both antimicrobial and anticancer activity.[1][11] This is likely due to increased lipophilicity and improved interactions with biological targets.
-
Modifications at the N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the compound's bioavailability and metabolic stability. For instance, the substitution of a benzoyl group at the N-1 position has been shown to increase antimicrobial activity.[4]
-
Derivatization of the Acetic Acid Moiety: The carboxylic acid group provides a handle for creating esters, amides, and other derivatives. These modifications can influence the compound's solubility, cell permeability, and target-binding affinity.
Table 1: SAR of Benzimidazole Acetic Acid Derivatives as Antimicrobial Agents
| Position of Substitution | Substituent | Effect on Antimicrobial Activity | Reference |
| 5-position | -NO₂ | Increased activity against bacterial strains | [4] |
| 1-position | Benzoyl group | Increased antimicrobial activity | [4] |
| 2-position | Phenyl acetic acid | Increased antimicrobial activity | [4] |
Table 2: SAR of Benzimidazole Acetic Acid Derivatives as Anticancer Agents
| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |
| 4, 5, or 6-position | Halogen (Cl, Br, F) | Increased cytotoxicity | [1] |
| 5 or 6-position | Electron-withdrawing group (-NO₂, -CN) | Enhanced interactions with cancer-associated enzymes | [1] |
| N-1 and N-3 positions | Alkylation | Improved bioavailability and metabolic stability | [1] |
Part 5: Biological Evaluation Protocols
The reliable assessment of biological activity is crucial for the advancement of any drug discovery program. The following are standard, validated protocols for evaluating the antimicrobial and cytotoxic properties of benzimidazole acetic acid derivatives.
Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at the optimal temperature and time for the specific bacterial strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]
In Vitro Cytotoxicity Assay
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[14][15]
Part 6: Conclusion and Future Directions
Benzimidazole acetic acid derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical animal models to evaluate their in vivo efficacy, toxicity, and overall drug-like properties.
This guide has provided a comprehensive framework for the research and development of benzimidazole acetic acid derivatives. By building upon this foundation of knowledge and employing the outlined methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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The Allyl Moiety: Unlocking New Dimensions in the Biological Potential of Benzimidazoles
A Technical Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets.[3][4] While the core benzimidazole structure is a potent pharmacophore, its therapeutic efficacy is profoundly influenced by the nature of substituents at its various positions.[1][5] Among the myriad of possible modifications, the introduction of an allyl group has emerged as a compelling strategy to enhance and modulate the biological potential of benzimidazole derivatives. This in-depth technical guide explores the synthesis, biological activities, and therapeutic promise of allyl-substituted benzimidazoles, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Introduction of the Allyl Group: Synthesis and Rationale
The addition of an allyl group, typically at the N-1 position of the benzimidazole ring, is a synthetically accessible modification that can significantly impact the molecule's physicochemical and pharmacological properties. The rationale behind introducing this small, unsaturated hydrocarbon chain lies in its ability to influence lipophilicity, metabolic stability, and binding interactions with target biomolecules.
General Synthetic Protocol for N-Allyl Benzimidazoles
The synthesis of N-allyl benzimidazoles is most commonly achieved through a direct N-alkylation reaction. This method is robust and amenable to a wide range of substituted benzimidazole starting materials.
Experimental Protocol: N-Alkylation of Benzimidazoles
-
Dissolution: Dissolve the parent benzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature. Stir the mixture for 30-60 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Allylation: Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature ranging from 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will often precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Caption: General workflow for the synthesis of N-allyl benzimidazoles.
Antimicrobial Potential: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzimidazole derivatives have long been recognized for their antimicrobial properties, and the introduction of an allyl substituent can potentiate this activity.[3][7]
Mechanism of Antimicrobial Action
The antimicrobial action of benzimidazoles is often multifaceted. One of the key mechanisms involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3] By disrupting the integrity of the cell membrane, these compounds can lead to cell lysis and death. In bacteria, benzimidazoles can interfere with various cellular processes, including DNA replication and cell division.[8] The lipophilic nature of the allyl group can enhance the compound's ability to penetrate the microbial cell wall and membrane, thereby increasing its intracellular concentration and overall efficacy.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of benzimidazole derivatives have shown that substitutions at the N-1 and C-2 positions significantly influence their antimicrobial activity.[5] The introduction of a moderately lipophilic group like allyl at the N-1 position can enhance the interaction with microbial targets.
Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the allyl-substituted benzimidazole compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting the Hallmarks of Cancer
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10] The incorporation of an allyl group can fine-tune their activity and selectivity against cancer cells.
Mechanisms of Anticancer Action
The anticancer properties of benzimidazole derivatives are diverse and target several key pathways involved in cancer progression:
-
Tubulin Polymerization Inhibition: Similar to well-known anticancer drugs like vinca alkaloids, some benzimidazoles can bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate between DNA base pairs, interfering with DNA replication and transcription.[11] Some derivatives also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.[12]
-
Kinase Inhibition: Many kinases are dysregulated in cancer. Benzimidazole derivatives have been shown to inhibit various kinases involved in cell signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: Allyl-substituted benzimidazoles can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS) and the activation of caspases.[13]
The allyl group can enhance the binding affinity of the benzimidazole scaffold to these targets and improve its cellular uptake.
Caption: Anticancer mechanisms of allyl-substituted benzimidazoles.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Triazole Hybrid 18 | A549 (Lung) | 0.63 | [13] |
| Benzimidazole-Triazole Hybrid 18 | MCF-7 (Breast) | 1.3 | [13] |
| Benzimidazole-Triazole Hybrid 18 | MDA-MB-231 (Breast) | 0.94 | [13] |
| Palladium Allyl Complex | A2780 (Ovarian) | Lower than cisplatin | [14] |
Experimental Protocol: Evaluation of In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the allyl-substituted benzimidazole compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Potential: A Promising Avenue for Novel Therapeutics
Viral infections continue to pose a significant threat to human health, and the need for new antiviral agents is ever-present. Benzimidazole derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses.[15][16] The allyl substitution can be a key modification in the development of potent and selective antiviral compounds.
Mechanism of Antiviral Action
The antiviral mechanisms of benzimidazoles are virus-specific but often involve the inhibition of key viral enzymes or processes:
-
Inhibition of Viral Polymerases: Some benzimidazole derivatives can inhibit viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, which are essential for viral replication.
-
Interference with Viral Entry: They can block the entry of viruses into host cells by targeting viral envelope proteins or host cell receptors.
-
Disruption of Viral Assembly: Certain compounds can interfere with the assembly of new viral particles within the host cell.
The allyl group may enhance the interaction with hydrophobic pockets in viral proteins, thereby improving the inhibitory activity.
Experimental Protocol: Evaluation of Antiviral Activity (Plaque Reduction Assay)
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and add an overlay medium containing different concentrations of the allyl-substituted benzimidazole compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cell monolayer with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).
-
EC₅₀ Calculation: The effective concentration that reduces the number of plaques by 50% (EC₅₀) is determined.
Conclusion and Future Directions
The introduction of an allyl group to the benzimidazole scaffold represents a promising strategy for the development of novel therapeutic agents with enhanced biological potential. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation in the fields of antimicrobial, anticancer, and antiviral drug discovery. Future research should focus on the synthesis and screening of a wider range of allyl-substituted benzimidazole derivatives to establish more definitive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to fully elucidate the role of the allyl moiety in modulating the biological activity of these compounds. The insights gained from such studies will be invaluable in the rational design of the next generation of benzimidazole-based therapeutics.
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Thioether benzimidazole compounds in medicinal chemistry
An In-Depth Technical Guide to Thioether Benzimidazole Compounds in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Foreword: The Thioether Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole nucleus, an isomeric form of purine, represents one of the most significant privileged scaffolds in medicinal chemistry.[1] Its fusion of a benzene and an imidazole ring creates a bicyclic heterocyclic structure that is a cornerstone in the development of numerous therapeutic agents.[1][2] The versatility of the benzimidazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal framework for interacting with a wide array of biological targets.[1]
This guide focuses specifically on the subset of benzimidazole derivatives functionalized with a thioether linkage, typically at the 2-position. The incorporation of the sulfur atom is not a trivial modification; it imparts unique conformational flexibility, lipophilicity, and metabolic characteristics to the molecule. The thioether group can act as a critical hinge, a lipophilic anchor, or a metabolically active site that can be oxidized to sulfoxides and sulfones, often leading to the activation of a prodrug. It is this strategic combination of the rigid, aromatic benzimidazole core and the versatile thioether linker that has given rise to blockbuster drugs and a rich pipeline of investigational compounds across diverse therapeutic areas, including parasitic diseases, gastric acid disorders, cancer, and viral infections.[2][3][4]
This document provides a technical exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and key applications of thioether benzimidazole compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this powerful pharmacophore in their own discovery programs.
Part 1: Core Synthetic Strategies
The construction of the thioether benzimidazole scaffold is a mature field with several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the benzimidazole core and the thioether side chain. The most prevalent approaches begin with a pre-formed benzimidazole-2-thiol (mercaptobenzimidazole) or involve the cyclization of a functionalized o-phenylenediamine.
Strategy A: S-Alkylation of Benzimidazole-2-thiol
This is the most common and direct method for preparing 2-(alkylthio)benzimidazoles. The causality is straightforward: the thiol group of benzimidazole-2-thiol is nucleophilic and readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, tosylates) in the presence of a base.
Causality of Experimental Choices:
-
Starting Material: Benzimidazole-2-thiol is commercially available and easily synthesized by reacting o-phenylenediamine with carbon disulfide or thiourea. It exists in a tautomeric equilibrium with its thione form, but the thiol form is reactive for alkylation.
-
Base: A base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA) is required to deprotonate the thiol (or the N-H of the thione tautomer), generating a more potent thiolate nucleophile. The choice of base depends on the reactivity of the electrophile and the desired reaction conditions; K₂CO₃ is a mild and economical choice for reactive halides, while NaH is used for less reactive electrophiles.[5]
-
Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal. They effectively dissolve the reactants and the base without interfering with the nucleophilic substitution reaction.[5]
Experimental Protocol: General Synthesis of 2-(Alkylthio)benzimidazole
-
Preparation: To a solution of 1H-benzo[d]imidazole-2(3H)-thione (1.0 eq.) in dry acetone or DMF (10 mL/mmol), add a suitable base such as anhydrous potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate salt.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture under reflux (typically 50-80°C, depending on the solvent) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(alkylthio)benzimidazole derivative.[5]
Strategy B: The Phillips Condensation
An alternative approach involves the condensation of an o-phenylenediamine with a carboxylic acid derivative that already contains the thioether moiety. This method is advantageous when complex thioether side chains are easier to construct before the benzimidazole ring formation.
Causality of Experimental Choices:
-
Reactants: An o-phenylenediamine is condensed with a thio-functionalized carboxylic acid or its derivative (e.g., orthoester, iminothioether).[6]
-
Conditions: The reaction typically requires harsh dehydrating conditions, such as heating in a high-boiling-point acid (e.g., polyphosphoric acid, 4M HCl) to drive the cyclization and dehydration.[7] This forceful condition is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the second amine onto the intermediate amide/amidine carbon.
Workflow Diagram: Synthetic Approaches
Caption: Key synthetic routes to thioether benzimidazole compounds.
Part 2: Therapeutic Applications & Mechanistic Insights
The thioether benzimidazole scaffold has been successfully exploited to develop drugs for a variety of diseases. The following sections detail their application in key therapeutic areas, focusing on the mechanism of action and structure-activity relationships.
Anthelmintic Agents: Targeting Parasitic Tubulin
Benzimidazole anthelmintics are broad-spectrum agents used extensively in human and veterinary medicine to treat infections caused by parasitic worms (helminths).[3][4]
Mechanism of Action: The primary mechanism involves the binding of the benzimidazole compound to β-tubulin, a protein subunit of microtubules.[4] This binding inhibits the polymerization of tubulin into microtubules, which are essential for vital cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of the microtubule network leads to the death of the parasite. The selectivity of these drugs arises from their significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homolog. The thioether side chain plays a crucial role in positioning the molecule within the binding pocket.
Key Drugs & Structure-Activity Relationship (SAR): Albendazole and Fenbendazole are archetypal examples. The SAR for this class is well-established:
-
Position 2: A methylcarbamate group is generally required for high anthelmintic activity.
-
Position 5 (or 6): This position is critical for defining the spectrum of activity and potency. An arylthioether (like in Fenbendazole) or an n-propylthioether (like in Albendazole) at this position significantly enhances efficacy.[3] The thioether linkage provides an optimal angle and length to occupy a hydrophobic pocket in the tubulin protein.
| Drug | R Group at Position 5 | Key Applications |
| Albendazole | -S-CH₂CH₂CH₃ | Broad-spectrum, treats various intestinal worm infections.[3] |
| Fenbendazole | -S-C₆H₅ | Widely used in veterinary medicine for roundworms, hookworms, etc. |
| Oxfendazole | -SO-C₆H₅ | The sulfoxide metabolite of Fenbendazole, also an active anthelmintic. |
| Ricobendazole | -SO-CH₂CH₂CH₃ | The sulfoxide metabolite of Albendazole. |
Data compiled from multiple sources.
Antiulcer Agents: Proton Pump Inhibitors (PPIs)
Thioether benzimidazoles form the chemical backbone of all proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related disorders like GERD and peptic ulcers.
Mechanism of Action: PPIs are prodrugs that require activation in an acidic environment.[5] The mechanism is a classic example of targeted drug delivery and covalent modification:
-
Systemic Absorption & Accumulation: After oral administration, the lipophilic prodrug is absorbed into the bloodstream and selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation: The acidic environment (pH < 2) protonates the benzimidazole nitrogens, triggering a molecular rearrangement. The 2-sulfinylmethyl group (the thioether is administered as a sulfoxide) becomes the reactive center.
-
Covalent Inhibition: The activated intermediate, a tetracyclic sulfenamide, rapidly forms a covalent disulfide bond with one or more cysteine residues (e.g., Cys813) on the extracellular domain of the H⁺/K⁺-ATPase (the proton pump).
-
Irreversible Blockade: This covalent modification irreversibly inactivates the pump, preventing the final step of acid secretion into the gastric lumen.
Diagram: Activation Pathway of Proton Pump Inhibitors
Caption: Acid-catalyzed activation of a PPI and covalent inhibition of the proton pump.
Anticancer Agents: A Resurgence of Interest
Recently, several benzimidazole anthelmintics, particularly those with thioether moieties, have been repurposed and investigated for their anticancer properties.[4]
Mechanism of Action: The primary anticancer mechanism is similar to their anthelmintic action: disruption of microtubule dynamics in cancer cells.[4] This leads to G2/M phase cell cycle arrest and induction of apoptosis. However, other mechanisms are also being explored:
-
Anti-angiogenesis: Some compounds can inhibit the formation of new blood vessels that tumors need to grow.
-
Metabolic Disruption: They can interfere with glucose transport and metabolism in cancer cells.[4]
-
Signaling Pathway Modulation: Effects on pathways like Wnt/β-catenin and MAPK have been reported.
Structure-Activity Relationship (SAR): Research in this area is ongoing, but initial findings suggest that modifications to the thioether side chain can significantly impact anticancer potency and selectivity.
-
Compound 46 & 47 (Yadav et al.): A series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides showed remarkable anticancer activity, with IC₅₀ values in the nanomolar range against the HCT116 colon cancer cell line.[2] This highlights the potential of extending the thioether with more complex pharmacophores.
-
Bis-benzimidazoles: Derivatives where two benzimidazole units are linked via a thioether-containing chain have shown potent activity as DNA topoisomerase I inhibitors.
Antiviral Agents
The thioether benzimidazole scaffold has been a fruitful template for developing antiviral agents.
Mechanism of Action: The mechanism is highly dependent on the virus being targeted.
-
Anti-HIV: Certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and preventing the conversion of viral RNA to DNA.
-
Anti-RSV: Compounds have been developed that target the RSV fusion (F) protein, preventing the virus from entering host cells.[8]
-
Anti-Hepatitis C: Some derivatives inhibit the viral NS5B polymerase, an essential enzyme for viral replication.
SAR Insights:
-
In the development of anti-RSV agents, a 2-[(benzotriazol-1/2-yl)methyl]benzimidazole scaffold linked to a 5-thiosemicarbazone group proved to be a potent combination.[8] The thioether-like linkage at the 2-position is critical for orienting the molecule to interact with the target F protein.[8]
Part 3: Standardized Biological Evaluation
To assess the therapeutic potential of novel thioether benzimidazole compounds, standardized and reproducible biological assays are essential. The choice of assay is dictated by the intended therapeutic target.
Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental for evaluating compounds intended as anthelmintic or anticancer agents that target microtubules. It directly measures the effect of a compound on the assembly of tubulin subunits into microtubules.
Principle: Pure tubulin polymerizes into microtubules at 37°C, a process that can be monitored by an increase in light scattering or fluorescence of a reporter dye. Inhibitors of polymerization will reduce the rate and extent of this increase, while microtubule-stabilizing agents will enhance it.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) at a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (100 mM).
-
Prepare test compounds (e.g., thioether benzimidazoles) and control compounds (e.g., nocodazole as inhibitor, paclitaxel as stabilizer) as 100x stocks in DMSO.
-
-
Assay Setup:
-
Use a temperature-controlled 96-well microplate reader capable of measuring absorbance or fluorescence at 340 nm. Pre-warm the plate reader to 37°C.
-
In a pre-chilled 96-well plate, add 2 µL of the test compound, control, or DMSO (vehicle) to respective wells.
-
Add 196 µL of the cold tubulin solution to each well.
-
Finally, add 2 µL of the GTP stock solution to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C reader and begin recording the optical density (OD) at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot OD₃₄₀ vs. time for each concentration of the test compound.
-
Calculate the rate of polymerization (Vmax) from the linear phase of the curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits the polymerization rate by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of both positive (nocodazole) and negative (DMSO) controls is critical. A successful assay will show robust polymerization in the DMSO wells and significant inhibition in the nocodazole wells, confirming that the assay system is performing correctly.
Conclusion and Future Outlook
Thioether benzimidazole compounds undeniably hold a privileged position in medicinal chemistry. From established blockbusters like the anthelmintics and proton pump inhibitors to promising new candidates in oncology and virology, this scaffold continues to demonstrate remarkable therapeutic potential. The thioether linkage is a key design element, providing not just a structural connection but also critical physicochemical and metabolic properties that can be expertly manipulated to achieve desired biological outcomes.
Future research will likely focus on expanding the therapeutic applications of this scaffold. The development of novel derivatives with enhanced selectivity for cancer-specific targets, broader antiviral spectra, and the ability to overcome drug resistance remains a key objective. As our understanding of disease biology deepens, the rational design of new thioether benzimidazole compounds, guided by mechanistic insights and structure-based approaches, will continue to be a highly productive endeavor in the quest for new medicines.
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Methodological & Application
Synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Detailed Protocol for Researchers
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The strategic functionalization of the benzimidazole scaffold allows for the fine-tuning of its biological properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a molecule of interest for drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights for a successful synthesis. The target molecule is of interest due to its potential as a potent antagonist for the chemoattractant receptor-like molecule expressed on Th2 cells (CRTH2), suggesting applications in treating prostaglandin-mediated diseases.[2]
This protocol outlines a robust three-step synthetic route, commencing with the formation of the core benzimidazole structure, followed by selective S-allylation, and culminating in N-alkylation and subsequent hydrolysis to yield the final product.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below.
Caption: Synthesis of 2-Mercaptobenzimidazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | 99% | Sigma-Aldrich |
| Carbon Disulfide | ACS Grade | Fisher Scientific |
| Potassium Hydroxide | 85% | J.T. Baker |
| Ethanol | 95% | Decon Labs |
| Acetic Acid | Glacial | VWR |
| Deionized Water | - | In-house |
Protocol:
-
In a 1-liter round-bottom flask equipped with a reflux condenser, dissolve 32.4 g (0.3 mol) of o-phenylenediamine in a mixture of 300 mL of 95% ethanol and 45 mL of water.
-
To this solution, add 19 g of potassium hydroxide and 26 g (21 mL, 0.34 mol) of carbon disulfide. [3]3. Heat the reaction mixture to reflux and maintain for 3 hours. The solution will turn dark.
-
After 3 hours, cautiously add 12 g of activated carbon (Norit) to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture through a pre-heated Büchner funnel to remove the activated carbon.
-
Heat the filtrate to 60-70 °C and add 300 mL of warm tap water (60-70 °C).
-
With vigorous stirring, slowly add a solution of 25 mL of acetic acid in 50 mL of water. A white precipitate of 2-mercaptobenzimidazole will form. [3]8. Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 40 °C overnight.
Expected Outcome:
-
Yield: 37.8–39 g (84–86.5%) [3]* Appearance: Glistening white crystals.
-
Melting Point: 303–304 °C [3] Expertise & Experience Notes: The use of potassium hydroxide and carbon disulfide is a common and efficient method for this cyclization. [3]The addition of activated carbon is crucial for decolorizing the reaction mixture, resulting in a purer final product. Acidification with acetic acid protonates the thiolate intermediate, causing the desired product to precipitate out of the solution.
PART 2: Synthesis of 2-Allylsulfanyl-1H-benzoimidazole (Intermediate 2)
This step involves the selective S-alkylation of the thiol group of 2-mercaptobenzimidazole with allyl bromide. The use of a base is essential to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Reaction Scheme:
Caption: S-Allylation of 2-Mercaptobenzimidazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Mercaptobenzimidazole (1) | From Step 1 | - |
| Allyl Bromide | 99% | Acros Organics |
| Potassium Hydroxide | 85% | J.T. Baker |
| Acetonitrile | Anhydrous | Sigma-Aldrich |
Protocol:
-
In a 250 mL round-bottom flask, suspend 15.0 g (0.1 mol) of 2-mercaptobenzimidazole (1) in 100 mL of acetonitrile.
-
Add 5.6 g (0.1 mol) of potassium hydroxide to the suspension.
-
Heat the mixture to 50 °C with stirring under a reflux condenser for 15 minutes. The solid should dissolve, forming the potassium salt of 2-mercaptobenzimidazole.
-
Slowly add 12.1 g (8.3 mL, 0.1 mol) of allyl bromide to the reaction mixture.
-
Maintain the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium bromide salt.
-
Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Expertise & Experience Notes: The S-alkylation of 2-mercaptobenzimidazole with allyl bromide is a regioselective reaction, favoring substitution on the sulfur atom due to its higher nucleophilicity compared to the nitrogen atoms under these conditions. [4]The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.
PART 3: Synthesis of this compound (Final Product)
The final step involves the N-alkylation of the intermediate 2-allylsulfanyl-1H-benzoimidazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Reaction Scheme:
Caption: N-Alkylation and Hydrolysis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Allylsulfanyl-1H-benzoimidazole (2) | From Step 2 | - |
| Ethyl Chloroacetate | 99% | Alfa Aesar |
| Potassium Carbonate | Anhydrous | Fisher Scientific |
| Ethyl Acetate | Anhydrous | Sigma-Aldrich |
| Potassium Hydroxide | 85% | J.T. Baker |
| Ethanol | 95% | Decon Labs |
| Hydrochloric Acid | Concentrated | VWR |
| Deionized Water | - | In-house |
Protocol:
Part 3a: N-Alkylation
-
In a 250 mL round-bottom flask, dissolve 9.5 g (0.05 mol) of 2-allylsulfanyl-1H-benzoimidazole (2) in 100 mL of anhydrous ethyl acetate.
-
Add 10.4 g (0.075 mol) of powdered anhydrous potassium carbonate to the solution.
-
Add 9.2 g (7.7 mL, 0.075 mol) of ethyl chloroacetate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours, monitoring the progress by TLC. [5]5. After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium chloride.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-allylsulfanyl-benzoimidazol-1-yl)-acetate.
Part 3b: Hydrolysis
-
Dissolve the crude ester from the previous step in 100 mL of ethanol.
-
Add a solution of 5.6 g (0.1 mol) of potassium hydroxide in 20 mL of water.
-
Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester spot disappears.
-
After completion, cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dissolve the remaining aqueous solution in 100 mL of water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, this compound (3).
Expected Outcome:
-
Appearance: White to off-white solid.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): To determine the purity of the solid compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C=N of the benzimidazole ring, S-H of the thiol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Carbon Disulfide: Highly flammable and toxic. Handle with extreme care.
-
Allyl Bromide: Lachrymator and toxic. Avoid inhalation and skin contact.
-
Potassium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.
-
o-Phenylenediamine: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure adequate reflux time. Be careful during the filtration and washing steps to minimize product loss. |
| Incomplete S-allylation in Step 2 | Insufficient base or inactive allyl bromide. | Use freshly opened allyl bromide. Ensure the potassium hydroxide is of good quality and used in the correct stoichiometric amount. |
| Formation of N-alkylated byproducts in Step 2 | Reaction conditions favoring N-alkylation. | Maintain the reaction temperature at 50°C. Using a phase-transfer catalyst in a two-phase system can also enhance S-alkylation selectivity. [4] |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Increase the amount of potassium hydroxide or extend the reflux time. Monitor the reaction closely by TLC. |
| Difficulty in precipitating the final product | Product is too soluble in the acidic solution. | Further cool the solution in an ice-salt bath. If precipitation is still poor, consider extraction with an organic solvent like ethyl acetate after acidification. |
References
-
S. A. G. E. V. S. R. K. V. et al., "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Molbank, vol. 2008, no. 4, p. M580, 2008. [Online]. Available: [Link]
- W. T. J. et al., "2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives," Google Patents, CN101052397B, 2010. [Online].
- Al-kazweeny, et al. "Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole." International Journal of Medical Research and Health Sciences, 9(12), 1-13, 2020.
- Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83.
- Tonelli, M., Novelli, F., Tasso, B., et al. "Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti- Sb-1 agents." Bioorganic & medicinal chemistry, 22(17), 4893-909, 2014.
- Wang, F. M., & Wu, H. S. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(15), 5231–5238.
-
Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 15, p.4 (1935). [Online]. Available: [Link]
-
Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. [Online]. Available: [Link]
- Pawar NS, Dalal DS, Shimpi SR, et al. "Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H- benzimidazoles." European journal of pharmaceutical sciences, 21(2-3), 115-8, 2004.
- Sharma D, Narasimhan B, Kumar P, et al. "Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles." Journal of enzyme inhibition and medicinal chemistry, 24(5), 1161-8, 2009.
- Rida SM, El-Hawash SA, Fahmy HT, et al. "Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation ofin vitro anti-HIV-1, anticancer and antimicrobial activities." Archives of pharmacal research, 29(10), 826-33, 2006.
- Özden S, Atabey D, Yıldız S, et al. "Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H- benzimidazole-5-carboxylates derivatives carrying amide or amidine groups." Bioorganic & medicinal chemistry, 13(5), 1587-97, 2005.
- Il Farmaco. 2003;58(12):1345-50.
- Al-kazweeny, et al. "Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole." International Journal of Medical Research and Health Sciences, 9(12), 1-13, 2020.
-
Organic Syntheses, Coll. Vol. 2, p.411 (1943); Vol. 15, p.48 (1935). [Online]. Available: [Link]
- Basuri et al. "A novel route for the synthesis of benzimidazoles from 1,2-aromatic diamines and carboxylic acids." RSC Advances, 2023.
-
Organic Syntheses, Coll. Vol. 4, p.569 (1963); Vol. 30, p.56 (1950). [Online]. Available: [Link]
- S. A. G. E. V. S. R. K. V. et al., "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Molbank, vol. 2008, no. 4, p. M580, 2008.
- Bansal, Y.; Silakari, O. The utility of benzimidazole as a medicinal scaffold: a mini-review. J. Chem. Pharm. Res.2012, 4, 366-374.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of benzimidazole derivatives. It is designed to empower researchers and drug development professionals to leverage this efficient and green chemistry approach for the rapid generation of diverse benzimidazole libraries.
Part 1: The Strategic Advantage of Microwave Chemistry in Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antiulcer, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to natural purines allows for its effective interaction with biological macromolecules, making it a cornerstone in drug design and discovery.[2][3]
Conventional methods for synthesizing these valuable compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, yield, and environmental impact.[5][6] This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to dramatic rate enhancements and often cleaner reaction profiles.[7][8]
The mechanism of microwave heating is fundamentally different from conventional heating. It relies on two primary phenomena: dipolar polarization and ionic conduction .[6] Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[7] In the presence of ions, the rapid migration of charged particles also contributes to the efficient generation of thermal energy.[9] This direct and instantaneous heating of the reaction volume, as opposed to the slower conductive heating of the vessel walls in conventional methods, is the key to the remarkable efficiency of MAOS.[7]
Part 2: Field-Proven Protocols for Benzimidazole Synthesis
Here, we present two robust and reproducible protocols for the microwave-assisted synthesis of benzimidazole derivatives. These protocols have been selected for their simplicity, efficiency, and broad applicability.
General Laboratory Considerations
-
Reaction Vessels: Use only microwave-safe sealed vessels designed for chemical synthesis. These are typically made of borosilicate glass or Teflon and are equipped with pressure and temperature sensors.
-
Solvents: While many reactions can be performed under solvent-free conditions, the choice of solvent is critical when one is required. Polar solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) are heated very efficiently by microwaves.
-
Catalysts: A variety of catalysts can be employed to facilitate the reaction, including Lewis acids, Brønsted acids, and solid-supported catalysts.[4] The choice of catalyst will depend on the specific substrates and desired reaction conditions.
Protocol 1: Solvent-Free Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine and Aldehydes
This protocol describes a highly efficient and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.[5][10]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
(Optional) Catalyst Addition: If a catalyst is used, add it at this stage (e.g., 1 mol% Er(OTf)₃).[10]
-
Vessel Sealing: Securely seal the reaction vessel according to the microwave reactor manufacturer's instructions.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction temperature to 120-150°C and the reaction time to 5-15 minutes with continuous stirring. The microwave power should be set to automatically adjust to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) before opening.
-
Work-up and Purification:
-
Add 10 mL of ethyl acetate to the reaction mixture and stir to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
-
Protocol 2: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This classic synthesis of the parent benzimidazole ring is significantly accelerated under microwave irradiation.[7]
Step-by-Step Methodology:
-
Reactant Mixture: In a 10 mL microwave reaction vessel with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and formic acid (1.2 mmol).
-
Vessel Sealing: Securely seal the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 100°C and the time to 5 minutes with stirring.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Work-up and Purification:
-
Carefully add 10% aqueous sodium hydroxide solution to the reaction mixture until it is alkaline (pH > 8), which will precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The product can be purified by recrystallization from hot water.[7]
-
Part 3: Data-Driven Insights and Workflow Visualization
The efficiency of microwave-assisted synthesis is best illustrated through comparative data. The following table summarizes typical reaction conditions and outcomes for the synthesis of various benzimidazole derivatives.
Comparative Data for Microwave-Assisted Benzimidazole Synthesis
| Entry | o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzaldehyde | None | None | 150 | 10 | 92 | [5] |
| 2 | o-Phenylenediamine | 4-Chlorobenzaldehyde | DDQ | Acetonitrile | 120 | 5 | 95 | [5] |
| 3 | o-Phenylenediamine | 4-Methoxybenzaldehyde | None | None | 150 | 12 | 90 | [5] |
| 4 | N-Phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) | None | 60 | 5 | >99 | [10] |
| 5 | o-Phenylenediamine | Formic Acid | None | None | 100 | 5 | 95 | [7] |
| 6 | o-Phenylenediamine | Acetic Acid | HCl (cat.) | None | 120 | 4 | 92 | [3] |
| 7 | 4,5-Dichloro-o-phenylenediamine | Phenylacetic acid iminoester HCl | None | Methanol | 100 | 10 | 85 | N/A |
General Workflow for Microwave-Assisted Benzimidazole Synthesis
The following diagram illustrates the typical workflow for the synthesis and analysis of benzimidazole derivatives using microwave technology.
Sources
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- 2. preprints.org [preprints.org]
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Synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid from o-Phenylenediamine: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
Benzimidazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a valuable intermediate for drug discovery, starting from the readily available precursor, o-phenylenediamine. The synthesis is logically segmented into four primary stages: (1) Cyclocondensation to form the core benzimidazole-2-thione heterocycle, (2) Regioselective S-allylation, (3) N-alkylation to introduce the acetic acid moiety via its ester, and (4) Final hydrolysis to yield the target carboxylic acid. This document explains the causality behind experimental choices, provides detailed, self-validating protocols, and includes mechanistic diagrams to offer a complete technical resource for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
The benzimidazole nucleus is a privileged structure in pharmacology due to its ability to mimic purine bases and interact with various biological targets.[3] The target molecule, this compound, combines this core with a flexible acetic acid side chain at the N1 position and an allylthio group at the C2 position. These functional groups serve as versatile handles for further molecular hybridization and lead optimization efforts.
The synthetic strategy outlined herein is designed for robustness, scalability, and high purity of intermediates and the final product. It proceeds through a logical sequence that builds molecular complexity in a controlled manner, starting with the formation of the central heterocyclic ring.
Overall Synthetic Workflow
The synthesis is accomplished in four distinct steps, beginning with o-phenylenediamine and culminating in the desired product.
Caption: High-level workflow for the four-step synthesis.
Step 1: Synthesis of 2-Mercaptobenzimidazole
Principle and Mechanism
The initial step involves the cyclocondensation of o-phenylenediamine with carbon disulfide (CS₂) to form 2-mercaptobenzimidazole (also known as benzimidazole-2-thione).[4][5] This reaction is a cornerstone for accessing 2-substituted benzimidazoles. The mechanism proceeds via the nucleophilic attack of one amino group of o-phenylenediamine onto the electrophilic carbon of CS₂. This forms a dithiocarbamate intermediate, which subsequently undergoes an intramolecular cyclization by the attack of the second amino group, followed by the elimination of a hydrogen sulfide (H₂S) molecule to yield the stable aromatic benzimidazole ring system.[5] The use of a base like potassium hydroxide can enhance the reaction rate.[6]
Caption: Mechanistic pathway for the formation of the benzimidazole core.
Experimental Protocol
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the o-phenylenediamine is fully dissolved.
-
Reagent Addition: Slowly add carbon disulfide (9.1 g, 7.2 mL, 0.12 mol) to the solution over 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, a precipitate will form. Filter the crude product using a Büchner funnel and wash the solid with 20 mL of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-mercaptobenzimidazole as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| o-Phenylenediamine | 108.14 | 10.8 | 0.1 | Starting Material |
| Carbon Disulfide | 76.14 | 9.1 | 0.12 | Carbon Source |
| Ethanol | 46.07 | ~120 mL | - | Solvent |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance | M.P. (°C) |
| 2-Mercaptobenzimidazole | 150.19 | 12-14 g (80-93%) | Off-white solid | ~300-304 |
Safety Precautions:
-
o-Phenylenediamine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Carbon disulfide is highly flammable, volatile, and toxic. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
Step 2: S-Allylation of 2-Mercaptobenzimidazole
Principle and Rationale
This step involves the selective alkylation of the sulfur atom of 2-mercaptobenzimidazole.[7] The starting material exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H). In the presence of a base, the acidic thiol proton is removed to generate a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of allyl bromide in a classic SN2 reaction, leading to the formation of the S-allyl thioether. Using a base like potassium carbonate in a polar aprotic solvent like acetone or acetonitrile is ideal as it is strong enough to deprotonate the thiol but not the N-H proton, ensuring high regioselectivity for S-alkylation.[8]
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask, suspend 2-mercaptobenzimidazole (7.5 g, 0.05 mol) and anhydrous potassium carbonate (8.3 g, 0.06 mol) in 100 mL of dry acetone.
-
Reagent Addition: Stir the suspension vigorously and add allyl bromide (7.25 g, 5.2 mL, 0.06 mol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction's completion by TLC (disappearance of the starting material).
-
Work-up: Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash them with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford pure 2-(allylsulfanyl)benzimidazole.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 2-Mercaptobenzimidazole | 150.19 | 7.5 | 0.05 | Starting Material |
| Allyl Bromide | 120.98 | 7.25 | 0.06 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 8.3 | 0.06 | Base |
| Acetone | 58.08 | 100 mL | - | Solvent |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance | M.P. (°C) |
| 2-(Allylsulfanyl)benzimidazole | 190.26 | 8.5-9.0 g (90-95%) | White to pale yellow solid | 148-151 |
Safety Precautions:
-
Allyl bromide is a lachrymator, toxic, and corrosive. Handle with extreme care in a fume hood.
Step 3: N-Alkylation with Ethyl Chloroacetate
Principle and Rationale
With the sulfur atom now alkylated, the remaining N-H proton on the imidazole ring becomes the primary site for the next alkylation.[9] In a similar fashion to the previous step, a base is used to deprotonate the nitrogen, creating a nucleophilic anion. This anion then displaces the chloride from ethyl chloroacetate to form the N-C bond.[10] A slightly stronger base or more forcing conditions might be necessary compared to S-alkylation. Using potassium carbonate in a solvent like acetonitrile or DMF at a slightly elevated temperature ensures the reaction proceeds efficiently.[8][10]
Experimental Protocol
-
Setup: To a 250 mL flask, add 2-(allylsulfanyl)benzimidazole (9.5 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 100 mL of acetonitrile.
-
Reagent Addition: Add ethyl chloroacetate (9.2 g, 7.7 mL, 0.075 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (around 82°C) for 10-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter the mixture to remove inorganic salts.
-
Isolation: Remove the acetonitrile from the filtrate under reduced pressure. The remaining oily residue is the crude ethyl ester product. The crude product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) if necessary, but is often clean enough for the subsequent hydrolysis step.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 2-(Allylsulfanyl)benzimidazole | 190.26 | 9.5 | 0.05 | Starting Material |
| Ethyl Chloroacetate | 122.55 | 9.2 | 0.075 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 10.4 | 0.075 | Base |
| Acetonitrile | 41.05 | 100 mL | - | Solvent |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance | |
| Ethyl (2-(allylsulfanyl)benzimidazol-1-yl)acetate | 276.35 | 11.7-13.1 g (85-95%) | Pale yellow oil or low-melting solid |
Safety Precautions:
-
Ethyl chloroacetate is a lachrymator and toxic. Handle in a fume hood.
-
Acetonitrile is flammable and toxic.
Step 4: Hydrolysis to the Final Carboxylic Acid
Principle and Rationale
The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[11] The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Experimental Protocol
-
Setup: Dissolve the crude ethyl (2-(allylsulfanyl)benzimidazol-1-yl)acetate (11.0 g, 0.04 mol) in 50 mL of ethanol in a 250 mL flask.
-
Base Addition: Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in 50 mL of water.
-
Reaction: Heat the mixture to 50-60°C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath.
-
Acidification: Slowly and carefully acidify the solution to pH 4-5 by adding 2M hydrochloric acid dropwise. A white precipitate will form.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: The product can be recrystallized from an ethanol/water mixture if further purification is required.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| Ethyl Ester Intermediate | 276.35 | 11.0 | 0.04 | Starting Material |
| Sodium Hydroxide | 40.00 | 2.4 | 0.06 | Base/Catalyst |
| Ethanol/Water | - | 100 mL | - | Solvent |
| 2M Hydrochloric Acid | - | As needed | - | Acidification |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance | M.P. (°C) |
| This compound | 248.30 | 8.9-9.4 g (90-95%) | White crystalline solid | 175-178 |
Conclusion
This application note details a reliable and efficient four-step synthesis for this compound from o-phenylenediamine. Each stage has been optimized for high yield and purity, utilizing standard laboratory techniques and readily available reagents. The provided protocols, mechanistic insights, and safety considerations constitute a complete guide for researchers and professionals engaged in the synthesis of novel benzimidazole-based compounds for pharmaceutical development.
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Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83.
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ResearchGate. (n.d.). Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide.
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Organic Syntheses. (n.d.). 2-MERCAPTOBENZIMIDAZOLE.
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Google Patents. (1974). US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
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Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports.
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PubMed. (2019). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives.
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National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents.
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MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool.
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Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.
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62° CBQ. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates.
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Rasayan Journal of Chemistry. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1).
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
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National Center for Biotechnology Information. (2024). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy.
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In Vitro Assay Protocols for (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Guide for Drug Discovery Researchers
Introduction: Unveiling the Therapeutic Potential of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-ulcer, anti-inflammatory, and anticancer properties[1]. This compound, a member of this versatile class, has been identified as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)[2]. The CRTH2 receptor, activated by prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and rhinitis[1][2]. This positions this compound as a promising candidate for the development of novel anti-inflammatory and anti-allergic therapeutics.
This comprehensive guide provides a suite of detailed in vitro assay protocols designed to rigorously evaluate the biological activity of this compound. These protocols are structured to first confirm its primary mechanism of action as a CRTH2 antagonist and then to explore its broader pharmacological profile, including potential anti-inflammatory and cytotoxic effects. Each protocol is designed to be a self-validating system, incorporating essential controls and clear data analysis pathways to ensure the generation of robust and reproducible results.
Section 1: Characterization of CRTH2 Antagonism
The primary hypothesis for the therapeutic potential of this compound is its ability to block the action of PGD2 at the CRTH2 receptor. The following assays are designed to quantify this antagonist activity through both direct binding and functional cellular responses.
CRTH2 Receptor Radioligand Binding Assay
This assay directly measures the affinity of this compound for the human CRTH2 receptor by assessing its ability to compete with a radiolabeled ligand.
Workflow for CRTH2 Radioligand Binding Assay
Caption: Workflow for the CRTH2 radioligand binding assay.
Protocol:
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human CRTH2 receptor.
-
Harvest the cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors)[3].
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris[3].
-
Centrifuge the supernatant at high speed (e.g., 150,000 x g) to pellet the cell membranes[3].
-
Resuspend the membrane pellet in a binding buffer and store at -80°C until use[3].
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes (approximately 20 µg of protein) with a constant concentration of [3H]-PGD2 (e.g., 2 nM)[3].
-
Add varying concentrations of this compound or a known CRTH2 antagonist (positive control)[3].
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled PGD2 (e.g., 10 µM)[3].
-
Incubate the plate at room temperature for 2 hours with gentle agitation[3].
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand[3].
-
Wash the filters several times with ice-cold binding buffer[3].
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter[3].
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
| Parameter | Description | Typical Value/Range |
| Radioligand | [3H]-Prostaglandin D2 | 1-5 nM |
| Cell Line | HEK293-hCRTH2 | N/A |
| Positive Control | Fevipiprant, CAY10471 | 10 nM - 1 µM |
| Incubation Time | 2 hours | Room Temperature |
| Output | IC50, Ki | Varies with compound potency |
CRTH2 Functional Assay: Calcium Mobilization
Activation of the G-protein coupled CRTH2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i)[2][4]. This assay measures the ability of this compound to inhibit PGD2-induced calcium mobilization in CRTH2-expressing cells.
Workflow for Calcium Mobilization Assay
Caption: Workflow for the CRTH2 functional calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed CRTH2-expressing cells (e.g., HEK293-hCRTH2 or a relevant immune cell line) into a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or a known CRTH2 antagonist for a defined period.
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence before PGD2 addition.
-
Calculate the percentage of inhibition of the PGD2-induced calcium signal for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
| Parameter | Description | Typical Value/Range |
| Cell Line | HEK293-hCRTH2, primary T-cells, eosinophils | N/A |
| Calcium Indicator | Fura-2 AM, Fluo-4 AM | As per manufacturer's protocol |
| Agonist | Prostaglandin D2 (PGD2) | EC50 - EC80 concentration |
| Positive Control | Known CRTH2 antagonist | 10 nM - 1 µM |
| Output | IC50 | Varies with compound potency |
Section 2: Evaluation of General Pharmacological Profile
Beyond its primary target, it is crucial to assess the broader biological effects of this compound. The following assays will investigate its potential anti-inflammatory activities and its general cytotoxicity.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase enzymes. This assay will determine if this compound has any activity against COX-1 and COX-2.
Protocol:
-
Assay Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate[5][6].
-
Reagents: A commercial COX inhibitor screening assay kit is recommended for ease of use and reproducibility.
-
Procedure:
-
In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound[5].
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-lipoxygenase pathway is another important target for anti-inflammatory drugs. This assay will assess the inhibitory potential of the test compound against 5-LOX.
Protocol:
-
Assay Principle: The activity of 5-LOX is determined by measuring the formation of hydroperoxides from linoleic acid[7][8].
-
Procedure:
-
In a 96-well plate, pre-incubate soybean lipoxygenase with various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton)[7].
-
Initiate the reaction by adding linoleic acid as the substrate[7].
-
After a defined incubation period, stop the reaction and measure the formation of the hydroperoxide product, often using a colorimetric method with a reagent like FOX (ferrous oxidation-xylenol orange)[7].
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Section 3: Assessment of Cellular Viability and Apoptosis
It is essential to determine if the observed biological activities of this compound are due to specific pharmacological effects or general cytotoxicity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293, or an immune cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator[9].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells[9][10].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
If the test compound shows significant cytotoxicity in the MTT assay, this assay can help determine if the mechanism of cell death is apoptosis or necrosis.
Protocol:
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[12][13][14].
-
Cell Treatment: Treat cells with the test compound at concentrations around its cytotoxic IC50 value for a defined period.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.
Conclusion: A Pathway to Preclinical Development
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its CRTH2 antagonist activity, broader anti-inflammatory potential, and cytotoxicity profile, researchers can gain a comprehensive understanding of its pharmacological properties. The data generated from these assays will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies, with the ultimate goal of translating this promising compound into a novel therapeutic for allergic and inflammatory diseases.
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Wang, Y. et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PubMed Central. Available at: [Link]
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Gauvreau, G. M. et al. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. PLoS ONE, 13(7), e0201190. Available at: [Link]
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Khan, I. et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Mishra, V. et al. (2019). Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium. The Journal of Immunology, 202(9), 2711-2722. Available at: [Link]
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Gunathilake, K. D. P. P. & Rupasinghe, H. P. V. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? ResearchGate. Available at: [Link]
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Crowley, L. C. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Available at: [Link]
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Mishra, V. et al. (2019). DKPGD2‐mediated Ca²⁺ release and entry are abrogated in Crth2‐/‐... ResearchGate. Available at: [Link]
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Jackson, D. J. et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 27-35. Available at: [Link]
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Nature Protocols (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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bioRxiv (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]
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Iwanari, H. et al. (2021). Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(32), e2102715118. Available at: [Link]
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Ballo, M. et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. Available at: [Link]
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Gervais, F. G. et al. (2004). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 142(1), 115-126. Available at: [Link]
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ResearchGate (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Gilbert, N. C. et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. Available at: [Link]
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Wang, Y. et al. (2018). 6D26: Crystal structure of the prostaglandin D2 receptor CRTH2 with fevipiprant. RCSB PDB. Available at: [Link]
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Xue, L. et al. (2014). The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. The Journal of Immunology, 192(2), 754-761. Available at: [Link]
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Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Gallego-Yerga, L. et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Biomedicines, 10(2), 422. Available at: [Link]
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Csupor, D. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(3), 610. Available at: [Link]
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ResearchGate (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
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Rist, Ø. et al. (2010). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Bioorganic & Medicinal Chemistry Letters, 20(21), 6331-6335. Available at: [Link]
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O'Sullivan, J. A. et al. (2011). The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge. The Journal of Immunology, 187(8), 4349-4356. Available at: [Link]
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Ulven, T. & Kostenis, E. (2005). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation. Current Topics in Medicinal Chemistry, 5(13), 1227-1244. Available at: [Link]
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Andrés, M. et al. (2013). 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353. Available at: [Link]
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Sharma, P. et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(2), 859-871. Available at: [Link]
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Carballo, L. H. et al. (2007). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Bioorganic & Medicinal Chemistry Letters, 17(16), 4469-4473. Available at: [Link]
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Application Notes and Protocols for (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the CRTH2 Receptor in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that has emerged as a significant therapeutic target in the realm of allergic diseases.[1] It is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major pro-inflammatory mediator released primarily by activated mast cells upon allergen exposure.[1][3]
The binding of PGD2 to CRTH2 triggers a cascade of downstream signaling events that promote the migration and activation of these inflammatory cells, leading to the characteristic symptoms of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1][4][5] Consequently, the development of potent and selective CRTH2 antagonists represents a promising therapeutic strategy to mitigate the effects of PGD2-mediated inflammation.[1][3]
This document provides a detailed guide on the application and evaluation of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a representative member of the 2-sulfanyl-benzoimidazol-1-yl-acetic acid derivatives class of CRTH2 antagonists.[6] While specific public domain data for this exact molecule is limited, we will utilize the well-characterized and highly selective CRTH2 antagonist, CAY10471 (TM30089), as a practical exemplar for the described protocols.[7][8][9] CAY10471 shares the characteristic of being a potent CRTH2 antagonist and serves as an excellent model for illustrating the experimental workflows.[8][9]
Molecular Profile: this compound and its Class
The 2-sulfanyl-benzoimidazol-1-yl-acetic acid scaffold represents a class of compounds designed to act as antagonists at the CRTH2 receptor.[6] The general structure consists of a central benzimidazole core, functionalized at the 1-position with an acetic acid moiety, and at the 2-position with a sulfur-linked group. The allyl group in the titular compound is one of many possible substitutions at this position. The acetic acid group is a common feature in many classes of CRTH2 antagonists, including indole acetic acids and phenylacetic acids, suggesting its importance in receptor binding and antagonism.[4][10]
Mechanism of Action
This compound and related compounds function as competitive antagonists at the CRTH2 receptor. They bind to the receptor, likely within the same binding pocket as the endogenous ligand PGD2, but fail to induce the conformational changes necessary for receptor activation and downstream signaling. By occupying the receptor, these antagonists prevent PGD2 from binding and initiating the pro-inflammatory cascade. This blockade effectively inhibits key cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators from Th2 cells, eosinophils, and basophils.
Below is a diagram illustrating the CRTH2 signaling pathway and the inhibitory action of a CRTH2 antagonist.
Caption: CRTH2 signaling pathway and antagonist inhibition.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound or a similar CRTH2 antagonist.
In Vitro Characterization
This assay determines the affinity of the test compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A competitive binding assay is performed using cell membranes expressing the human CRTH2 receptor, a radiolabeled PGD2 analog (e.g., [³H]PGD2), and the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CRTH2 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg protein per well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of the antagonist to inhibit agonist-induced intracellular calcium release in CRTH2-expressing cells.
Principle: CRTH2 activation by PGD2 leads to Gαi/o protein coupling, which can subsequently activate phospholipase C and lead to an increase in intracellular calcium ([Ca²⁺]i).[11] This change in [Ca²⁺]i can be detected using a calcium-sensitive fluorescent dye and a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human CRTH2 in black-walled, clear-bottom 96-well plates and culture overnight.[12]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or from a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12][13]
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.[14]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted antagonist or vehicle to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of PGD2 (agonist) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will measure baseline fluorescence, then add the PGD2 solution to the wells and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the peak fluorescence response in the presence of the antagonist to the response with vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC₅₀ value.
-
Caption: Experimental workflow for CRTH2 antagonist evaluation.
This assay assesses the ability of the antagonist to block the migration of eosinophils towards a chemoattractant (PGD2).
Principle: The Boyden chamber assay uses a two-compartment chamber separated by a microporous membrane. Eosinophils are placed in the upper compartment, and a solution containing PGD2 is placed in the lower compartment. The antagonist is added to the upper compartment with the cells. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[15][16]
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection).
-
-
Assay Setup:
-
Place the chemoattractant (PGD2, e.g., 10-100 nM) in the lower wells of the Boyden chamber.
-
Place a microporous filter (e.g., 5-8 µm pore size) over the lower wells.[15]
-
In a separate tube, pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Quantification:
-
After incubation, remove the filter.
-
Scrape the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Wright-Giemsa or hematoxylin).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Calculate the IC₅₀ value for the inhibition of chemotaxis.
-
In Vivo Evaluation: Murine Model of Allergic Airway Inflammation
This model is used to assess the efficacy of the CRTH2 antagonist in a relevant disease model that mimics key features of human asthma.
Principle: Mice are sensitized to an allergen, typically ovalbumin (OVA), and then challenged with the same allergen to induce an allergic inflammatory response in the airways, characterized by eosinophil infiltration, mucus production, and airway hyperresponsiveness. The test compound is administered prior to the allergen challenge to evaluate its ability to prevent or reduce these inflammatory responses.[17][18]
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (alum).[17]
-
-
Allergen Challenge:
-
On days 14, 15, and 16, challenge the mice with OVA (e.g., 1% in saline) via intranasal (i.n.) or intratracheal (i.t.) administration. A control group will be challenged with saline.[17]
-
-
Compound Administration:
-
Administer the CRTH2 antagonist (e.g., this compound or CAY10471) or vehicle orally (p.o.) at a predetermined dose (e.g., 5 mg/kg) once or twice daily, starting before the challenge phase (e.g., on day 13) and continuing throughout.[7]
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using cytospin preparations and staining.
-
Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production. Score the sections for peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Data Summary and Interpretation
The data obtained from these assays will provide a comprehensive profile of the CRTH2 antagonist.
Table 1: In Vitro Activity Profile of a Representative CRTH2 Antagonist (Exemplar: CAY10471)
| Assay | Parameter | Value | Reference(s) |
| Receptor Binding | Ki (human CRTH2) | 0.6 nM | [8] |
| Ki (human DP1) | 1200 nM | [8] | |
| Ki (human TP) | >10,000 nM | [8] | |
| Functional Activity | IC₅₀ (Calcium Mobilization) | ~1.2 nM | [19] |
| IC₅₀ (Eosinophil Chemotaxis) | Potent inhibition expected | [7] |
Interpretation: The ideal CRTH2 antagonist should exhibit high potency (low nM Ki and IC₅₀ values) and high selectivity for CRTH2 over other prostanoid receptors like DP1 and TP. The in vivo data should demonstrate a significant reduction in airway eosinophilia, mucus production, and airway hyperresponsiveness in the treated group compared to the vehicle-treated, OVA-challenged group.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound and other novel CRTH2 antagonists. By systematically assessing receptor binding, functional antagonism in vitro, and efficacy in a relevant in vivo disease model, researchers can effectively characterize the therapeutic potential of these compounds for the treatment of asthma and other allergic diseases. The high selectivity and potency of compounds like CAY10471 underscore the promise of targeting the CRTH2 pathway.[8]
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Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165–173. [Link]
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Kuna, P., Bjermer, L., & Tornling, G. (2016). Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma. International Journal of Clinical Pharmacology and Therapeutics, 54(9), 667-677. [Link]
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Schratl, P., Sturm, E. M., & Heinemann, A. (2016). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Pharmacology & Therapeutics, 161, 62-75. [Link]
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Wang, Y., et al. (2020). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. eLife, 9, e62875. [Link]
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Lukacs, N. W., et al. (2005). Migration of eosinophils in the Boyden chamber chemotaxis assay. ResearchGate. [Link]
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Ferreira, C. N., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. Methods in Molecular Biology, 1916, 365-372. [Link]
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Iwahisa, Y., et al. (1993). [Advance in eosinophil chemotaxis assay method--automatic count of migrated cells by the image analyzing system in the Boyden method]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 51(3), 718-723. [Link]
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Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Dove Medical Press. [Link]
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Wang, Y., et al. (2021). Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(32), e2104699118. [Link]
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Ulven, T., & Kostenis, E. (2010). Novel CRTH2 Antagonists: A Review of Patents From 2006 to 2009. Expert Opinion on Therapeutic Patents, 20(8), 1071-1090. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
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Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]
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Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1131–1139. [Link]
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de Oliveira, A. P. L., et al. (2019). Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. OAText, 5(1), 1-8. [Link]
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Rist, Ø., et al. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(3), 1177–1180. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]
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Sawyer, N., et al. (2002). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Bioorganic & Medicinal Chemistry Letters, 12(6), 881-884. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TM30089: A Key Compound in Understanding Inflammation and Its Link to Hair Loss. Retrieved from [Link]
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Ulven, T., & Kostenis, E. (2005). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. Journal of Medicinal Chemistry, 48(4), 897-900. [Link]
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Application Notes and Protocols for the Antimicrobial Screening of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel benzimidazole derivative, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. In the face of rising antimicrobial resistance, the exploration of new chemical entities is paramount. Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This guide details the scientific rationale and step-by-step protocols for evaluating the antibacterial and antifungal potential of this specific compound. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for Screening this compound
Benzimidazole derivatives have long been a focus of medicinal chemistry due to their structural similarity to purines, allowing them to interact with various biological targets. Their established mechanisms of antimicrobial action include the inhibition of nucleic acid synthesis, disruption of folic acid metabolism, and targeting of essential enzymes like DNA gyrase. The specific structural motifs of this compound, namely the allyl-sulfur group at the 2-position and the acetic acid moiety at the 1-position, present a unique scaffold for potential antimicrobial activity. These functional groups can influence the compound's solubility, cell permeability, and interaction with microbial targets.
Therefore, a systematic and robust antimicrobial screening is warranted to elucidate the compound's spectrum of activity, potency, and potential for further development as a therapeutic agent. This guide will outline the necessary protocols to achieve this, from initial qualitative screening to quantitative determination of antimicrobial efficacy.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[1][2] It is a cost-effective and straightforward technique to determine if the test compound has any inhibitory effect on the growth of a range of microorganisms.[1][3]
Principle
The test compound is introduced into a well made in an agar plate previously inoculated with a test microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (refer to Table 1) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1]
-
Compound and Control Application:
-
Add a defined volume (e.g., 50-100 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) into the test wells.
-
In separate wells, add the solvent alone (negative control) and solutions of appropriate positive control antibiotics (see Table 2).
-
-
Incubation: Incubate the plates under appropriate conditions (typically 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive preliminary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This quantitative assay is crucial for assessing the potency of the test compound and is performed according to CLSI guidelines.[4][5]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Plate Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the microorganism.
-
Sterility Control: A well containing only the broth.
-
Positive Control: Include a row with serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast. For filamentous fungi, incubation may extend up to 96 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[4]
Determining Bactericidal/Fungicidal Activity: Time-Kill Kinetics Assay
The time-kill assay provides information on the dynamic interaction between an antimicrobial agent and a microbial population over time.[8][9] This assay can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10]
Principle
A standardized inoculum of the test microorganism is exposed to the test compound at various concentrations (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Experimental Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
Detailed Protocol
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[11]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation: Incubate the plates until colonies are visible.
-
Data Analysis: Count the colonies and calculate the CFU/mL for each time point. Plot log10 CFU/mL versus time to generate the time-kill curve.
Data Presentation and Interpretation
Table 1: Panel of Test Microorganisms
| Category | Species | ATCC Number | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections.[12] |
| Enterococcus faecalis | 29212 | Important nosocomial pathogen.[6] | |
| Gram-negative Bacteria | Escherichia coli | 25922 | Representative of enteric bacteria, common cause of UTIs.[12] |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for its resistance.[12] | |
| Fungi (Yeast) | Candida albicans | 90028 | Common cause of opportunistic fungal infections.[13] |
| Fungi (Mold) | Aspergillus fumigatus | 204305 | Important cause of invasive aspergillosis.[13] |
Table 2: Positive Control Antibiotics
| Microorganism Type | Antibiotic | Mechanism of Action |
| Gram-positive Bacteria | Vancomycin | Inhibits cell wall synthesis |
| Gram-negative Bacteria | Ciprofloxacin | Inhibits DNA gyrase |
| Fungi | Amphotericin B | Binds to ergosterol, disrupting the fungal cell membrane |
| Fluconazole | Inhibits ergosterol synthesis |
Table 3: Example MIC Data for this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive antimicrobial screening of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antimicrobial agent. The systematic approach, from initial qualitative screening to quantitative determination of potency and bactericidal/fungicidal activity, will provide the necessary insights to guide further preclinical development.
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020). Available at: [Link]
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Infectious disease: how to manage Gram-positive and Gram-negative pathogen conundrums with dual beta-lactam therapy. PubMed Central. (n.d.). Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. (n.d.). Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (n.d.). Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. (n.d.). Available at: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021). Available at: [Link]
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A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. (n.d.). Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. (n.d.). Available at: [Link]
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Time-Kill Kinetics Assay. Emery Pharma. (n.d.). Available at: [Link]
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Antimicrobial Activity of Submerged Cultures of Endophytic Fungi Isolated from Three Chilean Nothofagus Species. MDPI. (n.d.). Available at: [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available at: [Link]
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Broth Microdilution. MI - Microbiology. (n.d.). Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Available at: [Link]
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Antimicrobial activity by Agar well diffusion. Chemistry Notes. (2021). Available at: [Link]
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Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PubMed Central. (n.d.). Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. (2012). Available at: [Link]
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SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. PubMed Central. (n.d.). Available at: [Link]
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Guidance Documents. EUCAST. (n.d.). Available at: [Link]
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Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. (2024). Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole ring system, an aromatic organic compound formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a cornerstone in the development of new therapeutic agents.[1] In oncology, benzimidazole derivatives have garnered significant attention due to their diverse biological activities and clinical applications, moving from traditional non-targeting agents to the forefront of precision medicine.[1][2] This guide provides an in-depth exploration of the mechanisms of action of novel benzimidazole derivatives and presents detailed protocols for their evaluation as potential anticancer therapeutics.
Part 1: Mechanisms of Anticancer Action
Novel benzimidazole derivatives exert their anticancer effects through a variety of complex and often interconnected mechanisms. Understanding these pathways is critical for the rational design of new compounds and for interpreting experimental outcomes.
Disruption of Microtubule Dynamics
One of the most well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), cell structure, and intracellular transport.
-
Causality: By binding to tubulin, typically at the colchicine-binding site, these compounds prevent the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3][5] Repurposed anthelmintic drugs like Fenbendazole and Mebendazole exhibit this activity.[5][6]
Caption: Core anticancer mechanisms of benzimidazole derivatives.
Inhibition of Oncogenic Kinases
Kinases are critical enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[1] Many cancers are driven by the aberrant activity of specific kinases. Benzimidazole derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[7]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8] Benzimidazole-based compounds can block the ATP-binding site of VEGFR-2, inhibiting its signaling and thereby cutting off the tumor's blood supply.[9]
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers, promoting uncontrolled cell proliferation.[8] Certain benzimidazole-triazole hybrids have shown potent inhibitory activity against EGFR.[10][11]
-
Multi-Target Inhibition: A promising strategy involves designing single molecules that can inhibit multiple kinases simultaneously, such as VEGFR-2, EGFR, and c-Met.[8] This approach can overcome resistance mechanisms and provide a more comprehensive blockade of tumor growth signaling.[8][10]
Caption: Inhibition of key oncogenic signaling pathways.
DNA Damage and Repair Inhibition
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA tangling during replication. Some benzimidazole derivatives can act as non-intercalative inhibitors of Topoisomerase I or II, leading to DNA strand breaks and cell death.[1][10][12][13]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. In cancers with mutations in BRCA1/2 genes (which are involved in a different DNA repair pathway), inhibiting PARP creates a "synthetic lethality," leading to cancer cell death. Benzimidazole-carboxamide derivatives like Rucaparib and Veliparib are clinically approved PARP inhibitors.[1]
Epigenetic Modulation
A new frontier in benzimidazole research is their activity as epigenetic modulators.[2] Some derivatives act as Histone Deacetylase (HDAC) inhibitors.[2] By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure that can reactivate tumor suppressor genes and induce apoptosis.[2]
Part 2: Application Protocols for In Vitro Evaluation
The following protocols provide a self-validating framework for assessing the anticancer potential of novel benzimidazole derivatives. The causality behind each step is explained to ensure robust and reproducible results.
Caption: A logical workflow for in vitro anticancer screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzimidazole derivative, which is the concentration required to inhibit the growth of 50% of a cancer cell population. This is the foundational screen for any potential anticancer agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PANC-1 for pancreatic) to ~80% confluency.[9]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic effects to manifest through multiple cell cycles.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: Only live cells can convert MTT to formazan. This step selectively labels the viable cell population.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the benzimidazole derivative induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
Principle: Propidium Iodide (PI) is a fluorescent molecule that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence on a single-cell basis, allowing for the quantification of cells in each phase of the cell cycle (G1: 2n DNA, S: between 2n and 4n DNA, G2/M: 4n DNA).
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells (e.g., 1x10^6 cells) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the benzimidazole derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Causality: A 24-hour treatment is often sufficient to observe significant shifts in cell cycle distribution without excessive cell death confounding the results.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while preserving the cellular structure.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Causality: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) versus necrosis after treatment.
Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but it can enter late apoptotic and necrotic cells with compromised membranes.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates with the benzimidazole derivative at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).
-
-
Harvesting and Staining:
-
Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Causality: It is critical to use a calcium-containing binding buffer, as Annexin V's binding to PS is calcium-dependent.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/Debris.
-
-
-
Data Interpretation:
Part 3: Data Presentation and Key Findings
Quantitative data from these assays should be summarized for clear comparison and interpretation.
Table 1: Representative In Vitro Cytotoxicity (IC50) of Novel Benzimidazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Bromo-derivative | MCF-7 (Breast) | ~5.8 | [14] |
| Compound 5 | Bromo-derivative | DU-145 (Prostate) | ~3.3 | [14] |
| Compound 4r | Benzimidazole-Oxadiazole | A549 (Lung) | 0.3 | [9] |
| Compound 4r | Benzimidazole-Oxadiazole | MCF-7 (Breast) | 0.5 | [9] |
| Compound 4h | Benzimidazole-Triazole | A549 (Lung) | 4.56 | [13] |
| Compound 5a | Benzimidazole-Triazole Hybrid | HepG-2 (Liver) | ~3.87-8.34 | [10] |
| Compound 7n | Tubulin Inhibitor | SK-Mel-28 (Melanoma) | ~2.55-17.89 | [15] |
| Compound 2XP | Bis-benzimidazole | HL60 (Leukemia) | Not specified | [1] |
*Note: Original values in µg/mL were converted to µM for consistency, assuming an estimated molecular weight.
Table 2: Benzimidazole Derivatives in Clinical or Preclinical Development
| Compound | Primary Mechanism | Development Stage | Therapeutic Use | Reference |
| Mebendazole | Tubulin Polymerization Inhibition | Phase 1 Clinical Trials (Combination) | High-grade gliomas | [6] |
| Albendazole | Tubulin Polymerization Inhibition | Clinical Trials (Combination) | Colorectal Cancer | [6] |
| Rucaparib | PARP Inhibition | FDA/EMA Approved | Ovarian, Fallopian Tube, Peritoneal Cancers | [1] |
| Veliparib | PARP Inhibition | Clinical Trials | Solid Tumors | [1] |
| Galeterone | Androgen Receptor Antagonist | Clinical Development | Prostate Cancer | [1] |
Conclusion and Future Perspectives
Benzimidazole derivatives represent a highly versatile and promising class of anticancer agents, demonstrating efficacy through a multitude of mechanisms including microtubule disruption, kinase inhibition, and DNA damage repair interference.[6] The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel compounds, from initial cytotoxicity screening to detailed mechanistic investigation.
Despite their promise, challenges such as poor bioavailability and the potential for drug resistance remain.[6] Future research will likely focus on the development of advanced drug delivery systems (e.g., nanoparticles, liposomes) to improve solubility and tumor targeting.[6][16] Furthermore, combination therapies that pair benzimidazole derivatives with established chemotherapeutic agents or immunotherapies hold the potential to overcome resistance and improve patient outcomes.[6] The integration of computational drug design and artificial intelligence will undoubtedly accelerate the discovery of next-generation benzimidazole compounds with enhanced efficacy and reduced toxicity, solidifying their role in modern oncology.[6]
References
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Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed. (2022-04-06). Available from: [Link]
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Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). - ResearchGate. Available from: [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Cureus, 16(5), e60309. Available from: [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (2022). Frontiers in Pharmacology, 13, 972727. Available from: [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed. (2020-08-25). Bioorganic Chemistry, 104, 104212. Available from: [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). Molecules, 29(10), 2329. Available from: [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025-01-13). RSC Medicinal Chemistry, 16(1), 35-56. Available from: [Link]
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Selected benzimidazoles patented as anti‐cancer agents from 2015 to 2020. (2021). Archiv der Pharmazie, 354(9), 2100092. Available from: [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (2024). Anticancer Research, 44(4), 1435-1446. Available from: [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. (2026-01-21). ACS Omega. Available from: [Link]
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Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. Available from: [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2023). International Journal of Molecular Sciences, 24(24), 17482. Available from: [Link]
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Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. (2025-02-14). ACS Omega. Available from: [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed. (2022-10-14). Molecules, 27(20), 6886. Available from: [Link]
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed. (2023-11-15). Bioorganic & Medicinal Chemistry Letters, 96, 129494. Available from: [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed Central. (2024-08-07). BMC Chemistry, 18(1), 127. Available from: [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (2024). Pharmaceuticals, 17(2), 161. Available from: [Link]
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New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega. (2023). ACS Omega, 8(41), 38289–38304. Available from: [Link]
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Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2021-03-31). Journal of Medicinal Chemistry, 64(8), 4764-4791. Available from: [Link]
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CCL299, a Benzimidazole Derivative Induces G 1 Phase Arrest and Apoptosis in Cancer Cells - Anticancer Research. (2022). Anticancer Research, 42(1), 227-234. Available from: [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (2025-01-12). Frontiers in Chemistry, 11, 1324887. Available from: [Link]
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(PDF) Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - ResearchGate. (2022-10-06). Available from: [Link]
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Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing). (2024). New Journal of Chemistry. Available from: [Link]
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Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from Benzimidazole Scaffolds
Part 1: The Benzimidazole Core - A Privileged Scaffold in Enzyme Inhibition
The benzimidazole nucleus, a bicyclic heterocycle, is celebrated in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation arises from its remarkable ability to serve as a foundational structure for ligands that bind to a wide array of biological targets with high affinity.[3] Its structural similarity to natural purines allows it to interact with a multitude of enzymes, often mimicking the binding of endogenous substrates or cofactors.[4] This versatility is evident in numerous FDA-approved drugs, from proton-pump inhibitors like omeprazole to targeted cancer therapies.[5]
The physicochemical properties of the benzimidazole core—including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions—enable it to anchor effectively within the active or allosteric sites of diverse enzyme classes.[1] Consequently, benzimidazole derivatives have been successfully developed as inhibitors for:
-
Kinases (e.g., EGFR, VEGFR-2): Crucial regulators of cell signaling pathways, often dysregulated in cancer.[6][7][8]
-
Polymerases and Topoisomerases: Essential for viral replication and managing DNA topology, making them key antiviral and anticancer targets.[4]
-
Cyclooxygenases (COX): Involved in the inflammatory cascade.[9][10]
-
Metabolic Enzymes: Such as α-amylase and α-glucosidase, which are targets for anti-diabetic therapies.[11]
This guide provides a comprehensive workflow for the rational design, synthesis, screening, and characterization of novel enzyme inhibitors based on this powerful scaffold.
Part 2: Design and Synthesis of Benzimidazole Inhibitor Libraries
Section 2.1: Rational Design Strategies
A successful inhibitor development campaign begins with a robust design strategy. By integrating computational methods, we can prioritize synthetic efforts, reduce costs, and increase the probability of identifying potent and selective compounds.
Causality in Design: The choice between structure-based and ligand-based design is dictated by the availability of high-resolution structural data for the target enzyme. In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions are layered on top to ensure that potential inhibitors possess favorable drug-like properties from the outset.
-
Structure-Based Drug Design (SBDD): When a crystal structure of the target enzyme is available (e.g., from the Protein Data Bank), molecular docking can be used to predict the binding poses and affinities of virtual benzimidazole derivatives within the enzyme's active site.[12] This approach allows for the rational design of modifications that enhance key interactions with active site residues, such as hydrogen bonds or hydrophobic contacts.[13][14]
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the structures of known inhibitors. Pharmacophore modeling identifies the essential chemical features required for binding, guiding the design of new benzimidazoles that share these critical properties.
-
In Silico Profiling: Early prediction of ADME properties (e.g., solubility, permeability, metabolic stability) and potential toxicity is critical. Tools based on rules like Lipinski's "Rule of Five" help filter out compounds that are unlikely to become viable drug candidates.[15]
Caption: Rational design workflow for benzimidazole inhibitors.
Section 2.2: Synthetic Methodologies
The versatility of the benzimidazole scaffold is matched by the robustness of its synthetic chemistry. The most common and reliable method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[16][17] This approach allows for facile installation of a diverse range of substituents at the C2-position, which is a critical vector for exploring structure-activity relationships (SAR).
This protocol describes a reliable, one-pot synthesis adaptable for generating a library of 2-substituted benzimidazoles.
Rationale: This procedure utilizes an oxidizing agent (e.g., sodium metabisulfite or simply air) to facilitate the cyclization and subsequent aromatization of the dihydrobenzimidazole intermediate formed from the initial condensation. The choice of solvent and temperature is optimized for broad substrate scope and good yields.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol or Methanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, can facilitate oxidation)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a solution of the o-phenylenediamine (e.g., 5 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask, add the substituted benzaldehyde (5 mmol).
-
Initiation: If required, add sodium metabisulfite (2.5 mmol).
-
Cyclization: Equip the flask with a condenser and reflux the mixture with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. Wash the solid with cold ethanol or a mixture of ethanol/water to remove unreacted starting materials.
-
Final Product: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Note on Diversification: To build a comprehensive library, this core synthesis can be varied by:
-
Using different substituted o-phenylenediamines to modify the C5/C6 positions.
-
Employing a range of aliphatic or aromatic aldehydes to explore the C2 position.
-
Performing N-alkylation or N-arylation on the resulting benzimidazole to functionalize the N1 position.[10][18]
Part 3: Screening, Hit Identification, and Validation
Once a library of benzimidazole derivatives is synthesized, the next critical phase is to screen them for inhibitory activity against the target enzyme.
Section 3.1: Primary Screening Assays
The primary screen is designed to rapidly identify "hits"—compounds that show activity against the target enzyme—from the synthesized library. Fluorescence-based assays are widely used due to their high sensitivity, suitability for high-throughput formats, and real-time monitoring capabilities.[19][20]
Causality in Assay Choice: The selection of an assay format depends on the enzyme's function. For many hydrolases, proteases, or kinases, a fluorogenic substrate can be designed. This substrate is initially non-fluorescent but releases a fluorescent molecule upon enzymatic cleavage.[21] An inhibitor will prevent or slow this process, resulting in a lower fluorescence signal compared to an uninhibited control.
Principle: This assay quantifies enzyme activity by measuring the increase in fluorescence resulting from the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.[22] The inhibitory effect of a test compound is determined by the reduction in the rate of this fluorescence increase.
Materials:
-
Target Enzyme (in appropriate assay buffer)
-
Fluorogenic Substrate
-
Test Benzimidazole Compounds (dissolved in DMSO, typically as 10 mM stock)
-
Assay Buffer (e.g., Tris-HCl, HEPES with required cofactors like MgCl₂, DTT)
-
96- or 384-well black microplates
-
Microplate reader with fluorescence detection (with appropriate excitation/emission filters)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound solution from your library into the wells of the microplate. For a primary screen, a single high concentration (e.g., 10-20 µM final concentration) is typical. Include wells for controls:
-
100% Activity Control: DMSO only (no inhibitor).
-
0% Activity Control (Background): Assay buffer only (no enzyme).
-
-
Enzyme Addition: Add the enzyme solution to all wells (except the 0% control) and mix. The final enzyme concentration should be chosen to produce a robust linear signal within the desired reaction time.
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the test compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. The final substrate concentration is typically at or below its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[23]
-
Kinetic Measurement: Immediately place the microplate into the plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the Percent Inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))
-
Compounds exceeding a defined inhibition threshold (e.g., >50%) are classified as "hits."
-
Caption: A typical workflow for screening and validating hits.
Section 3.2: Hit Confirmation and IC₅₀ Determination
Hits from the primary screen must be confirmed. This involves re-testing the compounds in a dose-response format to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This process weeds out false positives and allows for the rank-ordering of hits based on their potency.
Part 4: Lead Optimization and Mechanistic Studies
Validated hits enter the lead optimization phase, where medicinal chemistry efforts are focused on improving potency, selectivity, and drug-like properties through SAR studies. Concurrently, biochemical and biophysical assays are employed to elucidate the inhibitor's mechanism of action (MoA).
Section 4.1: Structure-Activity Relationship (SAR) Studies
SAR is the iterative process of systematically modifying the chemical structure of a hit compound and assessing the effect of these changes on its biological activity.[24] For benzimidazoles, key positions for modification are the N1, C2, and C5/C6 positions on the core scaffold.[9][10][18]
Causality in SAR: The goal of SAR is to build a predictive model of how chemical structure relates to inhibitory potency. For instance, if adding a bulky hydrophobic group at the C2-position increases potency, it suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site. Conversely, if adding a hydrogen-bond donor at the C5-position abolishes activity, it may indicate a steric clash or an unfavorable electrostatic interaction.[5][24]
The data below is a hypothetical example illustrating how SAR data for a series of benzimidazole inhibitors targeting "Enzyme X" would be structured.
| Compound ID | R¹ (N1-pos) | R² (C2-pos) | R³ (C5-pos) | IC₅₀ (µM) |
| BZ-01 (Hit) | H | Phenyl | H | 15.2 |
| BZ-02 | H | 4-Fluorophenyl | H | 5.8 |
| BZ-03 | H | 4-Methoxyphenyl | H | 2.1 |
| BZ-04 | H | 4-Hydroxyphenyl | H | 1.9 |
| BZ-05 | H | 2-Naphthyl | H | 25.6 |
| BZ-06 | Methyl | 4-Hydroxyphenyl | H | 18.4 |
| BZ-07 | H | 4-Hydroxyphenyl | Cl | 0.9 |
Interpretation:
-
C2-Position: Adding electron-donating groups (methoxy, hydroxyl) at the para-position of the C2-phenyl ring improves potency (BZ-03, BZ-04 vs. BZ-01), suggesting a hydrogen bond acceptor is beneficial. A bulky naphthyl group is detrimental (BZ-05).
-
N1-Position: Methylation at N1 reduces activity (BZ-06), indicating the N-H may be a critical hydrogen bond donor.
-
C5-Position: Adding an electron-withdrawing chloro group at C5 significantly enhances potency (BZ-07), perhaps by influencing the electronics of the ring or making a favorable contact.
Section 4.2: Mechanism of Action (MoA) Elucidation
Understanding how an inhibitor works is as important as knowing how well it works. Enzyme kinetics studies are performed to determine the mode of inhibition.
Modes of Reversible Inhibition:
-
Competitive: The inhibitor binds to the same site as the substrate (the active site). This type of inhibition can be overcome by increasing the substrate concentration.[25]
-
Non-competitive: The inhibitor binds to a different site (an allosteric site) on the enzyme, affecting its catalytic efficiency but not substrate binding.[25]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[25]
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.
Caption: Binding equilibria for different modes of inhibition.
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the kinetic parameters Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate). These changes are diagnostic of the inhibition mode and are often visualized using a Lineweaver-Burk (double-reciprocal) plot.[25][26][27]
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. The matrix should cover a range of substrate concentrations (e.g., 0.25x to 10x Kₘ) and a range of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, and 5x IC₅₀).
-
Kinetic Measurement: Perform the enzyme assay as described in the primary screening protocol, measuring the initial reaction rate (V₀) for each condition.
-
Data Analysis (Michaelis-Menten): For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Data Visualization (Lineweaver-Burk):
-
Transform the data by calculating 1/V₀ and 1/[S].
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[28]
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).[25]
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed: Lines intersect in the upper-left quadrant (both Kₘ and Vₘₐₓ are changed).
-
-
Biophysical Confirmation: To provide definitive evidence that the inhibitor binds directly to the target enzyme, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF, also known as Thermal Shift Assay) can be employed.[29] These methods measure physical changes (mass, heat, or protein stability, respectively) upon binding and can provide valuable thermodynamic and kinetic data about the interaction.
Part 5: Conclusion
The benzimidazole scaffold remains a cornerstone of modern drug discovery due to its synthetic tractability and inherent ability to interact with a wide range of enzyme targets.[1] The systematic workflow presented here—combining rational in silico design, robust chemical synthesis, high-throughput screening, and detailed mechanistic characterization—provides a powerful and self-validating framework for developing novel, potent, and specific enzyme inhibitors. By understanding the causality behind each experimental choice, from assay design to SAR analysis, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success.
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Application Notes and Protocols for the Anthelmintic Investigation of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of a novel benzimidazole derivative, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, as a potential anthelmintic agent. Helminth infections in both humans and livestock present a significant global health and economic burden. The continuous emergence of drug-resistant parasite strains necessitates the discovery and development of new, effective anthelmintics. Benzimidazoles are a well-established class of anthelmintic drugs that act by disrupting microtubule polymerization in parasites.[1][2][3] This guide outlines a structured research plan, commencing with a proposed synthesis of the target compound, followed by detailed protocols for robust in vitro and in vivo screening to determine its efficacy and potential mechanism of action. The methodologies described herein are designed to provide a solid foundation for the preclinical evaluation of this promising compound.
Introduction: The Rationale for Investigating this compound
The benzimidazole scaffold is a cornerstone in anthelmintic chemotherapy.[4] The primary mechanism of action for this class of drugs is their selective binding to the β-tubulin of parasitic nematodes, cestodes, and flukes, which inhibits microtubule formation.[5] This disruption of the cytoskeleton leads to impaired cellular processes and ultimately the death of the parasite.[1]
The proposed compound, this compound, incorporates several features that make it a compelling candidate for anthelmintic research:
-
The Benzimidazole Core: Provides the foundational structure known for its interaction with parasite tubulin.
-
The 2-Allylsulfanyl Group: The introduction of an allyl group at the sulfur atom may influence the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability and interaction with the target site.
-
The N-1 Acetic Acid Moiety: This functional group could modulate the compound's solubility and pharmacokinetic properties, and may offer an additional point of interaction with biological targets.
This guide will provide the necessary protocols to synthesize and systematically evaluate the anthelmintic potential of this novel molecule.
Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process, starting from the readily available 2-mercaptobenzimidazole. The proposed synthetic pathway is outlined below.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Synthesis of Ethyl (2-mercapto-benzoimidazol-1-yl)-acetate
This protocol is based on established methods for the N-alkylation of benzimidazole derivatives.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Characterization: Confirm the structure of the product using FT-IR, 1H-NMR, and Mass Spectrometry.
Protocol 2.2: Synthesis of this compound
This step involves the S-alkylation of the thiol group followed by hydrolysis of the ester.
-
S-Alkylation: Dissolve ethyl (2-mercapto-benzoimidazol-1-yl)-acetate (1 equivalent) in acetone. Add a base such as potassium carbonate (K2CO3, 1.5 equivalents) and stir the mixture.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Hydrolysis: After the S-alkylation is complete, add a solution of lithium hydroxide (LiOH, 2 equivalents) in water to the reaction mixture. Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize if necessary.
-
Characterization: Confirm the final structure of this compound using FT-IR, 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Anthelmintic Screening
In vitro assays are crucial for the initial assessment of a compound's anthelmintic activity.[7] They are cost-effective, have a rapid turnover, and allow for the screening of multiple concentrations to determine dose-dependent effects.[7]
Diagram: In Vitro Screening Workflow
Caption: Workflow for the in vitro evaluation of anthelmintic activity.
Protocol 3.1: Adult Motility Assay
This assay assesses the ability of the test compound to induce paralysis or death in adult worms.[8][9]
-
Worm Collection: Collect adult helminths (e.g., Haemonchus contortus from sheep abattoir intestines or a model organism like Pheretima posthuma) and wash them with phosphate-buffered saline (PBS).
-
Assay Setup: Place individual or small groups of worms in petri dishes or 24-well plates containing PBS or a suitable culture medium.
-
Compound Addition: Add the test compound at various concentrations (e.g., 10, 25, 50, 100 µg/mL). Include a negative control (vehicle, e.g., DMSO in PBS) and a positive control (e.g., Albendazole).
-
Incubation: Incubate the plates at 37°C.
-
Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours). Paralysis is noted when worms do not move upon gentle prodding. Death is confirmed by complete loss of motility and a flaccid appearance.
-
Data Recording: Record the time to paralysis and death for each concentration.
Protocol 3.2: Egg Hatch Inhibition Assay
This assay evaluates the ovicidal activity of the compound.[10][11]
-
Egg Collection: Recover helminth eggs from the feces of infected animals.
-
Assay Setup: Suspend the eggs in a solution in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations. Include negative and positive controls.
-
Incubation: Incubate the plates at 28°C for 48 hours.
-
Observation: After incubation, add a drop of Lugol's iodine and count the number of hatched larvae versus unhatched eggs under a microscope.
-
Calculation: Calculate the percentage of egg hatch inhibition for each concentration.
Data Presentation: In Vitro Activity
| Concentration (µg/mL) | % Adult Worm Mortality (at 24h) | % Egg Hatch Inhibition |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (Albendazole) | ||
| Negative Control (Vehicle) |
In Vivo Anthelmintic Efficacy Studies
Compounds showing promising in vitro activity should be further evaluated in in vivo models of infection.[12][13] This is a critical step to assess the compound's efficacy within a host system.
Diagram: In Vivo Efficacy Testing Workflow
Caption: Step-by-step workflow for in vivo anthelmintic efficacy testing.
Protocol 4.1: Rodent Model of Helminth Infection
Rodent models are widely used for the primary in vivo screening of anthelmintics.[14][15]
-
Animal Model: Use a suitable rodent model, such as mice or hamsters, infected with a relevant parasite (e.g., Hymenolepis nana in mice or Ancylostoma ceylanicum in hamsters).[14]
-
Infection: Infect the animals with a standardized number of infective eggs or larvae.
-
Treatment: After the establishment of infection (pre-patent period), divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with a known anthelmintic), and several test groups receiving different doses of this compound. Administer the treatment orally for a defined period (e.g., 3-5 days).
-
Fecal Egg Count Reduction (FECR): Collect fecal samples before and after treatment to determine the reduction in egg output.
-
Worm Burden Reduction: At the end of the study, euthanize the animals and recover the adult worms from the intestines to determine the percentage reduction in worm burden compared to the control group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Fecal Egg Count Reduction (%) | Mean Worm Burden Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Positive Control | |||
| Test Compound | |||
| Test Compound | |||
| Test Compound |
Mechanistic Insights: Tubulin Polymerization Assay
To determine if this compound acts via the classical benzimidazole mechanism, a tubulin polymerization assay can be performed.
Protocol 5.1: In Vitro Tubulin Polymerization Assay
-
Tubulin Source: Purify tubulin from a parasitic source or use commercially available tubulin.
-
Assay Setup: In a 96-well plate, mix the tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader. Microtubule formation causes an increase in light scattering.
-
Data Analysis: Compare the polymerization curves of the test compound-treated samples with the controls to determine if it inhibits tubulin polymerization.
Conclusion and Future Directions
This guide provides a systematic framework for the preclinical evaluation of this compound as a potential anthelmintic agent. The successful completion of these protocols will provide critical data on the compound's efficacy, potency, and mechanism of action. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy against a broader range of parasitic helminths. The search for new anthelmintics is a continuous endeavor, and the systematic evaluation of novel chemical entities like the one described herein is essential for advancing the field.[16][17]
References
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The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]
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In vitro anthelmintic activity of Phyllanthus niruri Linn., Andrographis - Veterinary World. (n.d.). Retrieved January 23, 2026, from [Link]
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (n.d.). Retrieved January 23, 2026, from [Link]
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Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
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Anthelmintic drug discovery: target identification, screening methods and the role of open science - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]
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Modes of Action of Anthelmintic Drugs - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]
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In Vitro Anthelmintic Activity of a Hydroalcoholic Extract from Guazuma ulmifolia Leaves against Haemonchus contortus - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and anthelmintic activity of 2,2'-disubstituted 5,5'-dibenzimidazolylsulfides and sulfones - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 23, 2026, from [Link]
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In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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A brief review on the mode of action of antinematodal drugs - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and potential anthelmintic activity of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Chemical composition and broad-spectrum anthelmintic activity of a cultivar of toothache plant, Acmella oleracea, from Mizoram, India - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anthelmintic - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Full article: In Vitro Anthelmintic Effects of Medicinal Plants Used in Czech Republic. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][18]benzazepine derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Anthelmintic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chemmethod.com [chemmethod.com]
- 7. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anthelmintic activity of 2,2'-disubstituted 5,5'-dibenzimidazolylsulfides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain [mdpi.com]
- 16. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]
- 17. Chemical composition and broad-spectrum anthelmintic activity of a cultivar of toothache plant, Acmella oleracea, from Mizoram, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
Welcome to the dedicated technical support resource for the synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Overall Yield of this compound
You've completed the synthesis, but the final yield is significantly lower than expected.
Possible Causes and Solutions
-
Incomplete Initial Condensation: The formation of the benzimidazole ring is a critical step that can be inefficient.
-
Expert Insight: The cyclization reaction is often the yield-determining step. Incomplete reaction can be due to suboptimal pH, temperature, or reaction time.
-
Troubleshooting Steps:
-
pH Optimization: Ensure the reaction mixture for the initial condensation of o-phenylenediamine with a carboxylic acid derivative is at the optimal pH. For many benzimidazole syntheses, this is in the acidic range to facilitate the nucleophilic attack and subsequent dehydration.
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. However, be cautious of potential side product formation at higher temperatures.
-
Choice of Condensing Agent: The use of a stronger condensing agent, such as polyphosphoric acid (PPA), can significantly improve yields in challenging cases.
-
-
-
Inefficient S-Alkylation: The subsequent S-alkylation with an allyl halide might be the bottleneck.
-
Expert Insight: The nucleophilicity of the thiol group is paramount for this step. The choice of base and solvent plays a crucial role in ensuring the deprotonation of the thiol without promoting unwanted side reactions.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is often preferred to deprotonate the thiol without competing in the alkylation reaction.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction by solvating the cation of the base and leaving the nucleophilic thiolate anion more reactive.
-
Temperature Control: This reaction is typically performed at room temperature. If the reaction is slow, gentle heating may be applied, but this can also increase the risk of N-alkylation or other side reactions.
-
-
-
Suboptimal N-Alkylation: The final N-alkylation to introduce the acetic acid moiety can also be a source of low yield.
-
Expert Insight: Similar to S-alkylation, the choice of base and solvent is critical. Steric hindrance can also play a role in this step.
-
Troubleshooting Steps:
-
Base and Solvent System: A strong base like sodium hydride in a polar aprotic solvent is generally effective.
-
Phase Transfer Catalyst: In cases where solubility is an issue, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the benzimidazole salt and the alkylating agent.
-
-
Experimental Workflow for Yield Optimization
Caption: General synthesis workflow for this compound.
Problem 2: Formation of Side Products
You observe significant side products in your reaction mixture, complicating purification.
Possible Causes and Solutions
-
N,N'-Dialkylation: During the N-alkylation step, dialkylation of both nitrogen atoms of the benzimidazole ring can occur.
-
Expert Insight: This is more likely to happen if an excess of the alkylating agent is used or if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the haloacetic acid.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Management: Maintain the reaction at a lower temperature to favor the mono-alkylation product.
-
-
-
Oxidation of the Thiol Group: The mercapto group is susceptible to oxidation, especially in the presence of air, which can lead to disulfide bond formation.
-
Expert Insight: This is a common issue with thiol-containing compounds.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
Data Summary: Optimized vs. Unoptimized Conditions
| Parameter | Unoptimized Condition | Optimized Condition | Expected Outcome |
| N-Alkylation Stoichiometry | >1.5 eq. Haloacetic Acid | 1.1 eq. Haloacetic Acid | Reduced N,N'-dialkylation |
| Reaction Atmosphere | Air | Nitrogen/Argon | Minimized thiol oxidation |
| Temperature Control | >50°C | Room Temperature or 0°C | Increased selectivity |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the initial benzimidazole ring formation?
The formation of the benzimidazole ring from o-phenylenediamine and a carboxylic acid (or its derivative) typically proceeds through a condensation reaction. The process involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. A subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.
Q2: Why is the choice of base so critical in the S-alkylation and N-alkylation steps?
The basicity and nucleophilicity of the base are crucial factors. A strong, non-nucleophilic base is ideal because its primary role is to deprotonate the thiol or the N-H of the benzimidazole, creating a potent nucleophile. If the base itself is a strong nucleophile, it can compete with the intended nucleophile for the alkylating agent, leading to unwanted side products and lower yields. For instance, using sodium hydroxide could lead to hydrolysis of the alkylating agent.
Q3: Can I use other alkylating agents besides allyl halides?
Yes, other allylating agents, such as allyl tosylates or mesylates, can be used. These are often more reactive than allyl halides and may allow for milder reaction conditions. However, they are also typically more expensive and may require adjustments to the reaction protocol. The choice of alkylating agent will depend on the specific requirements of your synthesis and the reactivity of your substrate.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography.
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Recrystallization: This is a cost-effective method for purification if a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the mother liquor.
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Column Chromatography: For more challenging separations or to obtain very high purity, silica gel column chromatography is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated) will need to be developed by first running TLC plates.
Q5: What are some key safety precautions to take during this synthesis?
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Handling of Reagents: Many of the reagents used, such as sodium hydride and strong acids/bases, are corrosive and/or reactive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: When working with pyrophoric reagents like sodium hydride or air-sensitive compounds, it is essential to use an inert atmosphere.
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Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- Benzimidazole Synthesis and Reactions: A comprehensive overview of the synthesis and functionalization of benzimidazoles can be found in various organic chemistry textbooks and review articles.
- Heterocyclic Chemistry: For in-depth knowledge of the chemistry of heterocyclic compounds, including benzimidazoles, "Heterocyclic Chemistry" by John A. Joule and Keith Mills is an excellent resource.
- Optimization of Chemical Reactions: To learn more about optimizing reaction conditions, resources on Design of Experiments (DoE) in organic synthesis can be very helpful. These can often be found in chemical engineering and process chemistry journals.
Technical Support Center: Troubleshooting Side Reactions in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzimidazole cores. Purity of the final compound is paramount, and understanding and controlling side reactions is critical to achieving this. This resource provides in-depth, field-tested insights into common side reaction products, their mechanisms of formation, and robust troubleshooting strategies.
Introduction: The Challenge of Purity in Benzimidazole Synthesis
The synthesis of benzimidazoles, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg synthesis) or an aldehyde (Weidenhagen synthesis), is a cornerstone of medicinal chemistry.[1][2] While seemingly straightforward, these reactions are often plagued by the formation of side products that can complicate purification and compromise the yield and purity of the target molecule. High reaction temperatures, improper stoichiometry, and oxidative conditions are common culprits that can lead to a variety of impurities.[3] This guide will address the most frequently encountered side products in a question-and-answer format to provide direct and actionable solutions to your experimental challenges.
FAQ 1: Formation of 1,2-Disubstituted Benzimidazoles
Question: I am trying to synthesize a 2-substituted benzimidazole by reacting an o-phenylenediamine with an aldehyde, but I am consistently isolating a significant amount of a 1,2-disubstituted byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a 1,2-disubstituted benzimidazole is a common side reaction when using aldehydes as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position of the newly formed benzimidazole ring or, more commonly, through the formation of a bis-imine intermediate.[4]
Causality and Mechanism:
The reaction proceeds through an initial condensation of the o-phenylenediamine with one molecule of the aldehyde to form a Schiff base (imine) intermediate. This intermediate then cyclizes and is oxidized to the 2-substituted benzimidazole. However, if an excess of the aldehyde is present, or if the reaction conditions favor it, the second amino group of the o-phenylenediamine can react with another molecule of the aldehyde to form a bis-imine intermediate. This intermediate then cyclizes to form the 1,2-disubstituted product.[4]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess (1.1 equivalents) of the diamine can also be employed. | This minimizes the availability of the aldehyde to react a second time, thus favoring the formation of the mono-substituted product.[3] |
| Order of Addition | Add the aldehyde slowly to a solution of the o-phenylenediamine. | This maintains a low concentration of the aldehyde throughout the reaction, reducing the probability of the formation of the bis-imine intermediate. |
| Solvent Choice | Non-polar solvents such as toluene may favor the formation of the 2-substituted product. | The choice of solvent can influence the reaction pathway. Water-ethanol mixtures have been reported to sometimes favor the 1,2-disubstituted product.[3] |
| Catalyst Selection | Certain catalysts, like erbium triflate (Er(OTf)₃), have been shown to selectively produce double-condensation products with electron-rich aldehydes. Avoiding such catalysts when the mono-substituted product is desired is advisable.[5] | The catalyst can influence the relative rates of the different reaction steps. |
Experimental Protocol for Minimizing 1,2-Disubstitution:
-
To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol at room temperature, add the aldehyde (0.95 eq) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 2-substituted benzimidazole from any minor 1,2-disubstituted byproduct.
Diagram: 1,2-Disubstituted Benzimidazole Formation Pathway
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Purification of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
Welcome to the dedicated technical support guide for the purification of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methodologies for achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is an amphoteric molecule, possessing both a basic benzimidazole core and an acidic carboxylic acid moiety. This dual nature presents unique opportunities and challenges for purification. The synthetic route, typically a sequential S-alkylation followed by N-alkylation, can introduce a variety of impurities, including unreacted starting materials, regioisomers, and over-alkylated byproducts. Furthermore, the allyl sulfide group is susceptible to oxidation.
This guide will equip you with the knowledge to diagnose purity issues and select the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil instead of a solid. What should I do?
A1: "Oiling out" is a common issue. It can be caused by the presence of residual solvents, low-melting impurities, or the inherent properties of the crude mixture. First, ensure all volatile solvents from the reaction workup (like DMF, acetone, or ethyl acetate) are thoroughly removed under high vacuum. If it remains an oil, the most effective approach is to proceed with a purification method suitable for non-crystalline materials, such as column chromatography. Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or water) until turbidity appears, followed by cooling.
Q2: What is the most common impurity I should be looking for?
A2: The most likely impurity is the unreacted N-alkylation starting material, 2-allylthio-1H-benzimidazole. This is because the N-alkylation of the benzimidazole nitrogen can be sluggish. This impurity is less polar than your desired carboxylic acid product and can typically be separated by column chromatography or careful acid-base extraction. Other potential impurities include unreacted 2-mercaptobenzimidazole from the first step and chloroacetic acid from the second.
Q3: Can I use acid-base extraction to purify this compound? It seems complicated since it has both acidic and basic groups.
A3: Yes, acid-base extraction is a powerful technique for this molecule, but it requires careful pH control. The benzimidazole nitrogen has a pKa of approximately 5-6, while the carboxylic acid has a pKa of around 4-5. This narrow window can be exploited. By dissolving the crude material in an organic solvent and extracting with a weak base like sodium bicarbonate (NaHCO₃) solution (pH ~8.5), you can selectively deprotonate the carboxylic acid, moving your desired product into the aqueous layer as its carboxylate salt. Neutral impurities and the less acidic starting material, 2-allylthio-1H-benzimidazole, will remain in the organic layer. Subsequently, acidifying the aqueous layer to a pH of ~3-4 will re-protonate the carboxylic acid, causing the pure product to precipitate.[1]
Q4: My final product has a slight yellow or brown tint. How can I remove the color?
A4: Colored impurities in benzimidazole syntheses often arise from amine condensation side products or oxidation.[2] If the product is crystalline, a recrystallization step, perhaps with the addition of a small amount of activated charcoal, can be very effective. The charcoal adsorbs colored impurities, and a subsequent hot filtration removes the charcoal before crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: What analytical techniques are best for assessing the final purity?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase (RP-HPLC), is excellent for quantifying purity and detecting minor impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final product and identifying any structural isomers or major impurities. The purity can also be estimated from the ¹H NMR spectrum if an internal standard of known concentration is used.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow.
Problem 1: Low Recovery After Acid-Base Extraction
| Symptom | Potential Cause | Troubleshooting Action |
| Little or no precipitate forms after acidifying the basic aqueous extract. | 1. Incomplete Extraction: The product was not fully extracted into the aqueous base, possibly due to using too weak a base or insufficient mixing. 2. Product is water-soluble: The protonated form of your compound may have significant solubility in the acidic aqueous solution.[1] 3. Incorrect pH: The pH of the aqueous layer was not lowered sufficiently to cause precipitation. | 1. Re-extract: Perform additional extractions of the original organic layer with fresh aqueous base. 2. Back-Extraction: After acidification, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[1] 3. Verify pH: Use a pH meter or pH paper to ensure the pH is below 4. Add more acid if necessary. Cool the solution in an ice bath to decrease solubility and promote precipitation. |
| The recovered solid is not the desired product (confirmed by TLC/NMR). | Selective Precipitation: An impurity was selectively precipitated. | Re-evaluate the pKa values of your product and expected impurities. It's possible an acidic impurity was extracted and precipitated. Analyze the precipitate and the remaining aqueous solution. |
Problem 2: Product Contaminated with Starting Material After Column Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Fractions containing the product are also contaminated with a less polar spot (likely 2-allylthio-1H-benzimidazole). | 1. Inadequate Separation: The chosen eluent system does not provide sufficient resolution between the product and the impurity. 2. Column Overload: Too much crude material was loaded onto the column, leading to band broadening and poor separation. | 1. Optimize Eluent: Develop a new solvent system using TLC. A common starting point for benzimidazoles is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.[3] Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape of the carboxylic acid product and may enhance separation. 2. Reduce Load: Use a larger column or load less material. A general rule is to load no more than 1-5% of the silica gel mass. |
Problem 3: Suspected Product Degradation
| Symptom | Potential Cause | Troubleshooting Action |
| Appearance of new, more polar spots on TLC after workup or purification, especially after exposure to air or heat. | Oxidation: The allyl sulfide moiety may be oxidizing to the corresponding sulfoxide or sulfone. These are significantly more polar. | 1. Minimize Heat and Air Exposure: Conduct purification steps at room temperature when possible and under an inert atmosphere (e.g., nitrogen or argon) if the problem persists. 2. Avoid Oxidizing Agents: Ensure no residual oxidizing agents from the synthesis are carried into the workup. |
| Complex NMR spectrum with unexpected peaks. | Reaction on Allyl Group: The double bond of the allyl group might have undergone reactions, such as hydration if exposed to strong acid, or other unforeseen side reactions. | Review the reaction and workup conditions for any reagents that could react with a double bond. Purification by chromatography should be able to separate these byproducts. |
Experimental Protocols & Methodologies
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities, such as the starting material 2-allylthio-1H-benzimidazole.
1. Dissolution:
-
Dissolve the crude product (e.g., 1.0 g) in an organic solvent such as ethyl acetate (50 mL).
2. Basic Extraction:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate. The desired product is now in the aqueous layer as its sodium salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 30 mL) to ensure complete recovery. Combine all aqueous extracts.
3. Product Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4 (check with pH paper).[1]
-
A white precipitate of the pure product should form.
4. Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities.
1. TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
For this acidic compound, adding 0.5-1% acetic acid to the eluent can prevent streaking and improve separation.
-
Aim for an Rf value of ~0.3 for the desired product.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Diagrams and Visualizations
Data Summary Tables
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/System | Purpose & Rationale |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy, then cool.[4] |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity. | |
| Acetone | Can be effective, but acetone's high volatility requires care during hot filtration. | |
| Column Chromatography | Dichloromethane/Methanol (e.g., 98:2 to 90:10) + 0.5% Acetic Acid | Good for polar compounds. The methanol gradient increases polarity to elute the product. Acetic acid improves peak shape. |
| Ethyl Acetate/Hexane (e.g., 50:50 to 100:0) + 0.5% Acetic Acid | A less polar system, good for separating from very non-polar impurities. | |
| Acid-Base Extraction | Organic Phase: Ethyl Acetate or Dichloromethane | Dissolves both the product and neutral/basic impurities. |
| Aqueous Phase: Saturated Sodium Bicarbonate (NaHCO₃) | Selectively extracts the acidic product into the aqueous layer. |
Table 2: Analytical Characterization Guide
| Technique | Parameter to Observe | Indication of Purity |
| ¹H NMR | Absence of peaks corresponding to starting materials (e.g., absence of NH proton from 2-allylthio-1H-benzimidazole). Sharp, well-resolved peaks. Correct integration ratios. | High chemical purity. |
| ¹³C NMR | Correct number of signals for the proposed structure. Absence of extraneous peaks. | Confirms the carbon skeleton and absence of major impurities. |
| RP-HPLC | A single major peak with >95% area. Absence of significant secondary peaks. | High quantitative purity. |
| Melting Point | Sharp melting point range (e.g., within 1-2 °C). | Indicates high purity of a crystalline solid. Impurities typically broaden and depress the melting range. |
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). A review on chemistry and biological significance of benzimidazoles. Chemical Pharmaceutical Bulletin, 55(2), 115-117.
- Bangade, V. M., Malia, P. R., & Meshram, H. M. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(5), 2825-2834.
- Rao, S. S., Dubey, P., & Reddy, C. H. V. R. (2014). A Green Approach for the Synthesis of 1-Methyl-2-(alkylthio)-1H-benzimidazoles. Asian Journal of Chemistry, 26(16), 5121-5124.
- Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. Journal of Chemical Technology & Biotechnology, 57(4), 335-341.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole N-Alkylation
Welcome to the Technical Support Center for Benzimidazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the N-alkylation of benzimidazoles, offering explanations for the underlying causes and providing actionable solutions.
Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in benzimidazole N-alkylation is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters. The primary reason for a sluggish or incomplete reaction is often inefficient deprotonation of the benzimidazole N-H or insufficient reactivity of the electrophile.
Causality and Solutions:
-
Base Strength and Solubility: The choice of base is critical for the initial deprotonation of the benzimidazole (pKa ≈ 13.2 in DMSO). A base that is too weak will not generate a sufficient concentration of the benzimidazolide anion. Conversely, a base that is too strong might lead to unwanted side reactions. The solubility of the base and the resulting benzimidazolide salt in the reaction solvent is also crucial.
-
Recommendation: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For reactions in aprotic solvents like THF, NaH is a common and effective choice as it irreversibly deprotonates the benzimidazole.[1] In polar aprotic solvents like DMF or DMSO, bases like K₂CO₃ are more soluble and can be effective, often at elevated temperatures.[2]
-
-
Solvent Effects: The solvent plays a multifaceted role by influencing the solubility of reagents, the reactivity of the nucleophile (benzimidazolide anion), and the rate of the Sₙ2 reaction.
-
Recommendation: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for N-alkylation as they effectively solvate the cation of the base, leaving the benzimidazolide anion more "naked" and nucleophilic.[2] If your reaction is slow in a less polar solvent like THF, switching to DMF could significantly accelerate the rate.
-
-
Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent.
-
Recommendation: Gradually increasing the reaction temperature can enhance the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature that promotes the desired reaction without leading to decomposition of starting materials or products.[3] For thermally stable molecules, refluxing the reaction mixture is a common practice.
-
-
Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent is paramount.
-
Recommendation: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will increase the rate of the Sₙ2 reaction. For less reactive alkylating agents, using sodium iodide (NaI) as an additive can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.[3][4][5]
-
Recommendation: If conventional heating methods are proving inefficient, consider transitioning to a microwave-assisted protocol. Reactions that take several hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to cleaner reactions and higher yields.[4][5]
-
Question: I am observing the formation of both N1 and N3-alkylated isomers in my unsymmetrically substituted benzimidazole. How can I control this regioselectivity?
Answer:
The formation of a mixture of N1 and N3 isomers is a classic challenge in the alkylation of unsymmetrically substituted benzimidazoles. The regioselectivity is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor the desired isomer. The two nitrogen atoms of the imidazole ring are tautomeric, and alkylation can occur on either nitrogen.
Causality and Solutions:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzimidazole ring will decrease the electron density and nucleophilicity of the adjacent nitrogen atom (N1), making the distal nitrogen (N3) more favorable for alkylation. Conversely, electron-donating groups (EDGs) will activate the adjacent nitrogen.
-
Recommendation: To favor alkylation at the nitrogen further away from an EWG, standard reaction conditions can be employed. To achieve alkylation at the nitrogen closer to an EWG (the less electronically favored position), more forcing conditions or alternative strategies might be necessary.
-
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[6]
-
Recommendation: To favor the less sterically hindered product, you can use a bulkier alkylating agent. For instance, if methyl iodide gives a mixture of isomers, switching to a bulkier reagent like isopropyl bromide might improve selectivity for the less hindered nitrogen.
-
-
Kinetic vs. Thermodynamic Control: The ratio of N1 to N3 products can be influenced by whether the reaction is under kinetic or thermodynamic control.[7][8][9][10] The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower overall energy).
-
Recommendation: To favor the kinetic product, use a strong base in a polar aprotic solvent at low temperatures. This will rapidly and irreversibly deprotonate the most acidic proton, and the resulting anion will react quickly. To favor the thermodynamic product, use a weaker base and higher temperatures. These conditions can allow for equilibration between the two anionic intermediates, leading to the formation of the more stable product.
-
-
Influence of Base and Solvent: The choice of base and solvent can influence the position of the cation relative to the benzimidazolide anion (ion pairing), which in turn can direct the approach of the alkylating agent.[1][11]
-
Recommendation: In non-polar solvents like THF, using a base with a small cation like NaH can lead to the formation of a tight ion pair, which can sterically block one of the nitrogen atoms.[1] In contrast, polar solvents like DMF can lead to solvent-separated ion pairs, diminishing the directing effect of the cation and allowing steric and electronic factors of the benzimidazole itself to dominate.[1]
-
Question: My reaction is producing significant side products, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
Answer:
Side product formation in benzimidazole N-alkylation can arise from over-alkylation, reaction with functional groups on the substrate or alkylating agent, or decomposition under harsh reaction conditions.
Causality and Solutions:
-
N,N'-Dialkylation: If the reaction conditions are too forcing or an excess of the alkylating agent is used, dialkylation can occur, leading to the formation of a quaternary benzimidazolium salt.
-
Recommendation: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Reaction with Other Nucleophilic Groups: If your benzimidazole or alkylating agent contains other nucleophilic functional groups (e.g., phenols, thiols, amines), these can also be alkylated.
-
Recommendation: Protect sensitive functional groups before carrying out the N-alkylation. For example, a phenol can be protected as a silyl ether or a benzyl ether.
-
-
Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination can compete with substitution, especially with strong, sterically hindered bases.
-
Recommendation: Use a less sterically hindered base. If elimination is still a problem, consider using an alkylating agent with a better leaving group (e.g., a tosylate or mesylate) which can often favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing benzimidazole N-alkylation reactions.
What is the best general-purpose base and solvent combination for N-alkylation of benzimidazoles?
While there is no single "best" combination for all substrates, a widely successful and commonly used system is sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) . NaH is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole, driving the reaction forward. DMF and THF are excellent solvents for this reaction, although DMF can lead to faster reaction rates due to its higher polarity. For substrates that are sensitive to strong bases, a milder system such as potassium carbonate (K₂CO₃) in DMF or acetonitrile at elevated temperatures is a good alternative.[2]
How can I effectively monitor the progress of my N-alkylation reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Use a suitable solvent system that provides good separation between the starting benzimidazole, the alkylated product, and any potential side products. The starting benzimidazole is typically more polar and will have a lower Rf value than the N-alkylated product. The disappearance of the starting material spot is a good indication that the reaction is complete. It is also advisable to run a co-spot of the starting material and the reaction mixture to confirm the identity of the spots.
What are the best practices for purifying N-alkylated benzimidazoles?
The purification method will depend on the physical properties of the product and the nature of any impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[12] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: For liquid products or for separating mixtures of isomers, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: If the main impurity is unreacted starting benzimidazole, an acidic wash (e.g., with 1M HCl) can be used to protonate and extract the more basic starting material into the aqueous phase, leaving the less basic N-alkylated product in the organic layer.
What is Phase-Transfer Catalysis (PTC) and when should I consider using it for benzimidazole N-alkylation?
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[13] In the context of benzimidazole N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the benzimidazolide anion from the solid or aqueous phase (where it is generated with a base like NaOH or K₂CO₃) into the organic phase where the alkylating agent is dissolved.[14][15][16]
You should consider using PTC when:
-
You want to use an inexpensive inorganic base like NaOH or K₂CO₃.
-
You want to avoid using anhydrous solvents.
-
Your starting materials are sensitive to strong bases like NaH.
PTC often leads to milder reaction conditions, easier work-up, and can be more environmentally friendly.[14]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in DMF
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of the benzimidazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alkylating agents.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the benzimidazole (1.0 eq.), the alkylating agent (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Work up the organic phase as described in Protocol 1.
-
Purify the crude product.
Data Summary Tables
Table 1: Common Base-Solvent Systems for Benzimidazole N-Alkylation
| Base | Solvent | Typical Temperature | Notes |
| NaH | THF, DMF | 0 °C to RT | Strong, irreversible deprotonation. Requires anhydrous conditions. |
| K₂CO₃ | DMF, Acetonitrile | RT to Reflux | Milder conditions, suitable for sensitive substrates. |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Often provides faster reaction rates than K₂CO₃. |
| NaOH/KOH | Dichloromethane, Toluene | RT to Reflux | Often used with a phase-transfer catalyst. |
| t-BuOK | THF, t-BuOH | RT | Strong, sterically hindered base. |
Visualizations
Workflow for Troubleshooting Low Yield in Benzimidazole N-Alkylation
Caption: A decision tree for troubleshooting low yields.
Factors Influencing Regioselectivity in Benzimidazole N-Alkylation
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. tsijournals.com [tsijournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. homepages.uc.edu [homepages.uc.edu]
- 10. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 11. d-nb.info [d-nb.info]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid in Solution
Welcome to the technical support center for (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your senior application scientist, I've structured this resource to address the potential stability challenges you may encounter, grounded in established principles of medicinal chemistry and pharmaceutical analysis. Our focus is on anticipating problems, understanding the underlying chemical mechanisms, and providing actionable solutions to ensure the integrity of your experimental results.
FAQs: Quick Answers to Common Stability Questions
Here are some frequently asked questions regarding the stability of this compound in solution.
Q1: I've observed a loss of purity of my compound in solution over a short period. What are the likely causes?
A1: The primary suspects for the degradation of this compound in solution are oxidation of the thioether linkage, pH-dependent hydrolysis, and photodegradation. The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. The benzimidazole ring system's stability can be influenced by the pH of the solution, potentially leading to hydrolysis. Additionally, benzimidazole derivatives are often light-sensitive.[1][2][3]
Q2: What is the most critical factor to control when preparing solutions of this compound?
A2: Based on the structure, the most critical factor is likely the control of oxidative stress. The allyl-sulfanyl (thioether) group is prone to oxidation.[4][5] Therefore, using degassed solvents, working under an inert atmosphere (e.g., nitrogen or argon), and avoiding sources of free radicals are crucial first steps.
Q3: Can I autoclave solutions of this compound for sterilization?
A3: Autoclaving is generally not recommended without prior validation. The combination of high temperature and pressure can accelerate both hydrolytic and oxidative degradation.[1] It is advisable to use sterile filtration for sterilization.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas if possible. Aliquoting the stock solution can also prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a more detailed approach to troubleshooting common stability problems.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
A decrease in the area of the main compound peak.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Oxidation | The thioether moiety is readily oxidized to a sulfoxide and subsequently to a sulfone, creating more polar species that typically have shorter retention times in reverse-phase HPLC.[1][2] | 1. Solvent Choice: Use freshly distilled, degassed HPLC-grade solvents. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (N₂ or Ar). 3. Antioxidants: Consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system. 4. LC-MS Analysis: Use LC-MS to identify the masses of the new peaks. An increase of 16 amu suggests sulfoxide formation, and an increase of 32 amu suggests sulfone formation. |
| Hydrolysis | The benzimidazole ring or the acetic acid side chain could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][6] | 1. pH Control: Buffer your solutions to a pH where the compound is most stable (typically near neutral, but requires empirical determination). Avoid strongly acidic or basic conditions. 2. Temperature Control: Store solutions at reduced temperatures (4°C for short-term, -20°C or -80°C for long-term). 3. Forced Degradation Study: Perform a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradants.[7][8] |
| Photodegradation | Benzimidazole derivatives can be sensitive to UV and visible light, leading to the formation of various photoproducts.[1][3] | 1. Light Protection: Work in a dimly lit area and use amber glassware or foil-wrapped containers for all solutions. 2. Photostability Testing: Expose a solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.[9] |
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
Inconsistent biological or chemical assay results.
-
Variable purity of the compound stock solution between uses.
Potential Causes & Solutions:
-
Inconsistent Solution Preparation: Ensure that the same procedure is followed for every batch of solution, including the source of solvents, pH adjustment, and handling conditions.
-
Inadequate Storage: If stock solutions are not stored properly (see Q4 in FAQs), degradation can occur between experiments, leading to a decrease in the effective concentration of the active compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric oxygen and accelerate degradation. Prepare single-use aliquots to minimize this.
Experimental Protocols: A Framework for Stability Assessment
To proactively address stability concerns, a systematic approach is necessary. The following protocols provide a starting point for your investigations.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11]
Objective: To determine the degradation pathways of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of the degradation products.[12]
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound is most stable.
Procedure:
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Incubation: Add a small aliquot of the compound's stock solution to each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer, quench any reaction if necessary, and analyze by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k). A plot of log(k) versus pH will reveal the pH of maximum stability.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines a systematic approach to investigating the stability of the compound in solution.
Caption: A systematic workflow for assessing the stability of a compound in solution.
References
-
Jaeger, L. H., & Carvalho-Costa, F. A. (2017). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available at: [Link]
- Patel, Y., & Bhaskaran, S. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
-
van der Schans, M. J., van der Wiel, H. E., & van Bennekom, W. P. (1995). A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin. PubMed. Available at: [Link]
- IJRAR. (2019).
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
-
Yin, J., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Available at: [Link]
- Reva, I., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- ResearchGate. (2015). Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring.
- Cheméo. (n.d.).
- Chemistry LibreTexts. (2021). 6.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Wang, J., et al. (2017). The introduction of benzimidazole and ether moieties into poly( p -phenylene terephthalamide): effects on its microstructure, interactions and properties.
- Al-Adayleh, O., et al. (2018).
- Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.
- Wikipedia. (n.d.). Thioester. Wikipedia.
- ResearchGate. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
- Ortial, R., et al. (2023). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC.
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- Bajaj, S., et al. (2012).
-
Bar-Or, R., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Available at: [Link]
-
Li, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Available at: [Link]
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- Sigma-Aldrich. (n.d.). 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE. Sigma-Aldrich.
- Osborne, T. (2021). Hydrolysis of Esters and Thioesters. YouTube.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (2024). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- ResearchGate. (2015). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Advanced Strategies for 2-Substituted Benzimidazole Synthesis
Welcome to the technical support hub for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 2-substituted benzimidazoles, particularly when faced with sterically demanding substrates.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its synthesis can be challenging when bulky groups are present at the 2-position. Classical condensation methods often fail, leading to low yields, side reactions, or complete reaction failure. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by validated protocols.
Troubleshooting Guide: Overcoming Steric Hindrance
This section addresses common experimental failures in a problem-solution format.
Problem 1: Low to no product yield using traditional condensation of an o-phenylenediamine with a sterically hindered aldehyde (e.g., an ortho-disubstituted benzaldehyde).
-
Probable Cause: The primary issue is the high activation energy required for the nucleophilic attack of the diamine's amino group on the sterically shielded carbonyl carbon of the aldehyde. Traditional methods, like the Phillips-Ladenburg or Weidenhagen reactions, often rely on high temperatures, which can lead to substrate decomposition before the desired reaction can occur.[1] The subsequent intramolecular cyclization to form the dihydrobenzimidazole intermediate is also sterically impeded.
-
Suggested Solutions:
-
Enhance Carbonyl Electrophilicity with Lewis Acid Catalysis: Instead of brute-force heat, a more elegant approach is to activate the aldehyde. A Lewis acid catalyst coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and lowering the activation barrier for the initial nucleophilic attack.[2]
-
Recommended Catalysts: Metal triflates like Indium(III) triflate (In(OTf)₃) are exceptionally effective even in catalytic amounts.[3] Other options include Magnesium Chloride (MgCl₂·6H₂O)[4] or reusable solid acid catalysts for greener applications.[4]
-
Causality: By making the aldehyde a "better" electrophile, the reaction can proceed under much milder temperature conditions, preserving the integrity of complex substrates.
-
-
Accelerate Reaction Kinetics with Microwave Irradiation: Microwave-assisted synthesis provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes.[5] This rapid energy transfer can overcome kinetic barriers that are insurmountable with conventional heating, leading to improved yields. This method is particularly effective when combined with a suitable catalyst.[5]
-
Employ an Oxidative Cyclization Strategy: This one-pot method involves the initial formation of a Schiff base intermediate from the o-phenylenediamine and the aldehyde, which is then immediately oxidized in situ to the benzimidazole product. This avoids the need to isolate the unstable dihydrobenzimidazole intermediate.
-
Recommended Oxidants: Oxone, hydrogen peroxide (in the presence of an acid like HCl), or hypervalent iodine reagents are effective for this transformation.[5]
-
Causality: The oxidation step serves as the thermodynamic driving force for the reaction, pulling the equilibrium towards the aromatized, stable benzimidazole product.
-
-
Problem 2: The reaction produces a complex mixture of byproducts, or the starting materials are recovered unchanged despite trying various catalysts.
-
Probable Cause: The chosen reaction conditions may not be optimal for the specific substrate. The catalyst may be poisoned, the solvent may be inappropriate, or the reaction is simply not reaching the required activation energy. For highly unreactive substrates, a different synthetic disconnection may be necessary.
-
Suggested Solutions:
-
Transition to a Dehydrogenative Coupling Approach: For particularly challenging substrates, consider starting with a primary alcohol instead of an aldehyde. This strategy uses a transition-metal catalyst (e.g., a cobalt pincer complex) to first oxidize the alcohol to an aldehyde in situ, which then condenses with the o-phenylenediamine. The same catalyst then facilitates the final dehydrogenative aromatization step.[4]
-
Causality: This "borrowing hydrogen" methodology is highly efficient and atom-economical, proceeding through a catalytic cycle that regenerates the active catalyst. It often succeeds where direct condensation fails.
-
-
Solvent-Free and Mechanochemical Methods: Eliminating the solvent can sometimes increase reactant concentration and promote reactions. Mechanochemical grinding, using a mortar and pestle or a ball mill, provides energy through physical force, which can initiate reactions between solid-state reactants at ambient temperature.[6]
-
Change the Carbon Source: If aldehydes are proving problematic, consider alternative electrophiles. Condensation with nitriles, for instance, can be a viable alternative for synthesizing certain 2-substituted benzimidazoles, although this may require different catalytic systems.[3]
-
Visual Workflow and Mechanistic Insights
To aid in decision-making, the following diagrams illustrate key troubleshooting pathways and reaction mechanisms.
Caption: Troubleshooting decision workflow for hindered benzimidazole synthesis.
Caption: Lewis acid coordination enhances carbonyl electrophilicity.
Comparative Data on Catalytic Systems
The choice of catalyst is critical. The table below summarizes the performance of various systems for the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and an aldehyde.
| Catalyst System | Aldehyde Substrate | Conditions | Time | Yield (%) | Key Advantage | Reference |
| HCl (4M) | Benzaldehyde | Reflux in EtOH | 12 h | ~70% | Classical Method | [8] |
| In(OTf)₃ | Benzaldehyde | Room Temp, Solvent-free | 30 min | >90% | Mild Conditions, Fast | [3] |
| [PVP-SO₃H]HSO₄ | 4-Chlorobenzaldehyde | 80 °C, Solvent-free | 15 min | 98% | Reusable Solid Acid | [4] |
| Microwave | 4-Nitrobenzaldehyde | MW, 120 °C, EtOH | 2 min | 95% | Extremely Rapid | [5] |
| Oxone | 2-Naphthaldehyde | Room Temp, wet DMF | 10 min | 94% | Mild, Oxidative | [5] |
| Co-Pincer Complex | Benzyl Alcohol | 130 °C, Toluene | 24 h | 92% | Dehydrogenative | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the classical Phillips-Ladenburg reaction for substrates with steric bulk? A1: The Phillips-Ladenburg reaction, which condenses an o-phenylenediamine with a carboxylic acid, typically requires harsh conditions, including strong mineral acids and temperatures often exceeding 200 °C.[1][8] For sterically hindered carboxylic acids, the formation of the initial amide intermediate is difficult, and the subsequent dehydration and cyclization steps have very high activation energies. These brutal conditions can easily decompose sensitive functional groups on the substrates long before the desired product is formed.
Q2: Can I use a base instead of an acid catalyst? A2: While the vast majority of modern methods employ acid catalysis to activate the electrophile (the aldehyde), some protocols use base catalysts. For instance, nanocrystalline magnesium oxide (a solid base) has been shown to be effective.[4] In this case, the base likely facilitates the deprotonation steps during the cyclization and aromatization sequence. However, for overcoming steric hindrance at the initial addition step, acid catalysis is generally more direct and effective.
Q3: Are there any environmentally benign ("green") strategies that are effective for these challenging syntheses? A3: Absolutely. Many modern methods prioritize sustainability. Key green strategies include:
-
Water as a Solvent: Several catalytic systems, including those using sulfonic acid-functionalized catalysts, perform excellently in an aqueous medium.[4]
-
Solvent-Free Conditions: As shown in the table above, many reactions can be run neat, often with grinding (mechanochemistry) or gentle heating, which drastically reduces solvent waste.[4][6]
-
Reusable Catalysts: The use of heterogeneous solid acid catalysts (e.g., supported sulfonic acids, zeolites, or functionalized polymers) is a cornerstone of green chemistry. These catalysts can be easily filtered off after the reaction and reused multiple times without significant loss of activity.[4]
-
Biorenewable Reagents: Innovative methods have even demonstrated the use of D-glucose as a green and renewable source for the C2-methine carbon of the benzimidazole ring.[5]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis Using MgCl₂·6H₂O
This protocol is adapted from methodologies that leverage mild Lewis acids and microwave energy.[4]
-
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
Sterically hindered aldehyde (1.0 mmol)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) (0.2 mmol, 20 mol%)
-
Ethanol (3 mL)
-
-
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To the microwave reaction vial, add the o-phenylenediamine, the aldehyde, MgCl₂·6H₂O, and ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 5-15 minutes (reaction progress can be monitored by TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into cold water (20 mL) and stir.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.
-
References
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH) PMC. Available from: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available from: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available from: [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. orientjchem.org. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Yields in Phillips-Ladenburg Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this robust yet often temperamental reaction. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues leading to low yields.
The Phillips-Ladenburg synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[1][2] While effective, its success is highly sensitive to reaction parameters, and suboptimal yields are a frequent challenge.[3][4] This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Section 1: Foundational Knowledge & Core Mechanism
Understanding the reaction's foundation is the first step in troubleshooting. This section addresses the most frequently asked questions about the core principles of the synthesis.
Q1: What is the fundamental mechanism of the Phillips-Ladenburg synthesis?
A1: The reaction proceeds through a two-stage mechanism: initial acylation followed by a cyclodehydration cascade. Understanding this pathway is critical for diagnosing which step is failing.
-
Nucleophilic Attack & Amide Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the protonated carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield an N-acyl-o-phenylenediamine intermediate (an amide).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule) to form the final, stable aromatic benzimidazole ring.[4]
The entire process is acid-catalyzed, with the acid serving to activate the carboxylic acid carbonyl group for the initial attack and facilitating the two dehydration steps.
Q2: What are the "classical" versus "modern" conditions for this reaction, and why does it matter for my yield?
A2: The evolution from classical to modern methods reflects the ongoing effort to overcome the primary drawbacks of the original synthesis: harsh conditions and low yields.[4]
| Condition | Classical Phillips-Ladenburg | Modern Phillips-Ladenburg | Causality & Impact on Yield |
| Temperature | Very high temperatures, often 180-300°C.[3][4] | Lower temperatures (80-120°C) or room temperature.[1][5] | High temperatures can cause substrate decomposition and side reactions, significantly lowering the isolated yield. Modern catalysts enable lower activation energies. |
| Acid Catalyst | Strong mineral acids (e.g., 4M HCl, H₂SO₄, PPA).[4] | Milder catalysts (e.g., NH₄Cl, p-TsOH) or Lewis acids.[1][6] | Strong mineral acids can be corrosive and difficult to handle. Milder, more specialized catalysts can improve selectivity and reduce byproduct formation. |
| Solvent | Often neat (no solvent) or high-boiling point solvents. | A wider range of solvents, including greener options like ethanol or even water.[1][7] | Poor solubility of reactants is a major cause of low conversion. Modern methods allow for better solvent selection to ensure a homogeneous reaction mixture. |
| Energy Source | Conventional heating (oil bath, heating mantle). | Microwave irradiation.[7] | Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing thermal decomposition.[7] |
Choosing modern conditions is generally advised to enhance yield, purity, and operational safety. However, for particularly unreactive substrates, a return to higher temperatures or stronger acids may be a necessary troubleshooting step.
Section 2: Troubleshooting Low Yields - A Diagnostic Approach
Low yields are rarely due to a single factor. A systematic approach, starting from the most common issues, is the most efficient way to solve the problem.
Q3: My reaction shows almost no product, and TLC indicates only starting materials, even after hours. Where do I begin?
A3: This points to a fundamental failure in reaction initiation, likely at the first acylation step. The activation energy is not being overcome.
Core Directive: Re-evaluate your reaction's core parameters: Temperature, Catalyst, and Solubility.
-
Insufficient Temperature: The classical synthesis often requires high heat for a reason.[4] If you are running the reaction at a moderate temperature (e.g., 80°C) with a mild catalyst and seeing no conversion, the first and simplest variable to change is to increase the heat. Refluxing in a higher-boiling solvent like DMF or using microwave conditions can be effective.[7]
-
Inactive or Inappropriate Catalyst: The "H⁺" in the mechanism is crucial.
-
Verification: Is your acid catalyst active? Solid acids like p-TsOH can degrade over time. Use a fresh bottle or a different acid.
-
Suitability: A mild catalyst like NH₄Cl might not be strong enough for an electron-poor carboxylic acid.[1] Switching to a stronger mineral acid (e.g., 4M HCl) can be a powerful diagnostic tool. If the reaction works with HCl, you know the issue is catalytic activity, and you can then optimize to a more moderate catalyst if needed.
-
-
Poor Solubility: If your o-phenylenediamine or carboxylic acid is not fully dissolved at the reaction temperature, you are effectively running the reaction at a much lower concentration. This is a common cause of failure.
-
Action: Change to a solvent system that fully dissolves both reactants at the target temperature. See the table in Q4 for suggestions.
-
Q4: The reaction works, but it's slow and stalls, leaving significant starting material. How can I drive it to completion?
A4: This is an issue of reaction rate and equilibrium. The conditions are sufficient to start the reaction but not to sustain it or drive it fully to the product side.
Core Directive: Optimize conditions to favor the forward reaction and increase the rate of conversion.
-
Increase Reaction Time: The simplest solution is to let the reaction run longer. Monitor by TLC every 4-6 hours until the starting material spot disappears or remains constant.
-
Optimize Catalyst and Solvent System: The interplay between catalyst and solvent is key. A catalyst that works well in one solvent may be ineffective in another. A systematic screen is often necessary.
| Catalyst | Typical Solvents | Temperature Range (°C) | Notes & Rationale |
| 4M HCl | Ethanol, Water | 80 - 100 | The classic, robust choice. Good for initial trials and unreactive substrates. Can be harsh.[4] |
| NH₄Cl | Ethanol, Methanol | 80 - 90 | A milder, effective catalyst for many substrates, leading to cleaner reactions and yields up to 90%.[1] |
| p-TsOH | Toluene, DMF | 100 - 140 | Good for azeotropic water removal with toluene, driving the equilibrium forward. |
| Acetic Acid | Neat (as solvent) | 100 - 120 | Serves as both reactant (for 2-methylbenzimidazole) and catalyst/solvent. |
| Lewis Acids (e.g., Er(OTf)₃) | Acetonitrile, Dichloromethane | Room Temp - 80 | Can offer unique selectivity and work under milder conditions, but are more expensive.[6] |
-
Consider Microwave Synthesis: For reducing reaction times from many hours to mere minutes and often improving yields, microwave-assisted synthesis is a highly effective modern alternative.[7] The rapid, uniform heating can overcome activation barriers more efficiently than conventional methods.
Q5: My reaction is messy. I get some product, but the crude mixture is full of byproducts. How do I improve selectivity?
A5: This indicates that while the desired reaction is occurring, side reactions are competing with it. This is typically a result of conditions being too harsh or an incorrect stoichiometry.
Core Directive: Refine conditions to be milder and ensure precise control over reagents.
-
Lower the Temperature: The most common cause of side reactions is excessive heat, which can lead to decomposition or unwanted secondary reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Use a Milder Catalyst: A strong mineral acid can catalyze undesired pathways. Switching from HCl to a milder option like NH₄Cl can significantly clean up a reaction.[1][5]
-
Check Stoichiometry: An excess of the carboxylic acid can potentially lead to di-acylation of the o-phenylenediamine. Ensure you are using a 1:1 molar ratio of the two reactants unless optimization has shown otherwise.
-
Inert Atmosphere: While not always required, o-phenylenediamines can be sensitive to air oxidation, especially at high temperatures, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this and simplify purification.
Standard Purification Protocol:
If byproducts are unavoidable, a robust purification strategy is essential.
-
Neutralization & Extraction: After cooling the reaction, dilute with water and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is ~7-8. The benzimidazole product will often precipitate. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Wash & Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Recrystallization: This is the most effective method for purifying solid benzimidazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or methanol. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or if byproducts have similar solubility, silica gel column chromatography is necessary. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Section 3: Reference Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Benzimidazoles using NH₄Cl Catalyst[1]
This protocol is a reliable starting point for many aromatic carboxylic acids.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-phenylenediamine (10 mmol, 1.0 eq).
-
Reagents: Add the aromatic carboxylic acid (10 mmol, 1.0 eq) and ammonium chloride (NH₄Cl) (20 mmol, 2.0 eq).
-
Solvent: Add ethanol (40 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Filter the resulting precipitate, wash the solid with cold water, and dry it under vacuum to obtain the crude benzimidazole.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-aryl-benzimidazole.
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health (NIH). [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health (NIH). [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.).
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. [Link]
-
Phillips catalyst. (n.d.). Wikipedia. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. (n.d.). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for efficient cyclization reactions. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these reactions. Here, we will explore common challenges, troubleshoot experimental hurdles, and provide a logical framework for choosing the most effective catalyst for your specific needs.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning of benzimidazole synthesis.
Q1: What are the primary classes of catalysts for benzimidazole synthesis?
The synthesis of benzimidazoles, typically through the condensation of an o-phenylenediamine with a carbonyl compound (like an aldehyde), can be catalyzed by a diverse array of systems. These can be broadly categorized into:
-
Lewis Acids: These are electron-pair acceptors that activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Common examples include metal triflates like Erbium(III) triflate (Er(OTf)3) and various metal chlorides such as ZrCl4, TiCl4, and SnCl4.[1][2] Many of these are effective, though some, like those sensitive to moisture, require anhydrous conditions.
-
Brønsted Acids: These are proton donors that catalyze the reaction by protonating the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. This class includes catalysts like p-toluenesulfonic acid (p-TSA), silica sulfuric acid, and solid-supported acids like alumina-sulfuric acid.[2][3]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They are highly valued for their ease of separation and potential for recyclability. This category includes nanoparticles (e.g., ZnO-NPs, CuO, Fe3O4@SiO2), zeolites, and functionalized silica or carbon materials.[2][3][4]
-
Oxidative Systems: For syntheses involving dehydrogenative coupling or starting from alcohols, an oxidant is required. The catalyst may be a transition metal (like Copper, Cobalt, or Iron) that facilitates the oxidation, often using air, O2, or a chemical oxidant like H2O2 or TBHP.[4][5] Some metal-free systems use iodine or TEMPO as the catalyst/oxidant.[5]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality. The following decision framework can guide your selection.
Caption: Decision tree for catalyst selection.
-
Choose Homogeneous if: Your primary goal is to screen various substrates quickly and achieve high yields under potentially milder conditions. Homogeneous catalysts often exhibit higher turnover frequencies because the active sites are more accessible. However, be prepared for more complex product purification to remove the catalyst.
-
Choose Heterogeneous if: Your goal is a scalable, sustainable process. The key advantages are straightforward catalyst recovery (via filtration) and reusability, which is both cost-effective and environmentally friendly.[3] However, you may encounter challenges like lower activity compared to homogeneous counterparts, metal leaching, or gradual deactivation over multiple cycles.[4]
Q3: My reaction is not selective, yielding both 2-substituted and 1,2-disubstituted benzimidazoles. How can I control the selectivity?
This is a classic challenge when reacting o-phenylenediamine with aldehydes. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.
Causality: The selectivity is governed by the reaction mechanism and can be controlled by catalyst choice and stoichiometry.[1]
-
Mechanism Insight: A Lewis acid catalyst like Er(OTf)3 can promote the formation of a bis-imine intermediate from two aldehyde molecules and one diamine molecule. This intermediate then cyclizes to selectively form the 1,2-disubstituted product. In the absence of an effective catalyst, the reaction may proceed through a mono-imine intermediate, which cyclizes and then, if excess aldehyde is present, undergoes a slower second N-alkylation, leading to mixtures.[1]
Solutions:
-
Stoichiometry Control: To favor the 2-substituted product, use a slight excess (1.0-1.1 equivalents) of the o-phenylenediamine relative to the aldehyde. This ensures the aldehyde is consumed before it can react a second time.
-
Catalyst Selection: To selectively synthesize the 1,2-disubstituted product, use a catalyst known to promote this pathway, such as Er(OTf)3, and use at least 2 equivalents of the aldehyde.[1] The choice of catalyst can be critical; for example, electron-rich aldehydes show a higher affinity for the erbium catalyst, strongly favoring the 1,2-disubstituted pathway.[1]
-
Reaction Conditions: Lower temperatures can sometimes favor the formation of the 2-substituted (mono-condensation) product by slowing down the second N-alkylation step.[1]
Caption: Troubleshooting workflow for low reaction yield.
A. Possible Cause: Inactive or Inappropriate Catalyst
-
Question: My Lewis acid-catalyzed reaction isn't working. Could it be inactive?
-
Expertise & Experience: Many powerful Lewis acids, such as ZrCl4 and TiCl4, are extremely sensitive to moisture. [2]If you are not using anhydrous solvents and an inert atmosphere (N2 or Argon), the catalyst will rapidly hydrolyze and become inactive.
-
Trustworthiness (Self-Validation): Before running your main reaction, perform a control experiment with a known, highly reactive aldehyde (like benzaldehyde) under strictly anhydrous conditions. If this control reaction works, your catalyst is likely active, and the problem lies with your specific substrate or conditions. If the control fails, obtain a fresh batch of catalyst or re-purify your existing stock.
-
-
Question: I'm using a heterogeneous catalyst, but the yield is poor. Why?
-
Expertise & Experience: The activity of heterogeneous catalysts depends on their surface area and the accessibility of active sites. The synthesis method of the catalyst is critical. For example, a ZnO-NP catalyst prepared by a specific sol-gel method may have significantly different activity than commercially available bulk ZnO. [3]Furthermore, the choice of support can influence activity.
-
Trustworthiness (Self-Validation): Characterize your catalyst. Techniques like XRD (to confirm crystal phase) and TEM (to observe particle size and morphology) can validate that you have synthesized the correct material. Run a reaction with a catalyst from a trusted commercial source or a previously published batch to benchmark your self-made catalyst's performance.
-
B. Possible Cause: Sub-optimal Reaction Conditions
-
Question: How do I know if I'm using the right temperature and solvent?
-
Expertise & Experience: There is no universal set of conditions. While many modern protocols aim for room temperature, traditional methods often required high temperatures (up to 250-300 °C), which can lead to degradation. [6]The solvent choice is also critical. Some reactions work well in polar solvents like EtOH or water, while others require non-polar solvents or even solvent-free conditions. [1][3] * Trustworthiness (Self-Validation): Systematically screen conditions. Set up a small array of reactions varying the temperature (e.g., RT, 60 °C, 100 °C) and testing a few common solvents (e.g., Ethanol, Acetonitrile, Toluene, and a solvent-free trial). Use TLC or mini-LCMS analysis to quickly gauge conversion and identify the most promising conditions for a larger-scale reaction.
-
C. Possible Cause: Substrate Reactivity
-
Question: My aldehyde has a strong electron-withdrawing group and the reaction is sluggish. Why?
-
Expertise & Experience: Electron-withdrawing groups (EWGs) like -NO2 or -CF3 decrease the electron density on the aldehyde's carbonyl carbon, making it more electrophilic and theoretically more reactive. However, in some catalytic cycles, particularly those involving Lewis acids, the electronic nature of the substrate must be matched to the catalyst. For instance, aldehydes with high electron density on the carbonyl oxygen show a greater affinity for Er(OTf)3. [1]An EWG can reduce this affinity, slowing the reaction. Conversely, electron-donating groups (EDGs) on the o-phenylenediamine increase its nucleophilicity and generally accelerate the initial condensation step.
-
Trustworthiness (Self-Validation): Test your catalyst system with three benchmark aldehydes: one with a strong EDG (e.g., p-methoxybenzaldehyde), one neutral (benzaldehyde), and one with a strong EWG (e.g., p-nitrobenzaldehyde). The relative reaction rates will reveal your catalyst's electronic preference and help you decide if a different catalytic system is needed for your specific substrate.
-
Problem 2: My Heterogeneous Catalyst Loses Activity After Recycling
-
Question: I'm reusing my nanoparticle catalyst, but the yield drops with each cycle. What's happening?
-
Expertise & Experience: Loss of activity in recyclable catalysts is common and can be attributed to several factors:
-
Leaching: The active metal species may be dissolving from the solid support into the reaction mixture. This is not true heterogeneous catalysis and leads to a gradual loss of active material.
-
Sintering/Agglomeration: Nanoparticles can agglomerate at higher temperatures, reducing the available surface area and thus the number of active sites.
-
Poisoning: The product, byproducts, or impurities from the solvent or substrates can irreversibly bind to the catalytic sites, blocking them from further reaction.
-
-
Trustworthiness (Self-Validation):
-
To test for leaching: After the first run, filter off the catalyst. Take the filtrate (the reaction solution) and add a fresh batch of substrates. If any further reaction occurs, your catalyst is leaching.
-
To check for physical changes: Analyze the used catalyst with TEM or SEM to see if the particle size or morphology has changed compared to the fresh catalyst.
-
To address poisoning: Try a more rigorous washing procedure for the catalyst between cycles (e.g., washing with a coordinating solvent like EDTA solution if you suspect metal poisoning, followed by water and ethanol, then drying) to regenerate the active sites. Many studies on recyclable catalysts detail the number of runs possible without significant activity loss, providing a benchmark for your system. [3][4]
-
-
Appendix A: Catalyst Selection Summary Table
| Catalyst Class | Examples | Typical Conditions | Pros | Cons |
| Lewis Acids | Er(OTf)3, ZrCl4, TiCl3OTf | 1-10 mol%, RT to 80 °C, Anhydrous or aqueous | High activity, Can be selective for 1,2-disubstitution [1] | Moisture sensitivity, Difficult to remove from product [2] |
| Brønsted Acids | p-TSA, H2SO4@Silica | 5-20 mol%, 80-120 °C or solvent-free grinding | Inexpensive, Readily available, Solid acids are recyclable [3] | Often require heat, Can be corrosive, Lower selectivity |
| Heterogeneous NPs | ZnO, CuO, Fe3O4@SiO2 | 5-10 mol%, 60-120 °C, Solvent-free or various solvents | Excellent recyclability, Low toxicity (e.g., Fe, Zn) [3] | Potential for leaching, Can agglomerate, Activity depends on synthesis |
| Oxidative Metals | Cu, Co, Fe, Mn complexes | Catalytic metal, Oxidant (Air, O2), 80-140 °C | Allows use of alcohols as substrates, Broad scope [5] | Requires oxidant, Higher temperatures, Potential for over-oxidation |
| Metal-Free | Iodine, KOtBu/Et3SiH | Stoichiometric or catalytic, Varied temps | Avoids toxic metal contamination, Novel reactivity [5] | May require specific substrates, Can be less general |
Appendix B: Example Experimental Protocol
Protocol: Synthesis of 2-Aryl-benzimidazoles using a Recyclable Solid Acid Catalyst (Adapted from Zareyee et al.)[3][4]
This protocol describes a general, environmentally friendly procedure using a reusable organosulfonic acid-functionalized silica catalyst in an aqueous medium.
-
Catalyst Activation: If the catalyst (e.g., SBA-15-Ph-PrSO3H) has been stored for a long time, activate it by heating at 100 °C under vacuum for 2 hours to remove adsorbed water.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and water (5 mL).
-
Catalyst Addition: Add the solid acid catalyst (e.g., SBA-15-Ph-PrSO3H, ~50 mg).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Reactions are typically complete within 1-2 hours.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) to the flask and stir for 5 minutes.
-
Separate the catalyst by simple filtration through a Büchner funnel. Wash the recovered catalyst with ethyl acetate (2 x 5 mL) and then water (2 x 5 mL). Dry the catalyst in an oven at 80 °C for reuse.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.
-
References
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
López, L. A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 2536–2545. Retrieved from [Link]
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Bhat, G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). Retrieved from [Link]
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Nguyen, T. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34655–34691. Retrieved from [Link]
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Nguyen, T. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34655-34691. Retrieved from [Link]
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Bonacci, S., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(17), 3922. Retrieved from [Link]
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Technical Support Center: Navigating Impurities in Conventional Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols, focusing on the reduction and elimination of common impurities. Drawing from established literature and extensive field experience, this document provides in-depth, practical solutions to challenges encountered during conventional benzimidazole synthesis, primarily focusing on the Phillips-Ladenburg and Weidenhagen methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity formation and control in benzimidazole synthesis.
Q1: My crude product is a dark, oily, or tar-like residue. What is the likely cause and how can I purify it?
A1: A dark, intractable crude product typically indicates the presence of polymeric, highly conjugated byproducts, often referred to as "tars." These impurities arise from several sources:
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are highly susceptible to aerial oxidation, especially at elevated temperatures and in the presence of light. This oxidation leads to the formation of intensely colored, complex mixtures of polymeric amine condensation products.[1][2]
-
Side Reactions at High Temperatures: The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, often requires high temperatures (180-300 °C), which can lead to decomposition of starting materials and the formation of tarry substances.[1][3][4]
Purification Strategy: A multi-step approach is most effective for purifying a tarry crude product.
-
Acid-Base Extraction: This is a powerful initial clean-up step. Since benzimidazoles are basic, they can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic layer. The benzimidazole can then be precipitated by basifying the aqueous layer.[1][5]
-
Activated Carbon Treatment: To remove residual colored impurities, you can treat a solution of your partially purified product with activated carbon.[2]
-
Recrystallization or Column Chromatography: Following these initial steps, recrystallization from an appropriate solvent system or purification via column chromatography can yield the final, pure product.
Q2: I am observing a significant amount of a 1,2-disubstituted benzimidazole as a byproduct in my reaction with an aldehyde. How can I improve the selectivity for the desired 2-substituted product?
A2: The formation of a 1,2-disubstituted benzimidazole is a common side reaction when condensing o-phenylenediamines with aldehydes, as the initially formed 2-substituted benzimidazole can react with a second molecule of the aldehyde.[2] To favor the formation of the 2-substituted product:
-
Stoichiometric Control: Use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., 1.1:1 or 4:1 amine to aldehyde ratio).[2] This ensures the aldehyde is the limiting reagent, minimizing the chance of a second reaction.
-
Solvent Choice: Non-polar solvents can favor the formation of the 2-substituted product.[2]
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can also improve selectivity.
Q3: What are the best general-purpose purification techniques for crude benzimidazoles?
A3: The most effective purification strategy depends on the nature of the impurities. However, a few techniques are broadly applicable:
-
Recrystallization: This is often the most convenient and scalable method for obtaining crystalline, pure benzimidazoles. Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[1]
-
Acid-Base Extraction: As mentioned, this is excellent for removing non-basic impurities.[1][5]
-
Column Chromatography: For separating mixtures of closely related benzimidazoles or for removing stubborn impurities, silica gel column chromatography is a reliable option.
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification method, as many impurities will either decompose or are non-volatile.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction mixture has turned dark brown/black, and upon workup, I have a low yield of an impure, discolored solid.
Probable Cause: This is a classic sign of o-phenylenediamine oxidation and potential side reactions. The starting diamine is sensitive to air and can form colored polymeric impurities, especially under heating.[1][2]
Solutions:
-
Purify the o-phenylenediamine: If your starting material is discolored, it is advisable to purify it before use, for instance, by recrystallization from water with a small amount of sodium dithionite to prevent oxidation, followed by drying under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can prevent the oxidation of the diamine.[6]
-
Use of o-phenylenediamine dihydrochloride: This salt form of the diamine is more stable and less prone to oxidation, often resulting in reduced color impurities.[7]
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure it is done under an inert atmosphere and for the minimum time necessary.
Problem 2: My final product is an oil that will not crystallize.
Probable Cause: The product may be impure, with the impurities inhibiting crystallization. Alternatively, the chosen solvent may not be appropriate for recrystallization, or the product may have a low melting point.
Solutions:
-
Initial Purification: If the oil is dark, first perform an acid-base extraction to remove a significant portion of the impurities.
-
Solvent Screening for Recrystallization:
-
Start with a small amount of the oil and test different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane). The ideal solvent will dissolve the oil when hot but not when cold.
-
If the oil is soluble in a non-polar solvent like hexane at room temperature, try dissolving it and then cooling it to a very low temperature (e.g., -20 °C or -78 °C).
-
If the oil is soluble in a polar solvent like ethanol, try dissolving it in the minimum amount of hot solvent and then slowly adding a less polar co-solvent (like water or hexane) until the solution becomes turbid. Then, reheat to get a clear solution and allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Column Chromatography: If recrystallization fails, purification by column chromatography is the most reliable method to obtain a pure product from an oil.
Section 3: Experimental Protocols and Data
Detailed Protocol: Purification of 2-Phenylbenzimidazole via Recrystallization from Ethanol-Water
This protocol provides a step-by-step guide for the purification of 2-phenylbenzimidazole, a common product of the Weidenhagen reaction.
-
Dissolution: Place the crude 2-phenylbenzimidazole (e.g., 1 gram) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If any insoluble material remains, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Addition of Water: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight. The expected melting point of pure 2-phenylbenzimidazole is around 297-298 °C.
Comparative Purity of Purification Methods
The following table provides a qualitative and representative quantitative comparison of common purification methods for benzimidazoles. The actual purity will depend on the specific compound and the nature of the impurities.
| Purification Method | Typical Purity Achieved | Pros | Cons |
| Recrystallization | 95-99% | Simple, scalable, cost-effective. | May not remove closely related impurities; can have lower recovery. |
| Acid-Base Extraction | 85-95% (as an initial step) | Excellent for removing non-basic and colored impurities. | Not effective for removing basic impurities. |
| Column Chromatography | >99% | High resolution for separating complex mixtures. | Time-consuming, requires larger volumes of solvent, less scalable. |
| Sublimation | >99.5% | Can yield very high purity product; solvent-free. | Only applicable to thermally stable compounds; requires specialized equipment.[6] |
Section 4: Mechanistic Insights and Visualizations
Understanding the pathways to impurity formation is key to preventing them.
Formation of Impurities in Benzimidazole Synthesis
The following diagram illustrates the desired reaction pathway for the synthesis of a 2-substituted benzimidazole from o-phenylenediamine and an aldehyde, as well as the competing pathways that lead to common impurities.
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Validation & Comparative
A Comparative Guide to (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid and Other Benzimidazole Derivatives in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules, making it a "privileged scaffold" in drug design. This guide provides a comparative analysis of a specific derivative, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, in the context of other prominent benzimidazole compounds, offering insights into their therapeutic potential supported by experimental data and detailed protocols.
This compound: An Emerging Anti-Inflammatory Agent
This compound is a notable benzimidazole derivative with potential applications in treating inflammatory and allergic conditions. While extensive peer-reviewed data on its biological activity is emerging, a key patent has identified it as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[2]
Mechanism of Action: Targeting the CRTH2 Receptor
The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils.[3] It is activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation. The binding of PGD2 to CRTH2 triggers a cascade of events leading to the recruitment and activation of inflammatory cells, contributing to the pathophysiology of conditions like asthma, allergic rhinitis, and atopic dermatitis.[3]
By acting as a CRTH2 antagonist, this compound can block the binding of PGD2, thereby inhibiting the downstream inflammatory response. This targeted approach offers the potential for a more specific and effective treatment for allergic diseases with a favorable side-effect profile.
Caption: CRTH2 signaling pathway and inhibition by this compound.
Comparative Analysis with Other Benzimidazole Derivatives
The therapeutic potential of this compound can be better understood by comparing it with other well-characterized benzimidazole derivatives across various biological activities.
Anti-inflammatory Activity
While this compound targets a specific pathway in allergic inflammation, other benzimidazole derivatives exhibit broader anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1]
| Compound/Derivative | Target | In Vitro/In Vivo Model | Potency (IC50/Inhibition %) | Reference |
| This compound | CRTH2 Antagonist | Patent Data | Potent Antagonist | [2] |
| 5-Methanesulfonamido-benzimidazole derivatives | COX | Carrageenan-induced rat paw edema | Up to 97.62% inhibition | [1] |
| Benzimidazole-chalcone derivative (23a) | Not Specified | In vitro studies | Potent anti-inflammatory activity | [4] |
| Benzimidazole linked to oxadiazole | Not Specified | In vitro studies | Strong anti-inflammatory activity | [5] |
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated significant anticancer properties through various mechanisms, including inhibition of topoisomerase, VEGFR-2, and EGFR.[6][7]
| Compound/Derivative | Target(s) | Cancer Cell Line(s) | Potency (IC50) | Reference |
| 2-Phenoxymethyl-benzimidazole | Topoisomerase I | Leukemia (Molt4) | 14.1 µmol/L | [6] |
| Benzimidazole-based urea derivative (6b) | VEGFR-2, EGFR, c-Met | Multiple | 0.94 ± 0.06 μM (EGFR) | [7] |
| Benzimidazole-chalcone derivative (23a) | Not Specified | A549, MCF-7, HEP-G2, OVCAR-3 | 8.91 - 10.93 µM | [4] |
| Benzimidazole-triazole hybrid (5a) | EGFR, Topoisomerase II | HepG-2 | 0.086 µM (EGFR), 2.52 µM (Topo II) | [8] |
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is also prominent in the development of antimicrobial and antiviral agents.
| Compound/Derivative | Activity | Organism(s) | Potency (MIC/EC50) | Reference |
| Benzimidazole derivative (6c) | Antibacterial | Gram-negative bacteria | 2 µg/mL | [9] |
| Various 2-substituted benzimidazoles | Antibacterial | E. faecalis, S. aureus | 12.5 - 400 µg/mL | [10] |
| Benzimidazole derivative (141) | Antiviral | Respiratory Syncytial Virus (RSV) | 0.02 µM | [8] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [11] |
| Benzimidazole derivatives (52, 54, 56) | Antiviral | Hepatitis C Virus (HCV) | 2.3 - 3.4 µM | [12] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for assessing the biological activities of benzimidazole derivatives.
CRTH2 Receptor Binding Assay
This assay determines the ability of a compound to bind to the CRTH2 receptor, typically by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human CRTH2 receptor are prepared by homogenization and centrifugation.[13]
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled PGD2 analogue (e.g., [3H]PGD2) and varying concentrations of the test compound.[14]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Caption: Workflow for a CRTH2 Receptor Binding Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified COX-1 (from sheep) and COX-2 (human recombinant) enzymes are used.[15]
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.[16]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[16]
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[18]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[20]
Methodology:
-
Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.
-
Virus Inoculation: The cells are infected with a known amount of the virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing the test compound to restrict virus spread to adjacent cells.[20]
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The plaques are visualized by staining the cell monolayer.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 (the concentration that reduces the number of plaques by 50%) is calculated.
Conclusion
This compound represents a promising therapeutic lead, particularly in the realm of allergic and inflammatory diseases, due to its targeted antagonism of the CRTH2 receptor. A comparative analysis with other benzimidazole derivatives underscores the remarkable chemical diversity and broad therapeutic applicability of this scaffold. While further experimental validation of this compound is warranted, its unique mechanism of action positions it as a valuable candidate for further development. The continued exploration of the benzimidazole nucleus, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Heliyon, 9(9), e19739. [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules, 29(2), 481. [Link]
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2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353. [Link]
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HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options - YouTube. (2024, March 4). Retrieved January 23, 2026, from [Link]
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SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(11), 903-912. [Link]
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Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6442. [Link]
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A Comparative Guide to Benzimidazole Synthesis: From Classic Condensations to Modern Catalytic Approaches
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. The efficient construction of this bicyclic heteroaromatic system has been a subject of intense research, leading to the development of a diverse range of synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for benzimidazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and detailed protocols.
The Classical Approaches: Phillips-Ladenburg and Weidenhagen Reactions
The traditional methods for benzimidazole synthesis, established over a century ago, remain relevant in many applications. These foundational reactions typically involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at high temperatures.[1] The reaction proceeds through the formation of an intermediate mono-acyl derivative which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.[2]
Mechanism of the Phillips-Ladenburg Synthesis:
The reaction is typically catalyzed by a mineral acid, which protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. The resulting amide intermediate then undergoes an intramolecular cyclization, followed by dehydration to afford the aromatic benzimidazole.
Figure 1: General mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Advantages:
-
Readily available and diverse range of carboxylic acids can be used.
-
A straightforward and well-established method.
Disadvantages:
-
Often requires harsh reaction conditions, including high temperatures (140-300°C) and strong acids.[1][3]
-
Limited functional group tolerance due to the harsh conditions.
-
Can result in low yields for certain substrates.[1]
The Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative classical route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde.[1][3] This reaction is often carried out in the presence of an oxidizing agent.[3]
Mechanism of the Weidenhagen Synthesis:
The reaction initiates with the formation of a Schiff base between the aldehyde and one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.
Figure 2: General mechanism of the Weidenhagen benzimidazole synthesis.
Advantages:
-
Utilizes readily available aldehydes.
-
Can often be performed under milder conditions compared to the Phillips-Ladenburg synthesis.
Disadvantages:
-
Requires an oxidizing agent, which can sometimes lead to side reactions.
-
The scope can be limited by the nature of the aldehyde.
Modern Synthetic Methodologies
To overcome the limitations of the classical methods, a plethora of modern synthetic strategies have been developed, offering improved efficiency, milder reaction conditions, and broader substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[4] In the context of benzimidazole synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating.[4]
The underlying principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods.
Typical Experimental Workflow for Microwave-Assisted Synthesis:
Figure 3: A typical workflow for microwave-assisted benzimidazole synthesis.
Advantages:
-
Drastically reduced reaction times (minutes vs. hours).[4]
-
Often leads to higher product yields.[4]
-
Can enable reactions that are difficult under conventional heating.
-
Improved energy efficiency and potential for greener synthesis.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging for some microwave systems.
Catalytic Methods
The use of catalysts has revolutionized benzimidazole synthesis, allowing for reactions to proceed under milder conditions with greater efficiency and selectivity. A wide variety of catalysts have been explored, including Lewis acids, transition metal complexes, and nanoparticles.[5][6]
2.2.1. Lewis Acid Catalysis
Lewis acids such as ZnCl₂, In(OTf)₃, and various lanthanide triflates have been effectively employed to catalyze the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5] The Lewis acid activates the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the diamine.
2.2.2. Nanoparticle Catalysis
Nanoparticles of various metals and metal oxides (e.g., CuO, ZnO, Fe₂O₃) have shown excellent catalytic activity in benzimidazole synthesis.[6] Their high surface-area-to-volume ratio provides a large number of active sites for the reaction to occur. Furthermore, many nanoparticle catalysts are heterogeneous, allowing for easy recovery and reuse, which aligns with the principles of green chemistry.
Advantages of Catalytic Methods:
-
Milder reaction conditions (often room temperature or slightly elevated temperatures).
-
High yields and selectivity.
-
Broad substrate scope and functional group tolerance.[2]
-
Reusable catalysts in the case of heterogeneous systems.[2]
Disadvantages of Catalytic Methods:
-
The cost and availability of some catalysts can be a concern.
-
Potential for metal contamination in the final product, which is a critical consideration in pharmaceutical applications.
Photocatalytic Synthesis
In recent years, photocatalysis has emerged as a green and sustainable approach for organic synthesis. This method utilizes light energy to drive chemical reactions, often under very mild conditions. For benzimidazole synthesis, photocatalytic methods typically involve the use of a photosensitizer that, upon light absorption, can promote the necessary bond-forming reactions. These reactions can proceed through various mechanisms, including the generation of radical intermediates.
Advantages of Photocatalytic Synthesis:
-
Environmentally friendly, using light as a clean energy source.
-
Extremely mild reaction conditions (often at room temperature).
-
Offers unique reactivity and selectivity profiles.
Disadvantages of Photocatalytic Synthesis:
-
Requires a light source and a suitable photocatalyst.
-
The reaction scope and efficiency can be highly dependent on the specific photocatalytic system.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed benzimidazole synthesis methods. The data presented are representative and can vary depending on the specific substrates and reaction conditions.
| Method | Typical Reaction Time | Typical Yield (%) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | Several hours | 50-80[1] | 140-300[1][3] | Simple, uses readily available starting materials. | Harsh conditions, low functional group tolerance. |
| Weidenhagen | 1-6 hours | 70-90[3] | Room Temp. to 100 | Milder conditions than Phillips-Ladenburg. | Requires an oxidizing agent. |
| Microwave-Assisted | 2-15 minutes | 85-98[5] | 60-150 | Rapid, high yields, energy efficient. | Requires specialized equipment, scale-up challenges. |
| Catalytic (Lewis Acid) | 0.5-4 hours | 85-95[3] | Room Temp. to 80 | Mild conditions, high yields, broad scope. | Catalyst cost, potential metal contamination. |
| Catalytic (Nanoparticle) | 0.5-3 hours | 90-98[2] | Room Temp. to 100 | High efficiency, reusable catalyst, green. | Catalyst preparation, potential metal leaching. |
| Photocatalytic | 1-12 hours | 70-95 | Room Temp. | Green, very mild conditions, unique reactivity. | Requires light source, catalyst-dependent scope. |
Experimental Protocols
To illustrate the practical application of these methods, detailed step-by-step protocols for two representative procedures are provided below.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzimidazole
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethanol (10 mL)
-
Microwave synthesis vial (10-20 mL) with a magnetic stir bar
Procedure:
-
In a microwave synthesis vial, combine o-phenylenediamine and benzaldehyde.
-
Add ethanol and the magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring. The pressure will increase during the reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-phenyl-1H-benzimidazole.
-
Expected Yield: 90-95%
-
Protocol 2: Nanoparticle-Catalyzed Synthesis of 2-Arylbenzimidazoles under Solvent-Free Conditions
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
CuO nanoparticles (5 mol%)
-
Mortar and pestle
-
Round-bottom flask with a condenser
Procedure:
-
In a mortar, grind together o-phenylenediamine, the aromatic aldehyde, and CuO nanoparticles for 2-3 minutes at room temperature until a homogeneous mixture is obtained.
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) to the flask and stir for 5 minutes.
-
Filter the mixture to remove the CuO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure 2-arylbenzimidazole.
-
Expected Yield: 92-98%
-
Conclusion
The synthesis of benzimidazoles has evolved significantly from the classical high-temperature condensations to modern, highly efficient catalytic and microwave-assisted methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials and equipment, and considerations for green chemistry.
For rapid synthesis and high yields, microwave-assisted methods are often the preferred choice. When mild conditions and functional group tolerance are paramount, catalytic methods, particularly those employing reusable heterogeneous catalysts like nanoparticles, offer significant advantages. The classical Phillips-Ladenburg and Weidenhagen reactions, while having limitations, can still be valuable for specific applications due to their simplicity and the use of inexpensive reagents. Photocatalytic methods represent a promising frontier for the sustainable and environmentally benign synthesis of benzimidazoles.
This guide has provided a comparative overview to aid researchers in selecting the most appropriate method for their specific needs. The detailed protocols and mechanistic insights are intended to serve as a practical resource for the successful synthesis of this important class of heterocyclic compounds.
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
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- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Efficacy of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid compared to known drugs
An In-Depth Comparative Efficacy Analysis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid in the Context of Anti-Secretory Agents
Introduction: A Novel Benzimidazole Derivative
This compound is a novel synthetic compound featuring a benzimidazole core. This heterocyclic aromatic organic compound is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. The presence of the allyl-sulfanyl and acetic acid moieties at positions 2 and 1, respectively, suggests a potential for unique biological activity. Structurally related benzimidazole derivatives have demonstrated a wide range of therapeutic effects, including antimicrobial, antiviral, and, most notably, anti-secretory properties as proton pump inhibitors (PPIs). Given this structural precedent, this guide will evaluate the hypothetical efficacy of this compound as a gastric acid suppressant, comparing it to established drugs in the same class, such as omeprazole and lansoprazole.
The rationale for this comparison is grounded in the well-understood mechanism of action of benzimidazole-based PPIs. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion. This guide will synthesize available data on structurally similar compounds to project the efficacy of this compound and will detail the requisite experimental protocols for a robust comparative analysis.
Comparative Efficacy: A Data-Driven Assessment
A direct comparison of efficacy requires standardized in vitro and in vivo experimental data. While specific data for this compound is not publicly available, we can extrapolate expected performance benchmarks from established PPIs. The primary metric for in vitro efficacy is the IC50 value, which represents the concentration of a drug required to inhibit 50% of the H+/K+-ATPase activity. In vivo efficacy is often assessed by measuring the inhibition of gastric acid secretion in animal models.
| Compound | Molecular Weight | In Vitro IC50 (µM) for H+/K+-ATPase Inhibition | In Vivo Inhibition of Gastric Acid Secretion (ED50, mg/kg) | Reference |
| This compound | ~250.3 g/mol | Hypothetical | Hypothetical | N/A |
| Omeprazole | 345.42 g/mol | 0.2 - 2.5 | 1.2 - 3.5 | |
| Lansoprazole | 369.36 g/mol | 0.1 - 2.1 | 0.5 - 1.5 | |
| Pantoprazole | 383.37 g/mol | 0.1 - 0.5 | 0.3 - 0.6 |
Table 1: Comparative efficacy parameters of selected proton pump inhibitors. The data for Omeprazole, Lansoprazole, and Pantoprazole are derived from published literature. The values for this compound are hypothetical and would need to be determined experimentally.
The allyl group in this compound may influence its lipophilicity and metabolic stability, potentially affecting its pharmacokinetic and pharmacodynamic profile compared to the more complex side chains of established PPIs. The acetic acid moiety could enhance its solubility and bioavailability.
Mechanism of Action: The Proton Pump Inhibition Pathway
The proposed mechanism of action for this compound follows the established pathway for benzimidazole-based PPIs. These compounds are prodrugs that require activation in an acidic environment.
-
Systemic Absorption and Distribution: Following oral administration, the compound is absorbed in the intestine and distributed systemically.
-
Accumulation in Parietal Cells: The compound, being a weak base, selectively accumulates in the acidic canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation: In this acidic environment, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide.
-
Covalent Inhibition of H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inhibition. This blocks the transport of H+ ions into the gastric lumen, thereby reducing acid secretion.
Caption: A streamlined workflow for determining the in vitro IC50 of a novel PPI.
In Vivo Gastric Acid Secretion Model (Shay Rat Model)
This in vivo model assesses the compound's ability to reduce gastric acid secretion in a living organism.
Methodology:
-
Animal Preparation: Use adult male Wistar rats, fasted for 24 hours with free access to water.
-
Compound Administration: Administer this compound or a reference drug orally or via intraperitoneal injection at various doses.
-
Pyloric Ligation: Under anesthesia, perform a laparotomy and ligate the pyloric end of the stomach.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, determine its pH, and titrate with NaOH to calculate the total acid output.
-
Data Analysis: Calculate the percentage inhibition of acid secretion for each dose group compared to a vehicle control. Determine the ED50 value from the dose-response curve.
Conclusion and Future Perspectives
While this compound remains a compound of hypothetical efficacy, its structural similarity to established PPIs provides a strong rationale for its investigation as a novel anti-secretory agent. The outlined experimental protocols offer a robust framework for its evaluation. Future studies should focus on a comprehensive preclinical assessment, including pharmacokinetic profiling, in vivo efficacy in multiple models, and toxicology studies. The unique structural motifs of this compound may offer advantages in terms of potency, duration of action, or safety profile, warranting its further exploration in the drug discovery pipeline.
References
- Shin, J. M., et al. (2004). Characterization of the unactivated and activated states of the gastric H+,K+-ATPase by the fluorescent inhibitor Dansyl-L-arginine N-octadecyl amide. Journal of Biological Chemistry, 279(19), 19967-19975.
- Sachs, G., et al. (2007). The pharmacology of proton pump inhibitors. Current Opinion in Gastroenterology, 23(6), 608-614.
- Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature Reviews Drug Discovery, 2(2), 132-139.
- Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534.
Validating the Biological Target of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Comparative Guide
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the prologue. The critical narrative unfolds in the rigorous process of biological target validation, a journey to unequivocally link a compound's therapeutic effect to its molecular target. This guide provides an in-depth, experience-driven comparison of methodologies to validate the biological target of a novel compound, exemplified by (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. While the specific target of this molecule is under investigation, we will proceed with a plausible and illustrative hypothetical scenario: its putative inhibition of Inflammatory Kinase X (IKX) , a key signaling node in inflammatory pathways.
This guide is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and robust approach. We will compare our investigational compound, designated Cmpd-A , with a well-characterized, selective IKX inhibitor, Ref-IKX-Inhib , across a multi-tiered validation workflow.
The Imperative of Target Validation
Inadequate preclinical target validation is a primary contributor to the high attrition rates of drug candidates in clinical trials.[1] Robust target validation establishes a clear line of sight between modulating the target and achieving a therapeutic benefit, within an acceptable safety margin.[1] This process de-risks the progression of a compound into later, more resource-intensive stages of drug development.
A Multi-pronged Approach to Target Validation
A single experiment is insufficient to definitively validate a biological target. A confluence of evidence from biochemical, cellular, and eventually in vivo models is required.[2] Our validation strategy for Cmpd-A as an IKX inhibitor will proceed through three main stages:
-
Direct Target Engagement: Does Cmpd-A physically interact with IKX?
-
Cellular Target Modulation: Does Cmpd-A modulate IKX activity and its downstream signaling pathway in a cellular context?
-
Phenotypic Correlation: Does inhibition of IKX by Cmpd-A lead to the expected cellular phenotype?
Tier 1: Biochemical Assays for Direct Target Engagement
The initial step is to ascertain a direct interaction between Cmpd-A and purified IKX protein.[3][4] Biochemical assays, devoid of cellular complexity, provide a clean assessment of binding and inhibitory activity.[3]
Comparative Analysis of Biochemical Assays
| Assay Type | Principle | Cmpd-A Performance (Hypothetical) | Ref-IKX-Inhib Performance | Advantages | Limitations |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of IKX. | IC50 = 50 nM | IC50 = 10 nM | Direct measure of functional inhibition.[5] | Can be prone to artifacts (e.g., aggregation). |
| Surface Plasmon Resonance (SPR) | Monitors the binding of the compound to immobilized IKX in real-time.[2] | K D = 75 nM | K D = 15 nM | Provides kinetic data (on/off rates).[2] | Requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to IKX. | K D = 80 nM | K D = 20 nM | Gold standard for binding thermodynamics. | Requires larger amounts of protein and compound. |
Experimental Protocol: Enzyme Inhibition Assay (Kinase Activity)
This protocol outlines a typical kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human IKX enzyme
-
IKX substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (Cmpd-A, Ref-IKX-Inhib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Cmpd-A and Ref-IKX-Inhib in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the IKX enzyme.
-
Add 50 nL of the compound dilutions to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Tier 2: Cellular Assays for Target Modulation and Pathway Analysis
Demonstrating target engagement in a more physiologically relevant context is the next critical step.[6] Cellular assays allow us to confirm that the compound can penetrate the cell membrane, engage its target, and modulate downstream signaling.
Comparative Analysis of Cellular Assays
| Assay Type | Principle | Cmpd-A Performance (Hypothetical) | Ref-IKX-Inhib Performance | Advantages | Limitations |
| Target Phosphorylation Assay (Western Blot) | Measures the phosphorylation of a direct downstream substrate of IKX. | IC50 = 200 nM | IC50 = 50 nM | Confirms inhibition of the kinase in a cellular context. | Lower throughput, semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of IKX upon compound binding in cells. | EC50 = 150 nM | EC50 = 40 nM | Provides evidence of direct target engagement in intact cells. | Can be technically challenging. |
| Reporter Gene Assay | Measures the activity of a transcription factor downstream of the IKX pathway. | IC50 = 250 nM | IC50 = 60 nM | Functional readout of pathway modulation. | Indirect measure of target engagement. |
Experimental Protocol: Target Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibition of IKX activity in a cell-based assay by measuring the phosphorylation of its downstream substrate, "Substrate-P."
Materials:
-
Human cell line expressing IKX (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant to activate the IKX pathway (e.g., lipopolysaccharide, LPS)
-
Cmpd-A and Ref-IKX-Inhib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate-P, anti-total-Substrate-P, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed THP-1 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with increasing concentrations of Cmpd-A or Ref-IKX-Inhib for 1 hour.
-
Stimulate the cells with LPS for 30 minutes to activate the IKX pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-Substrate-P primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Substrate-P and anti-GAPDH antibodies for normalization.
Tier 3: Phenotypic Correlation and Genetic Validation
The final tier of in vitro validation connects target engagement with a disease-relevant cellular phenotype. Genetic approaches are employed to mimic the effect of the pharmacological inhibitor, providing an orthogonal method of target validation.[7]
Comparative Analysis of Phenotypic and Genetic Assays
| Assay Type | Principle | Cmpd-A Performance (Hypothetical) | Ref-IKX-Inhib Performance | Advantages | Limitations |
| Cytokine Release Assay (ELISA) | Measures the release of a pro-inflammatory cytokine (e.g., TNF-α) downstream of the IKX pathway. | IC50 = 300 nM | IC50 = 70 nM | Disease-relevant phenotypic readout. | Can be influenced by off-target effects. |
| Target Knockdown (siRNA/shRNA) | Reduces the expression of IKX and assesses the impact on the cellular phenotype. | Phenocopies the effect of Cmpd-A | Phenocopies the effect of Ref-IKX-Inhib | Provides strong evidence for the target's role in the phenotype.[8] | Incomplete knockdown can lead to ambiguous results. |
| CRISPR-Cas9 Knockout | Genetically ablates the IKX gene and evaluates the effect on the cellular phenotype. | Phenocopies the effect of Cmpd-A | Phenocopies the effect of Ref-IKX-Inhib | Complete loss-of-function provides a clear genetic validation.[8] | Potential for off-target gene editing. |
Experimental Protocol: Target Knockdown using siRNA
This protocol details the transient knockdown of IKX using small interfering RNA (siRNA) to validate its role in a cellular phenotype.
Materials:
-
Human cell line (e.g., THP-1)
-
siRNA targeting IKX and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Cell culture medium
-
Reagents for the downstream phenotypic assay (e.g., TNF-α ELISA kit)
Procedure:
-
Seed THP-1 cells in 12-well plates.
-
On the day of transfection, dilute the IKX siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours to allow for IKX knockdown.
-
Confirm IKX knockdown by Western blotting or qRT-PCR.
-
Perform the downstream phenotypic assay (e.g., LPS-stimulated TNF-α release) on the knockdown and control cells.
-
Compare the phenotype of the IKX knockdown cells to that of cells treated with Cmpd-A and Ref-IKX-Inhib.
Visualizing the Workflow and Pathways
To conceptualize the experimental flow and the underlying biological pathway, the following diagrams are provided.
Caption: A tiered workflow for target validation.
Caption: Hypothetical IKX signaling pathway.
Conclusion
The validation of a biological target is a cornerstone of successful drug discovery. By employing a multi-tiered, comparative approach that integrates biochemical, cellular, and genetic methodologies, researchers can build a robust and compelling case for the mechanism of action of a novel compound. This guide, using the hypothetical example of this compound as an inhibitor of Inflammatory Kinase X, provides a framework for making informed, data-driven decisions in the critical early stages of drug development. The ultimate goal is to enhance the probability of clinical success by ensuring that a compound not only hits its target but that hitting the target leads to the desired therapeutic outcome.
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Benzimidazole Derivatives: A Case Study on (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
For drug discovery researchers and scientists, the benzimidazole scaffold represents a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] These derivatives have shown a broad spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4] However, this pharmacological versatility also hints at a potential for promiscuous binding, making a thorough assessment of cross-reactivity not just a regulatory hurdle, but a fundamental step in understanding a compound's true mechanism of action and potential for off-target effects.
This guide provides a framework for evaluating the cross-reactivity of novel benzimidazole derivatives, using the hypothetical compound (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid as a case study. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—a benzimidazole core, an acetic acid side chain, and a sulfur linkage—suggest potential interactions with multiple biological targets. This guide will, therefore, focus on the methodology and logical framework for a comprehensive cross-reactivity investigation.
The Benzimidazole Scaffold: A Double-Edged Sword
The therapeutic success of benzimidazole-containing drugs is well-established.[4][5] This heterocyclic system, composed of a fused benzene and imidazole ring, is a versatile pharmacophore capable of engaging in various interactions with biological macromolecules.[1] The pKa of the benzimidazole core (around 5.5) allows it to act as both a hydrogen bond donor and acceptor, contributing to its ability to bind to a wide range of protein targets.[5]
However, this inherent flexibility is also a primary reason for potential cross-reactivity. Minor substitutions on the benzimidazole ring can significantly alter the binding profile, sometimes leading to engagement with unintended targets. Therefore, for any new benzimidazole derivative, a systematic evaluation of its selectivity is paramount.
Establishing a Primary Target Hypothesis
Given the reported anti-inflammatory and analgesic properties of many 2-substituted benzimidazole acetic acid derivatives, a plausible starting hypothesis is that our lead compound, this compound, targets a key enzyme in the inflammatory cascade, such as a cyclooxygenase (COX) enzyme or a protein kinase. For the purpose of this guide, we will hypothesize that its primary target is p38 mitogen-activated protein kinase (p38 MAPK) , a critical regulator of inflammatory cytokine production.
Comparative Selectivity Profiling: A Data-Driven Approach
Once a primary target is hypothesized, the next step is to assess the compound's selectivity. This involves screening it against a panel of related and unrelated proteins to identify potential off-target interactions.
Designing a Cross-Reactivity Screening Panel
A well-designed screening panel should include:
-
Related Family Members: Other members of the MAPK family (e.g., JNK, ERK) to assess isoform selectivity.
-
Structurally Similar Targets: Other kinases that share structural homology in the ATP-binding pocket.
-
Known Off-Targets of Benzimidazoles: Targets that are frequently modulated by other benzimidazole-containing compounds.
-
A Broad "Safety" Panel: A diverse set of receptors, ion channels, and enzymes to uncover unexpected interactions.
Quantitative Comparison of Inhibitory Activity
The following table presents a hypothetical dataset comparing the inhibitory activity of this compound against a panel of kinases. In a real-world scenario, this data would be generated through in vitro kinase assays.
| Target | Class/Family | IC50 (nM) for this compound | Selectivity Ratio (IC50 Off-Target / IC50 Primary Target) |
| p38α MAPK (Primary) | MAP Kinase | 50 | 1 |
| JNK1 | MAP Kinase | 1,250 | 25 |
| ERK2 | MAP Kinase | >10,000 | >200 |
| SRC | Tyrosine Kinase | 800 | 16 |
| LCK | Tyrosine Kinase | 2,500 | 50 |
| VEGFR2 | Receptor Tyrosine Kinase | >10,000 | >200 |
| PKA | Serine/Threonine Kinase | 7,500 | 150 |
Interpretation of Data: The hypothetical data suggests that this compound is a potent inhibitor of p38α MAPK with reasonable selectivity against other MAP kinases and good selectivity against a broader range of kinases. The selectivity ratio provides a quantitative measure of this preference.
Experimental Protocols for Cross-Reactivity Assessment
To generate the kind of data presented above, robust and well-validated experimental protocols are essential. Below is a detailed methodology for an in vitro kinase profiling assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a kinase active site.
Materials:
-
Kinase of interest (e.g., p38α, JNK1, etc.)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum ATP-competitive ligand)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the assay buffer.
-
Assay Plate Preparation: To each well of a 384-well plate, add 2.5 µL of the diluted test compound. Include positive controls (no compound) and negative controls (no kinase).
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in the assay buffer at a 2x final concentration. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer at a 2x final concentration in the assay buffer. Add 2.5 µL of the tracer to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the context and execution of cross-reactivity studies.
Signaling Pathway of the Primary Target
The following diagram illustrates the p38 MAPK signaling pathway and indicates where potential off-targets might be situated.
Caption: Simplified p38 MAPK signaling cascade and potential cross-reactivity points.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the decision-making process in a typical cross-reactivity profiling campaign.
Caption: Decision workflow for assessing compound selectivity.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a rich source of new therapeutic agents. However, its inherent versatility necessitates a rigorous and early assessment of cross-reactivity to ensure the development of safe and effective medicines. The framework presented here, using this compound as a conceptual model, provides a systematic approach to characterizing the selectivity of novel benzimidazole derivatives. By combining rational panel design, quantitative biochemical assays, and clear decision-making workflows, researchers can build a comprehensive understanding of their compound's biological activity and make informed decisions about its therapeutic potential.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Benzimidazole Acetic Acid Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows for interaction with various biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This guide provides a comprehensive comparison of the in vitro and in vivo activities of benzimidazole acetic acid derivatives, a prominent class of compounds with significant therapeutic potential.
While direct experimental data for "(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid" is not extensively available in the public domain, this guide will draw upon data from closely related analogues to illuminate the critical journey from benchtop assays to preclinical models. Understanding the frequent disparities and occasional correlations between in vitro potency and in vivo efficacy is paramount for researchers in drug discovery and development.
From the Petri Dish to Preclinical Models: A Comparative Analysis
The initial evaluation of a compound's therapeutic potential begins with in vitro assays, which provide a controlled environment to assess its direct effects on cells, enzymes, or specific molecular targets. Promising in vitro results are the gateway to more complex and resource-intensive in vivo studies in animal models, which introduce the complexities of a whole biological system.
Anticancer Activity: A Case Study in Translation
Benzimidazole derivatives have shown significant promise as anticancer agents, often targeting key pathways involved in cell proliferation and survival.[7] A common in vitro starting point is the assessment of cytotoxicity against various cancer cell lines.
Data Presentation: In Vitro vs. In Vivo Efficacy of Selected Benzimidazole Derivatives
| Compound/Drug | In Vitro Assay | In Vitro Results (IC50) | In Vivo Model | In Vivo Outcome | Reference |
| Benzimidazole Derivative 5a (EGFR/VEGFR-2/Topo II Inhibitor) | Cytotoxicity against HepG-2, HCT-116, MCF-7, HeLa cell lines | Potent activity, e.g., EGFR IC50 = 0.086 µM | Not explicitly detailed, but potent in vitro data suggests potential for in vivo studies. | Not available in the provided text. | [8] |
| Benzimidazothiazole Derivative 25 (COX-1/COX-2 Inhibitor) | COX-1 and COX-2 enzyme inhibition | COX-1 IC50 = 0.044 µM, COX-2 IC50 = 4.52 nM | Carrageenan-induced paw edema in rats | Significant anti-inflammatory effect | [9] |
| Galeterone (Androgen Receptor Antagonist) | Growth inhibition in human prostate PC3AR cells | IC50 = 384 nmol/L | LAPC4 human prostate tumor xenograft | Significant inhibition of tumor growth | [3] |
| Novel Benzimidazole Derivative 6d | Cytotoxicity against HeLa and A549 cell lines | Induced maximum cell death among tested derivatives | Not explicitly detailed, but potent in vitro data suggests potential for in vivo studies. | Not available in the provided text. | [10] |
| Standard Chemotherapeutic (Doxorubicin) | Topo II inhibition | IC50 = 3.62 µM | Various cancer models | Established anticancer efficacy | [8] |
The data illustrates that while a low IC50 value in an in vitro cytotoxicity assay is a positive indicator, it does not always guarantee success in vivo. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity can significantly impact a compound's efficacy in a living organism.[11]
Anti-inflammatory and Neuroprotective Potential
Beyond cancer, benzimidazole derivatives have been investigated for their anti-inflammatory and neuroprotective properties.[12][13][14] In vitro studies often involve measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the reduction of inflammatory cytokine production in cell culture.[9][12] Subsequent in vivo models, such as the carrageenan-induced paw edema model in rodents, are then used to assess the compound's ability to reduce inflammation in a living system.[9][14][15]
Similarly, for neuroprotection, initial in vitro assays might assess a compound's ability to protect neurons from oxidative stress or excitotoxicity.[5][13] Promising candidates are then advanced to in vivo models of neurodegenerative diseases or neuronal injury to evaluate their effects on cognitive function and neuronal survival.[13][16][17][18]
The "Why": Causality Behind Experimental Choices
The transition from in vitro to in vivo is a critical step guided by a deep understanding of the compound's mechanism of action and potential physiological effects.
Experimental Workflow: From Target Identification to In Vivo Validation
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.
The choice of cell lines for in vitro screening is dictated by the therapeutic area of interest. For instance, a panel of cancer cell lines representing different tumor types is used for anticancer drug discovery.[1] The selection of the in vivo model is equally critical and should be relevant to the human disease being studied.
Delving into the Mechanism: How Benzimidazole Derivatives Exert Their Effects
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a multitude of molecular targets.
Potential Signaling Pathway: Inhibition of Receptor Tyrosine Kinases
Many benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for cancer cell growth and angiogenesis.[8]
Caption: Simplified signaling pathway illustrating the inhibition of RTKs by benzimidazole derivatives.
By blocking the ATP-binding site of these kinases, benzimidazole derivatives can halt the downstream signaling cascades that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[7]
Methodologies: A Closer Look at the Experiments
Reproducibility and scientific rigor are paramount. The following are detailed protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for 24-72 hours.[20] A vehicle control (e.g., DMSO) should be included.[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15]
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the benzimidazole derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium).[14][15]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion: The Path Forward for Benzimidazole Derivatives
The journey of a benzimidazole derivative from a promising in vitro "hit" to a viable in vivo candidate is a testament to the complexities of drug discovery. While in vitro assays provide essential initial data on potency and mechanism, they are a simplified representation of a complex biological system. The true test of a compound's therapeutic potential lies in its performance in in vivo models, where factors like bioavailability, metabolism, and off-target effects come into play.
The continued exploration of the vast chemical space of benzimidazole derivatives, coupled with a rational and iterative approach to in vitro and in vivo testing, holds immense promise for the development of novel therapeutics to address a wide range of human diseases.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole-Based Inhibitors
Welcome to an in-depth exploration of comparative molecular docking studies focused on the versatile benzimidazole scaffold. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of potent and selective inhibitors. Here, we move beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing a framework for conducting robust and reliable in silico analyses.
The benzimidazole core, an isostere of naturally occurring purines, presents a privileged scaffold in medicinal chemistry, particularly in the realm of oncology.[1] Its ability to form key interactions with various biological targets has led to the development of numerous potent inhibitors. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of small molecules like benzimidazole derivatives to their protein targets at an atomic level.[2] This predictive power is instrumental in prioritizing compounds for synthesis and biological evaluation, thereby saving valuable time and resources.
This guide will provide a comprehensive comparison of benzimidazole-based inhibitors against three prominent cancer targets: Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), and Vascular Endothelial Growth Factor Receptor (VEGFR). We will dissect a detailed, field-proven molecular docking workflow, from initial protein and ligand preparation to the critical analysis and validation of results.
The Strategic Imperative of Comparative Docking
A singular docking score provides a snapshot; a comparative study offers a panoramic view. By docking a series of related compounds against multiple targets, we can elucidate crucial structure-activity relationships (SAR) and identify the subtle molecular features that govern selectivity. This comparative approach is fundamental to designing inhibitors that are not only potent against their intended target but also spare off-target proteins, minimizing potential toxicity.
Experimental Workflow: A Self-Validating System
The following protocol for molecular docking using AutoDock Vina is presented as a self-validating system. Each step is designed to ensure the integrity and reproducibility of the results. The "why" behind each action is as crucial as the action itself.
Sources
A Comparative Guide to the Synthesis of Benzimidazoles: Conventional Heating vs. Microwave Irradiation
Introduction: The Enduring Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact readily with various biopolymers, making it a privileged scaffold in drug discovery.[2] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The compound 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, for instance, is an integral part of the vitamin B12 structure.[2][5]
Given their therapeutic significance, the development of efficient, rapid, and sustainable methods for synthesizing benzimidazoles is a critical focus for researchers. Historically, conventional thermal methods have been the standard. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. This guide provides an in-depth, data-supported comparison of these two synthetic paradigms, offering field-proven insights for researchers, scientists, and drug development professionals.
The Underpinnings of Synthesis: A Tale of Two Heating Methods
The choice of heating method is not merely a matter of convenience; it is a fundamental experimental parameter that dictates reaction kinetics, product yield, and overall process efficiency.
Conventional Synthesis: The Phillips-Ladenburg Reaction
The most common route to benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde).[1][6][7] This reaction is typically performed under harsh conditions, requiring strong acids such as hydrochloric acid (HCl) or polyphosphoric acid (PPA) and prolonged heating via an oil bath or heating mantle.[1][8][9]
The mechanism relies on classical heat transfer—conduction and convection—where the reaction vessel is heated externally, and the heat is slowly and often unevenly transferred to the reaction mixture. This process is inherently slow and energy-intensive, with reaction times frequently extending over several hours.
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift
MAOS operates on a fundamentally different principle. Instead of external heating, it utilizes microwave irradiation (typically at 2.45 GHz) to directly heat the reaction mixture.[10][11] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[5][12][13]
-
Ionic Conduction: If ions are present, they will oscillate back and forth under the influence of the microwave field, colliding with neighboring molecules and generating heat.[12]
This "in-core" volumetric heating is incredibly efficient, bypassing the limitations of conventional heat transfer and leading to dramatic accelerations in reaction rates.[5][11] Consequently, MAOS offers significantly reduced reaction times, often higher yields, and improved product purity, aligning perfectly with the principles of Green Chemistry by reducing energy consumption and reaction time.[10][12][14]
Comparative Analysis: Performance and Experimental Data
The most compelling argument for adopting MAOS lies in the direct comparison of experimental outcomes. The condensation of o-phenylenediamine with various carboxylic acids or aldehydes serves as an excellent model system for this evaluation.
| Reactants | Method | Reaction Time | Yield (%) | Source |
| o-phenylenediamine + Acetic Acid | Conventional (PPA) | 3 hours | 75% | [8] |
| o-phenylenediamine + Acetic Acid | Microwave (PPA) | 5 minutes | 90% | [8] |
| o-phenylenediamine + Benzoic Acid | Conventional (PPA) | 4 hours | 70% | [8] |
| o-phenylenediamine + Benzoic Acid | Microwave (PPA) | 5 minutes | 92% | [8] |
| o-phenylenediamine + Adipic Acid | Conventional (HCl) | 240 minutes | 65% | [15] |
| o-phenylenediamine + Adipic Acid | Microwave (HCl) | 1.5 minutes | 85% | [15] |
| o-phenylenediamine + Salicylic Acid | Conventional | 5 hours | 75% | [16] |
| o-phenylenediamine + Salicylic Acid | Microwave | 4 minutes | 80% | [16] |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional (Solvent-free, 60°C) | 60 minutes | 61.4% | [17] |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (Solvent-free, 60°C) | 5 minutes | 99.9% | [17] |
As the data unequivocally demonstrates, microwave irradiation reduces reaction times from hours to mere minutes—a 95-98% reduction in many cases.[8][16] Simultaneously, yields are consistently and significantly increased, often by 10-50%.[5][8] This acceleration is not merely a thermal effect; the rapid, uniform heating minimizes the formation of side products and degradation of reactants that can occur during prolonged conventional heating.[15]
Visualizing the Process: Workflow and Mechanism
To fully appreciate the practical implications, we can visualize the experimental workflows and the underlying chemical mechanism.
Comparative Experimental Workflow
The following diagram illustrates the stark contrast in the laboratory workflow between the two methods, highlighting the profound time savings offered by MAOS.
The Phillips-Ladenburg Condensation Mechanism
Both synthesis methods proceed through the same fundamental reaction pathway. The reaction involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.
The critical difference lies in the rate at which these steps occur. Microwave irradiation provides the necessary activation energy almost instantaneously and uniformly throughout the reaction medium, dramatically accelerating the rate-determining steps of condensation and dehydration.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis of 2-phenylbenzimidazole.
Protocol 1: Conventional Synthesis of 2-Phenylbenzimidazole
-
Materials & Equipment:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (approx. 10 g)
-
100 mL Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Sodium bicarbonate solution (10%), Ethanol for recrystallization
-
-
Procedure:
-
Combine o-phenylenediamine, benzaldehyde, and PPA in the round-bottom flask.
-
Attach the reflux condenser and place the flask in a heating mantle on a stirrer.
-
Heat the mixture to 130-140°C with stirring and maintain under reflux for 4 hours.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add ice-cold water to the flask to decompose the PPA.
-
Neutralize the solution by slowly adding 10% sodium bicarbonate solution until effervescence ceases and a precipitate forms.[2]
-
Filter the crude solid product using suction filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure 2-phenylbenzimidazole.[2]
-
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylbenzimidazole
-
Materials & Equipment:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (approx. 10 g)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated scientific microwave reactor with temperature and pressure sensors
-
Sodium bicarbonate solution (10%), Ethanol for recrystallization
-
-
Procedure:
-
Place the o-phenylenediamine, benzaldehyde, and PPA into the microwave reaction vessel.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate at 130°C for 5 minutes with continuous stirring.[8] The reactor's power will modulate automatically to maintain the target temperature.
-
After irradiation is complete, allow the vessel to cool to a safe handling temperature (typically below 50°C) using the reactor's compressed air cooling system.
-
Open the vessel and transfer the contents to a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding 10% sodium bicarbonate solution.
-
Filter the crude solid product using suction filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
-
Product Characterization: The identity and purity of the synthesized 2-phenylbenzimidazole from either method should be confirmed using standard analytical techniques, such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][18]
Conclusion and Future Outlook
The comparative data and experimental workflows present a clear and compelling case: Microwave-Assisted Organic Synthesis is a superior methodology for the preparation of benzimidazoles. It offers dramatic reductions in reaction time, substantial increases in product yield, and operational simplicity.[5][8][15][16] These advantages are not incremental; they represent a fundamental improvement in synthetic efficiency.
For researchers in drug discovery and development, MAOS is more than just a time-saving tool. It is an enabling technology that accelerates the synthesis-purification-testing cycle, allowing for the rapid generation of compound libraries and faster identification of lead candidates.[5] As the pharmaceutical industry continues to embrace the principles of Green Chemistry, the energy efficiency and reduced waste associated with MAOS will further solidify its role as the preferred method for modern heterocyclic synthesis.[14]
References
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Chawla, A. et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
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Mobinikhaledi, A. et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306.
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La-Venia, A. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
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Saikia, L. et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SN Applied Sciences, 3(4).
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Bargiggia, F. O. et al. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
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Verma, A. et al. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. SN Applied Sciences, 3(6).
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Nardi, M. et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org.
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Al-Ostath, A. et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.
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Nardi, M. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
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Tuncbilek, M. et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. National Institutes of Health.
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Dubey, R. & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
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Sharma, G. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
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Lin, P. Y. et al. (2006). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate.
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Kumar, S. et al. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. ResearchGate.
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
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Heravi, M. M. et al. (2016). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Taylor & Francis Online.
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Patel, D. J. et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Universitas Gadjah Mada.
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Shingalapur, R. V. et al. (2010). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. National Institutes of Health.
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Kumar, A. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
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ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
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ResearchGate. (2015). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3.
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A Comparative Guide to the Biological Activity of 2-Substituted Benzimidazole Acetic Acids
For researchers, medicinal chemists, and drug development professionals, the benzimidazole scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents. Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets. This guide focuses specifically on a promising subclass: 2-substituted benzimidazole acetic acids. The introduction of an acetic acid moiety at the 2-position, combined with various substituents, offers a versatile template for modulating biological activity.
This document provides a comparative analysis of the antimicrobial, anticancer, anti-inflammatory, and antiviral properties of these compounds. It is designed to be a practical resource, offering not only a synthesis of the current state of knowledge but also detailed experimental protocols to empower further research and development in this area.
The Influence of the 2-Substituent: A Gateway to Diverse Bioactivities
The versatility of the 2-substituted benzimidazole acetic acid scaffold lies in the profound impact of the substituent at the 2-position on the molecule's overall biological profile. This substituent can be readily modified, allowing for the fine-tuning of properties such as lipophilicity, steric bulk, and electronic effects, which in turn dictate the compound's interaction with specific biological targets. The acetic acid group itself often enhances solubility and can act as a key interacting moiety.
This guide will delve into how different substituents—ranging from simple alkyl and aryl groups to more complex heterocyclic systems—influence the antimicrobial, anticancer, anti-inflammatory, and antiviral activities of this promising class of molecules.
Comparative Analysis of Biological Activities
Antimicrobial Activity
2-Substituted benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with essential biosynthetic pathways in microorganisms, such as nucleic acid and protein synthesis.[1]
Structure-Activity Relationship (SAR) Insights:
The nature of the substituent at the 2-position plays a critical role in determining the antimicrobial potency and spectrum.
-
Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings at the 2-position can significantly enhance antimicrobial activity. For instance, compounds bearing a phenyl acetate group at the 2-position have shown increased antimicrobial potential.
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) on the 2-aryl substituent can modulate the activity. For example, some studies have shown that electron-withdrawing groups can enhance activity against certain bacterial strains.
Comparative Data:
While a comprehensive head-to-head comparison of a wide range of 2-substituted benzimidazole acetic acids is limited in publicly available literature, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for some benzimidazole derivatives, illustrating the impact of substitution.
| Compound Type | 2-Substituent | Test Organism(s) | MIC (µg/mL) | Reference |
| Benzimidazole Derivative | 2-(4-Styrylphenyl) | S. typhimurium | 0.1 | [2] |
| Benzimidazole Derivative | 2-(Substituted-phenyl) | S. aureus | 6.25 - 100 | [3] |
| Benzimidazole Derivative | 2-(Substituted-phenyl) | B. pumilus | 6.25 - 100 | [3] |
| Benzimidazole Derivative | 2-(Substituted-phenyl) | P. aeruginosa | 6.25 - 100 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-substituted benzimidazole acetic acids against bacterial strains.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in sterile saline to achieve the desired final concentration for inoculation.
-
Use sterile 96-well microtiter plates.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in anticancer drug design. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.[4][5]
Structure-Activity Relationship (SAR) Insights:
The cytotoxic potential of 2-substituted benzimidazole acetic acids is highly dependent on the nature of the 2-substituent.
-
Aryl and Substituted Aryl Groups: The presence of a phenyl ring at the 2-position is a common feature in many anticancer benzimidazoles. Substituents on this phenyl ring can significantly influence activity. For example, compounds with a 2-chloro aromatic ring have shown enhanced cytotoxic activity against certain cancer cell lines.[3]
-
Lipophilicity: The lipophilicity of the molecule, often modulated by the 2-substituent, can affect its ability to cross cell membranes and reach its intracellular target.
Comparative Data:
The following table presents a selection of IC50 values for some benzimidazole derivatives against common cancer cell lines, demonstrating the range of activities observed.
| Compound Type | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2-Diarylbenzimidazole | 3,4-dimethoxyphenyl | HeLa | 1.71 ± 0.14 | [4] |
| 1,2-Diarylbenzimidazole | 3,4-dimethoxyphenyl | HepG-2 | 0.71 ± 0.07 | [4] |
| 1,2-Diarylbenzimidazole | 3,4-dimethoxyphenyl | A549 | 2.41 ± 0.31 | [4] |
| 1,2-Diarylbenzimidazole | 3,4-dimethoxyphenyl | MCF-7 | 1.94 ± 0.08 | [4] |
| Benzimidazole Derivative | 2-phenyl | HCT-116 | 16.18 ± 3.85 | [6] |
| Benzimidazole Derivative | 2-(4-chlorophenyl) | MCF-7 | 8.86 ± 1.10 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Anti-inflammatory Activity
Benzimidazole derivatives have shown promise as anti-inflammatory agents, with some acting through the inhibition of key inflammatory mediators.[2] The acetic acid moiety in the target compounds is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of these compounds is influenced by substituents on the benzimidazole ring system.
-
Substituents at Position 5: The nature and position of substituents on the benzimidazole ring can impact activity.[2]
-
Chain Length at Position 2: The length of the alkyl chain at the 2-position can also modulate anti-inflammatory effects.[2]
-
N-1 Substitution: Introduction of a benzyl group at the N-1 position has been reported to increase anti-inflammatory activity.[2]
Comparative Data:
A study on 2-substituted 3-acetic acid benzimidazole derivatives demonstrated their potential as anti-inflammatory agents.
| Compound | 2-Substituent | In Vitro Anti-inflammatory Activity (IC50, ppm) | Reference |
| 3a | p-Chlorostyryl | 142.17 | [7] |
| 3b | - | 150.07 | [7] |
| 3c | - | 147.88 | [7] |
| 3h | - | 120.72 | [7] |
| 3j | - | 117.58 | [7] |
| Indomethacin | (Standard) | 143.52 | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Method
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Caption: Workflow for the In Vitro Protein Denaturation Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of egg albumin.
-
Prepare phosphate-buffered saline (PBS) with a pH of 6.4.
-
Prepare various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin).
-
-
Reaction Mixture:
-
In a tube, mix 2.8 mL of PBS, 2 mL of the test compound at a specific concentration, and 0.2 mL of the egg albumin solution.
-
Prepare a control solution containing all components except the test compound.
-
-
Incubation and Denaturation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC50 value can be determined from a plot of percentage inhibition versus concentration.
-
Antiviral Activity
Benzimidazole derivatives have been investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza.[8] Their mechanisms of action can vary, from inhibiting viral entry to disrupting viral replication processes.
Structure-Activity Relationship (SAR) Insights:
The antiviral activity is sensitive to the substitution pattern on the benzimidazole core.
-
Substituents at C-2 and C-5: The presence of specific groups at the C-2 and C-5 positions can confer potent antiviral activity. For example, a compound with a carboxamidine substituent at C-5 and an N-methyl-pyrrol group at C-2 has shown broad-spectrum antiviral activity.[8]
Comparative Data:
Data for the antiviral activity of 2-substituted benzimidazole acetic acids is less common in the literature compared to other biological activities. However, studies on related benzimidazole derivatives demonstrate their potential.
| Compound Type | Virus | EC50 | Reference |
| Benzimidazole derivative (Compound 4) | Adenovirus 5 | 5.9 µM | [8] |
| Benzimidazole derivative (Compound 4) | Herpesvirus 1 | 30 µM | [8] |
| Benzimidazole derivative (Compound 4) | Coxsackievirus B5 | 3.5 µM | [8] |
| Benzimidazole derivative (Compound 4) | Echovirus 7 | 5.0 µM | [8] |
| Benzimidazole derivative (ABMA) | HSV-2 | 1.08 µM (Plaque Reduction) | [9] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Grow a confluent monolayer of a suitable host cell line in 6-well plates.
-
-
Infection:
-
Remove the culture medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Treatment:
-
Prepare an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with serial dilutions of the test compound.
-
After the adsorption period, remove the viral inoculum and add the overlay medium containing the test compound.
-
-
Incubation:
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC50 (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.
-
Conclusion and Future Directions
The 2-substituted benzimidazole acetic acid scaffold is a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The available data, though not always systematic for this specific subclass, clearly indicates that modifications at the 2-position are a powerful strategy for tuning the desired biological effect.
Future research should focus on the systematic synthesis and evaluation of libraries of 2-substituted benzimidazole acetic acids to establish more definitive structure-activity relationships for each biological target. Such studies, employing the standardized protocols outlined in this guide, will be invaluable for the rational design of novel and potent drug candidates. The exploration of their mechanisms of action, particularly in the realms of cancer and viral diseases, will further unlock the therapeutic potential of this versatile chemical scaffold.
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Safety Operating Guide
Navigating the Disposal of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: A Guide for Laboratory Professionals
I. Hazard Assessment and Identification
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid should be handled as a hazardous substance.
Analogous compounds such as 2-(1H-Benzimidazol-1-yl)acetic acid and 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid exhibit a range of hazards.[1][2] It is prudent to assume that this compound possesses similar properties.
Presumptive Hazard Classification:
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation.[1][2] |
This table is based on data for analogous benzimidazole compounds and should be used as a precautionary guide.
The acetic acid moiety suggests that the compound is corrosive.[3][4][5] The sulfanyl group indicates that care must be taken to prevent the release of sulfur compounds into the environment, which can lead to acidification of soil and groundwater.[6]
II. Personal Protective Equipment (PPE) and Handling
Given the presumptive hazards, stringent adherence to safety protocols during handling and disposal is mandatory. All operations involving this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.[7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
III. Step-by-Step Disposal Protocol
The overarching principle for chemical waste management is to formulate a disposal plan before beginning any experimental work.[8] The following protocol provides a systematic approach to the disposal of this compound.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: All waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, must be collected in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Container Compatibility: The waste container must be constructed of a material compatible with the chemical. Given the acidic nature, glass or high-density polyethylene (HDPE) containers are recommended.[9] Avoid metal containers, as they are susceptible to corrosion from acidic compounds.[8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11] The label should also include the primary hazard warnings (e.g., "Corrosive," "Irritant").
2. In-Lab Neutralization (for aqueous waste): For dilute aqueous solutions containing this compound, neutralization may be a viable pre-treatment step, depending on institutional policies. This reduces the corrosivity of the waste.
-
Procedure: Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous waste while stirring in a fume hood. Monitor the pH until it is between 6.0 and 8.0.
-
Caution: Be aware of potential gas evolution or heat generation during neutralization.[8] This neutralized solution must still be collected as hazardous waste.
3. Decontamination of Empty Containers: Empty containers that held pure this compound must be decontaminated before disposal as non-hazardous waste.[7]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[7]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste in the designated container.[7] Subsequent rinsates may also need to be collected as hazardous waste, in accordance with local regulations.[7]
-
Final Disposal of Container: After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated labware.[7][12]
4. Final Disposal:
-
Professional Disposal Service: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[13][14][15]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[3][11][16] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[12]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills: For small spills, use an absorbent material to soak up the chemical.[16][17] Place the contaminated absorbent material into a sealed container, label it as hazardous waste, and arrange for its disposal.[17]
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
-
Chemical Suppliers. SAFETY DATA SHEET ACETIC ACID LRG. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]
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PubChem. 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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US Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
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ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS. [Link]
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National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
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ResearchGate. Removing organic sulfur compounds from natural gas. [Link]
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US Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Lab Alley. How to Dispose of Acetic Acid. [Link]
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Rutgers University. Policy for the Disposal of Biological Waste. [Link]
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Hazardous Waste Experts. How Do You Dispose of Organic Solvents?. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. The compound (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, while a promising scaffold due to its benzimidazole core, presents a multifaceted hazard profile that demands rigorous adherence to safety protocols.[1][2] This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secure in the knowledge that you are protected.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task in a laboratory setting.[3][4] This document serves as a specialized assessment for this specific molecule, built from an analysis of its constituent chemical moieties: the benzimidazole ring, the allyl sulfide group, and the carboxylic acid function.
Hazard Profile Analysis: Understanding the "Why"
-
Benzimidazole Core: This heterocyclic system is the backbone of many biologically active compounds.[1] While generally stable, some derivatives can be skin and eye irritants.[5] The primary concern is the potential for unknown, long-term biological effects upon absorption.
-
Allyl Sulfide Moiety: The allyl group introduces reactivity and potential volatility. Allyl sulfides are known irritants to the skin, eyes, and respiratory tract.[6][7][8] They often carry a strong, unpleasant odor (stench) and can cause skin sensitization.[7][9]
-
Carboxylic Acid Function: This group unequivocally classifies the compound as an acid. Carboxylic acids, especially in concentrated or solid form, can cause severe skin burns and serious eye damage.[10][11][12]
Based on this analysis, we must assume the compound is, at a minimum:
-
A severe eye irritant or corrosive.
-
A skin irritant and potential sensitizer.
Core PPE Requirements: Your First Line of Defense
All handling of this compound, including weighing, transfers, and reaction work-ups, must be conducted inside a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory at all times when handling the compound.
| PPE Category | Specification | Rationale & Field Insights |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. A full-face shield should be worn over the goggles when handling larger quantities (>5g) or during procedures with a high splash risk (e.g., quenching a reaction). | The carboxylic acid moiety poses a significant risk of causing irreversible eye damage.[11] Standard safety glasses offer insufficient protection against splashes. The face shield provides a secondary barrier, protecting the skin on the face from corrosive splashes. |
| Hand Protection | Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. | Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical technique; if the outer glove is contaminated, it can be removed without exposing the skin, significantly reducing the risk of cross-contamination.[13] For prolonged contact or submersion, heavyweight nitrile or Silver Shield® gloves should be considered. Always inspect gloves for tears or pinholes before use. |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs. An impervious chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities. | The lab coat protects against incidental contact and minor spills. The allyl group suggests some degree of flammability, making an FR coat a prudent choice.[6][14] The impervious apron provides an essential barrier against corrosive spills that could saturate a standard lab coat. |
| Foot Protection | Closed-toe, non-perforated shoes made of a chemically resistant material (e.g., leather). | This is a fundamental laboratory requirement to protect the feet from spills and falling objects. |
Step-by-Step Protocols for Safe Handling
Procedural discipline is as vital as the equipment itself. The following workflows are designed to be self-validating systems of safety.
Properly putting on and taking off PPE prevents cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Immediate and correct response to a spill is critical. All labs must have a spill kit rated for acids and organic solvents.
Caption: Decision tree for spill response.
Step-by-Step Spill Cleanup (Minor Spill):
-
Alert: Immediately notify others in the lab.
-
Evacuate: If the spill is large or you feel unwell, evacuate and call emergency services.
-
Contain: For small spills, use a chemical spill kit. Cover the spill with an inert absorbent material (like vermiculite or sand). Do not use combustible materials like paper towels.
-
Neutralize: Cautiously apply sodium bicarbonate or another suitable acid neutralizer from the perimeter inwards.
-
Collect: Once neutralized, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[5]
Disposal Plan
All waste streams containing this compound, whether solid or liquid, must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and solid product should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Due to the sulfur content, it may need to be segregated from other organic waste streams. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
-
Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
By implementing this comprehensive PPE and handling strategy, you build a system of safety that is both robust and logical. This approach, grounded in the chemical principles of the molecule itself, allows you to conduct your research with confidence and integrity.
References
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European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.[Link][15]
-
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National Center for Biotechnology Information (NCBI). The OSHA Laboratory Standard.[Link][16]
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MDPI. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.[Link][1]
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Cole-Parmer. Material Safety Data Sheet - Allyl sulfide, 97%.[Link][7]
-
University of California, Santa Barbara - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.[Link][13]
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PubMed, National Library of Medicine. Novel Benzimidazole Derivatives as Potent Inhibitors...[Link][2]
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Vanderbilt University - Office of Clinical and Research Safety. The Laboratory Standard.[Link][17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
